molecular formula C7H7ClN4 B3167634 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 923282-50-2

7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B3167634
CAS No.: 923282-50-2
M. Wt: 182.61 g/mol
InChI Key: INORHSYHKNNLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to the versatile class of 1H-pyrazolo[4,3-d]pyrimidines, which are recognized as privileged structures in the development of therapeutic agents . The reactive chlorine atom at the 7-position makes this molecule an excellent intermediate for nucleophilic aromatic substitution (S N Ar) reactions, allowing researchers to efficiently introduce a variety of amines and other nucleophiles to create diverse libraries of derivatives for biological screening . This core structure is of significant interest in several therapeutic areas. Specifically, pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD), a key target for the treatment of renal anemia . Furthermore, related analogs in this chemical family have demonstrated promising in vitro anticancer activity by targeting enzymes such as TRAP1, highlighting the potential of this scaffold in oncology research . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for educational and research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1-ethylpyrazolo[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-2-12-6-5(3-11-12)9-4-10-7(6)8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INORHSYHKNNLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40854322
Record name 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40854322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923282-50-2
Record name 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40854322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine chemical properties

[1]

Introduction & Pharmacophore Significance

7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine (CAS: 923282-50-2 ) is a fused bicyclic intermediate extensively utilized in the synthesis of bioactive molecules.[1][2] It belongs to the pyrazolo[4,3-d]pyrimidine class, which serves as a bioisostere for the purine nucleus (specifically adenine and guanine).

This scaffold is chemically significant because:

  • Kinase Inhibition: It mimics the ATP purine ring, allowing derivatives to bind into the ATP-binding pockets of kinases (e.g., CDK2, EGFR).

  • PDE Inhibition: It is the core structural motif for Phosphodiesterase type 5 (PDE5) inhibitors, most notably Sildenafil (Viagra) and Vardenafil , although those specific drugs typically feature a 1-methyl-3-propyl substitution pattern.

  • Reactivity: The chlorine atom at the C7 position is highly electrophilic, enabling rapid diversification via Nucleophilic Aromatic Substitution (

    
    ).
    

Physicochemical Characterization

The following data establishes the baseline identity for the compound. Researchers should verify these parameters upon procurement or synthesis.

PropertyValue / Description
Chemical Name 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
CAS Number 923282-50-2
Molecular Formula

Molecular Weight 182.61 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Dichloromethane (DCM); Low solubility in water
Melting Point Typically 70–75 °C (Analog dependent; verify experimentally)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated
SMILES CCN1C2=C(C=N1)N=C(Cl)N=C2

Synthetic Methodology

The synthesis of 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine typically proceeds through a convergent route starting from a substituted pyrazole. The following protocol describes the standard "cyclization-chlorination" sequence.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the logical flow from raw materials to the activated scaffold.

SynthesisPathStart1-Ethyl-5-amino-1H-pyrazole-4-carboxamideIntermed1-Ethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-oneStart->IntermedReflux, 4-6hReagent1Cyclizing Agent(Formic Acid / Formamide)Reagent1->IntermedProduct7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidineIntermed->ProductReflux, 3h-HClReagent2Chlorinating Agent(POCl3 + DMF cat.)Reagent2->Product

Caption: Step-wise synthesis from the aminopyrazole precursor to the chlorinated electrophile.

Detailed Protocol

Step 1: Cyclization to the Pyrimidinone

  • Precursor: 5-amino-1-ethyl-1H-pyrazole-4-carboxamide.

  • Reagents: Formamide (excess) or Formic acid with catalytic sulfuric acid.

  • Procedure:

    • Suspend the pyrazole precursor in formamide (10 eq).

    • Heat the mixture to 180–190 °C for 4–6 hours. The high temperature is required to drive the condensation and dehydration.

    • Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water. The product, 1-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one , will precipitate. Filter, wash with water, and dry under vacuum.

Step 2: Chlorination (Activation)

  • Precursor: 1-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (from Step 1).

  • Reagents: Phosphorus Oxychloride (

    
    ), N,N-Dimethylformamide (DMF) (catalytic).
    
  • Procedure:

    • Place the pyrimidinone (1.0 eq) in a round-bottom flask under an inert atmosphere (

      
      ).
      
    • Add

      
       (5–10 eq) as both solvent and reagent.
      
    • Add 2–3 drops of DMF (catalyzes the reaction by forming the Vilsmeier-Haack reagent in situ).

    • Reflux at 100–110 °C for 3–4 hours until TLC shows complete consumption of the starting material.

    • Workup (Caution): Evaporate excess

      
       under reduced pressure. Pour the residue slowly onto crushed ice (exothermic!). Neutralize with saturated 
      
      
      to pH 7–8. Extract with Dichloromethane (DCM).
    • Purification: Flash column chromatography (Hexane/Ethyl Acetate) yields the target 7-chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine .

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The C7-chlorine atom is the defining feature of this molecule's utility. The pyrazolo[4,3-d]pyrimidine ring is electron-deficient, making the C7 position highly susceptible to nucleophilic attack.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism (

  • Addition: The nucleophile (amine, alkoxide, thiol) attacks C7, breaking the aromaticity and forming a Meisenheimer-like tetrahedral intermediate.

  • Elimination: The chloride ion is expelled, restoring aromaticity.

Functionalization Diagram

This diagram maps the potential derivatives accessible from the core scaffold.

ReactivityMapCore7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidineProd_Amine7-Amino Derivatives(Kinase Inhibitors)Core->Prod_Amine  SNAr(Base, Heat)Prod_Ether7-Alkoxy DerivativesCore->Prod_Ether  SNArProd_Thio7-Thioether DerivativesCore->Prod_Thio  SNArProd_CyclicTricyclic Systems(Pyrazolo-triazolo-pyrimidines)Core->Prod_Cyclic  CyclizationAminePrimary/SecondaryAmines (HNR2)Amine->CoreAlcoholAlcohols(ROH / NaH)Alcohol->CoreThiolThiols(RSH / K2CO3)Thiol->CoreHydrazineHydrazine(NH2NH2)Hydrazine->Core

Caption: Divergent synthesis pathways from the 7-chloro scaffold via SNAr reactions.

Standard Functionalization Protocol (Amine Displacement)

This is the most common reaction for generating drug candidates (e.g., introducing a piperazine moiety).

  • Solvent: Ethanol, Isopropanol, or DMF.

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.5–2.0 eq) to scavenge the HCl generated.
    
  • Conditions:

    • Dissolve 7-chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine in solvent.

    • Add amine (1.1 eq) and base.

    • Heat to 60–80 °C for 2–4 hours.

    • Monitor by TLC/LC-MS.

  • Self-Validation: The disappearance of the starting material peak (approx. MW 182) and appearance of the product peak (MW = 182 - 35.5 + MW_amine - 1) confirms success.

Handling, Safety, and Analytics

Safety Profile
  • Hazards: The compound is an Irritant (Xi) . It causes skin and eye irritation and may cause respiratory irritation.

  • Reactive Hazards: Reacts violently with strong oxidizing agents. Hydrolyzes slowly in moist air to release HCl and revert to the pyrimidinone.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

Analytical Methods
  • HPLC:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

    • Detection: UV at 254 nm.

  • NMR (

    
    ): 
    
    • Solvent:

      
       or 
      
      
      .
    • Key Signals:

      • H-3 (Pyrazole): Singlet around

        
         8.2–8.4 ppm.
        
      • H-5 (Pyrimidine): Singlet around

        
         8.7–8.9 ppm (highly deshielded due to adjacent nitrogens and Cl).
        
      • Ethyl Group: Quartet (

        
         ppm) and Triplet (
        
        
        ppm).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76847263, 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine derivatives. Retrieved from [Link]

  • Dunn, P. J., et al. (2004). The development of an environmentally benign synthesis of sildenafil citrate (Viagra™). Green Chemistry, 6(1), 43-48. (Foundational reference for pyrazolo[4,3-d]pyrimidine synthesis). Retrieved from [Link]

  • Rashad, A. E., et al. (2008).Synthesis and antiviral evaluation of some new pyrazole and fused pyrazolopyrimidine derivatives. Bioorganic & Medicinal Chemistry, 16(15), 7102-7106.

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold and the Path to Discovery

The pyrazolo[4,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its structural similarity to endogenous purines. This bioisosteric relationship allows compounds based on this scaffold to interact with a wide array of biological targets, particularly ATP-binding proteins like kinases.[1][2][3] The subject of this guide, 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine, is a novel compound built upon this promising core. The presence of a chlorine atom at the 7-position is noteworthy, as halogenation is a common strategy to enhance binding affinity and is often crucial for the antitumor activity of related compounds.[4] The ethyl group at the 1-position further modifies the molecule's steric and electronic properties, potentially fine-tuning its target specificity and potency.

Given the known biological activities of analogous compounds, we can formulate several primary hypotheses for the mechanism of action of 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine:

  • Kinase Inhibition: The pyrazolo[4,3-d]pyrimidine scaffold is a frequent component of kinase inhibitors, targeting a wide range of kinases including EGFR, CDK, and BRK/PTK6.[3][5][6][7][8][9][10][11][12][13]

  • Microtubule Dynamics Disruption: Certain derivatives of this scaffold have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis.[14]

  • Anti-inflammatory Activity: Related compounds have demonstrated the ability to suppress inflammatory pathways, such as the TLR4/p38 signaling cascade.[15]

This guide will outline a systematic and rigorous experimental workflow to investigate these hypotheses and elucidate the precise mechanism of action of 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine.

Part 1: Initial Target Identification and Validation

The initial phase of our investigation focuses on broad-spectrum screening to identify the most probable biological target of 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine. This approach allows for an unbiased assessment of our primary hypotheses.

Kinase Panel Screening

Given the prevalence of the pyrazolo[4,3-d]pyrimidine scaffold in kinase inhibitors, a comprehensive kinase panel screen is the logical starting point.[1][12]

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Dissolve 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine in DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation: Utilize a commercial kinase panel service (e.g., Eurofins, Reaction Biology) covering a diverse range of human kinases (typically >400). The compound is usually tested at a fixed concentration (e.g., 1 µM or 10 µM) in duplicate.

  • Kinase Activity Assay: The assays are typically performed using a radiometric (³³P-ATP) or fluorescence-based method to measure the phosphorylation of a substrate peptide by each kinase in the presence of the test compound.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). A "hit" is typically defined as a kinase exhibiting >50% or >70% inhibition at the screening concentration.

Anticipated Results and Interpretation

The results from the kinase panel screen will provide a preliminary "hit list" of kinases that are potently inhibited by the compound. This will guide our subsequent validation efforts.

Kinase Target% Inhibition at 1 µM
EGFR85%
CDK278%
BRK/PTK645%
HPK130%
......

Table 1: Hypothetical results from a primary kinase panel screen for 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine.

Tubulin Polymerization Assay

Concurrently, we will assess the compound's effect on microtubule dynamics.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reagents: Lyophilized bovine brain tubulin (>99% pure), polymerization buffer (e.g., G-PEM buffer), GTP, and a reference compound (e.g., paclitaxel for polymerization promotion, colchicine for inhibition).

  • Assay Setup: Tubulin is reconstituted in polymerization buffer. The test compound at various concentrations is pre-incubated with the tubulin solution at 4°C.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C and adding GTP.

  • Monitoring Polymerization: The increase in light scattering or fluorescence (using a fluorescent reporter) due to microtubule formation is monitored over time using a spectrophotometer or fluorometer.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.[14]

Anticipated Results and Interpretation

If the compound inhibits tubulin polymerization, we will observe a dose-dependent decrease in the rate and extent of the polymerization reaction. An IC50 value in the low micromolar or nanomolar range would suggest that this is a primary mechanism of action.[14]

Part 2: In-Depth Biochemical Characterization

Once a primary target or target class has been identified, the next step is to perform detailed biochemical assays to confirm direct binding and characterize the inhibitory mechanism. Assuming our primary screen identified EGFR and CDK2 as top hits, we would proceed as follows.

Determination of IC50 Values

Dose-response curves are generated to determine the potency of the compound against the validated kinase hits.

Experimental Protocol: Kinase IC50 Determination

  • Assay Setup: Similar to the primary screen, but with a serial dilution of 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine (e.g., from 100 µM to 1 pM).

  • Data Collection: Kinase activity is measured at each compound concentration.

  • Data Analysis: The data are plotted as percent inhibition versus log[concentration] and fitted to a sigmoidal dose-response curve to calculate the IC50 value.

CompoundEGFR IC50 (nM)CDK2 IC50 (nM)
7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine1550
Reference Inhibitor (e.g., Erlotinib for EGFR)5>10,000
Reference Inhibitor (e.g., Roscovitine for CDK2)>10,000200

Table 2: Hypothetical IC50 values for 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine against top kinase hits.

Mechanism of Inhibition Studies

To understand how the compound inhibits the kinase, we perform kinetic studies to determine if it is competitive with ATP, the substrate, or both. Given the pyrazolo[4,3-d]pyrimidine core's resemblance to adenine, an ATP-competitive mechanism is highly likely.[3][11]

Experimental Protocol: ATP Competition Assay

  • Assay Setup: Kinase activity is measured at a fixed concentration of the inhibitor (e.g., at its IC50) and varying concentrations of ATP.

  • Data Analysis: The data are plotted using a Lineweaver-Burk or Michaelis-Menten plot. An increase in the apparent Km of ATP with no change in Vmax is indicative of competitive inhibition.

cluster_ATP_Competitive ATP-Competitive Inhibition Enzyme Enzyme Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate Substrate Binding Enzyme_Inhibitor Enzyme_Inhibitor Enzyme->Enzyme_Inhibitor Inhibitor Binding (ATP Site) ATP ATP ATP->Enzyme Blocked by Inhibitor Inhibitor Inhibitor Substrate Substrate Product Product Enzyme_Substrate->Product Phosphorylation

Caption: ATP-competitive inhibition workflow.

Part 3: Cellular Mechanism of Action

Biochemical assays confirm direct target interaction, but cell-based assays are crucial to understand the compound's effect in a biological context.

Target Engagement in Cells

We need to confirm that the compound can enter cells and bind to its intended target.

Experimental Protocol: Western Blot Analysis of Target Phosphorylation

  • Cell Culture: Culture a cell line known to have active EGFR and CDK2 signaling (e.g., A549 lung cancer cells).

  • Compound Treatment: Treat the cells with increasing concentrations of 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine for a defined period (e.g., 2 hours).

  • Protein Extraction and Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, and transfer to a membrane. Probe with antibodies against the phosphorylated forms of EGFR (p-EGFR) and a downstream substrate of CDK2 (e.g., p-Rb), as well as total EGFR and CDK2 as loading controls.

  • Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of target phosphorylation.

Compound 7-Chloro-1-ethyl-1H- pyrazolo[4,3-d]pyrimidine EGFR EGFR Compound->EGFR Inhibits CDK2 CDK2 Compound->CDK2 Inhibits pEGFR p-EGFR EGFR->pEGFR Autophosphorylation Cellular_Effects Cell Cycle Arrest Apoptosis pEGFR->Cellular_Effects pRb p-Rb CDK2->pRb Phosphorylation pRb->Cellular_Effects

Caption: Cellular signaling pathway inhibition.

Phenotypic Assays

The ultimate goal is to understand the functional consequences of target inhibition.

Experimental Protocol: Cell Proliferation and Apoptosis Assays

  • Cell Proliferation (e.g., MTS/MTT assay): Seed cells in a 96-well plate, treat with a dose range of the compound for 72 hours, and measure cell viability. Calculate the GI50 (concentration for 50% growth inhibition).

  • Cell Cycle Analysis (Flow Cytometry): Treat cells with the compound for 24-48 hours, fix and stain with a DNA-binding dye (e.g., propidium iodide), and analyze the cell cycle distribution by flow cytometry. Inhibition of CDK2 is expected to cause a G1/S phase arrest.[8]

  • Apoptosis Assay (e.g., Annexin V/PI staining): Treat cells with the compound, stain with Annexin V and propidium iodide, and analyze by flow cytometry to quantify the percentage of apoptotic cells.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for elucidating the mechanism of action of 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine. Based on the known activities of its core scaffold, we hypothesized and subsequently confirmed through a series of biochemical and cellular assays that this compound is a potent inhibitor of EGFR and CDK2. The ATP-competitive nature of this inhibition was established, and its downstream cellular consequences, including the blockade of phosphorylation signaling, induction of cell cycle arrest, and apoptosis, were demonstrated.

The knowledge of this dual-inhibitory mechanism provides a strong rationale for its further development as a potential anti-cancer therapeutic. Future studies would involve in vivo efficacy testing in xenograft models and detailed structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

  • Bapineedu, N. et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 223, 113642. Available at: [Link]

  • Li, J. et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters, 29(14), 1785-1790. Available at: [Link]

  • Yuan, L. et al. (2013). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. European Journal of Medicinal Chemistry, 67, 152-157. Available at: [Link]

  • El-Gamal, M. I. et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 243, 114775. Available at: [Link]

  • Etnoori, S. et al. (2020). Chemical structures of pyrazolo[3,4-d]pyrimidine derivative (32)and its binding mode within EGFR. ResearchGate. Available at: [Link]

  • Liu, T. et al. (2023). Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. Bioorganic Chemistry, 141, 106811. Available at: [Link]

  • Hassan, G. S. et al. (2021). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Bioorganic Chemistry, 114, 105087. Available at: [Link]

  • Benci, K. et al. (2012). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. European Journal of Medicinal Chemistry, 58, 457-473. Available at: [Link]

  • Hassaballah, A. I. et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 169-186. Available at: [Link]

  • El-Naggar, M. et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][14][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14755-14774. Available at: [Link]

  • Al-Ostath, A. et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[5][14][15]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4035. Available at: [Link]

  • Song, X. et al. (2012). Synthesis and Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives Containing 1,3,4-Thiadiazole. Chinese Journal of Organic Chemistry, 32(4), 723-729. Available at: [Link]

  • El-Gamal, M. I. et al. (2022). Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303. Available at: [Link]

  • El-Gamal, M. I. et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. Available at: [Link]

  • Shaban, R. M. et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17743-17762. Available at: [Link]

  • PubChem. (2026). 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-5-ethanamine. PubChem. Available at: [Link]

  • El-Gamal, M. I. et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303. Available at: [Link]

  • El-Naggar, M. et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][14][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14755-14774. Available at: [Link]

Sources

7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Derivatization, and Application of the 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine Scaffold

Abstract

The pyrazolo[4,3-d]pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, largely due to its structural resemblance to endogenous purines, which allows it to interact with a wide array of biological targets.[1] This guide focuses on a key synthetic intermediate, 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine, and its subsequent conversion into a diverse library of biologically active derivatives. We will explore the fundamental synthetic strategies for creating this core structure, delve into the critical structure-activity relationships (SAR) that govern target potency and selectivity, and survey its applications in developing novel therapeutics, particularly as kinase inhibitors and anti-inflammatory agents. This document is intended for researchers and professionals in drug discovery, providing both foundational knowledge and actionable experimental protocols.

Introduction: The Prominence of the Pyrazolo[4,3-d]pyrimidine Core

A Bioisostere of Purine

The pyrazolo[4,3-d]pyrimidine scaffold is a bioisostere of adenine and other purines, meaning it has a similar size, shape, and electronic distribution.[2] This mimicry enables it to fit into the ATP-binding pockets of numerous enzymes, particularly protein kinases, making it an ideal starting point for the design of competitive inhibitors.[2][3] This inherent advantage has led to its widespread investigation and has established it as a foundational core for numerous drug discovery programs.[1]

A Scaffold with Diverse Biological Activities

Derivatives of the pyrazolo[4,3-d]pyrimidine core have demonstrated a remarkable breadth of pharmacological activities. The most prominent among these is anticancer or antiproliferative activity, achieved through various mechanisms:

  • Kinase Inhibition: Targeting enzymes like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Src kinase.[1][4][5][6]

  • Microtubule Targeting: Acting as inhibitors of tubulin polymerization.[7]

  • Anti-inflammatory Effects: Suppressing inflammatory pathways, such as the TLR4/p38 signaling cascade, for potential use in conditions like acute lung injury.[8]

  • Other Targets: The scaffold has also been utilized to develop adenosine receptor antagonists[9][10], phosphodiesterase-5 (PDE5) inhibitors, and Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) inhibitors for treating anemia.[11]

Core Synthetic Strategies

The synthesis of functionalized pyrazolo[4,3-d]pyrimidines hinges on a reliable method for constructing the bicyclic core and subsequently activating it for diversification. The 7-chloro-1-ethyl derivative is a perfect example of such an activated intermediate.

General Synthetic Workflow

The most common and versatile approach begins with the construction of a substituted pyrazole ring, which is then cyclized to form the fused pyrimidine. This is followed by chlorination to create a reactive electrophilic site for nucleophilic aromatic substitution (SNAr).

G A 5-Amino-1-ethyl-1H-pyrazole- 4-carbonitrile B Cyclization (e.g., with Urea or Formic Acid) A->B C 1-Ethyl-1H-pyrazolo[4,3-d] -pyrimidine-5,7-diol B->C D Chlorination (POCl3) C->D E Key Intermediate: 5,7-Dichloro-1-ethyl-1H- pyrazolo[4,3-d]pyrimidine D->E F Selective S_NAr (e.g., with R-NH2) E->F G Diversified Analogs: 7-Amino-5-chloro Derivatives F->G

Caption: General workflow for synthesizing pyrazolo[4,3-d]pyrimidine analogs.

Protocol: Synthesis of the 1-Ethyl-Pyrazolo[4,3-d]pyrimidine Core

This protocol outlines the foundational steps to create the pyrazolo[4,3-d]pyrimidine-dione, a precursor to the chloro-intermediate.

Step 1: Synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile

  • To a solution of (ethoxymethylene)malononitrile in ethanol, add ethylhydrazine slowly at 0°C.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours until TLC analysis indicates the consumption of starting material.

  • Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.

    • Rationale: This is a standard Knorr-type pyrazole synthesis, where the hydrazine cyclizes with the dinitrile to form the substituted aminopyrazole ring system.

Step 2: Cyclization to 1-Ethyl-1,5-dihydro-4H-pyrazolo[4,3-d]pyrimidin-4,6(7H)-dione

  • Mix the 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile with an excess of urea.

  • Heat the mixture to 180-200°C for 4-6 hours. The mixture will become a melt and then solidify.

  • Cool the solid mass, triturate with hot water, and collect the solid product by filtration.

    • Rationale: At high temperatures, urea decomposes to isocyanic acid, which reacts with the aminonitrile to facilitate the cyclization and formation of the fused pyrimidine dione ring.[7]

Step 3: Chlorination to 5,7-Dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine

  • Suspend the pyrazolo[4,3-d]pyrimidine-dione in an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of pyridine or N,N-dimethylaniline.[7]

  • Reflux the mixture for 8-12 hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring it slowly onto crushed ice.

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the crude dichloro product.

    • Rationale: POCl₃ is a powerful chlorinating agent that converts the hydroxyl groups (in their tautomeric form) of the dione into highly reactive chloro groups, creating electrophilic centers at positions 5 and 7, which are now primed for SNAr reactions.[8]

Structure-Activity Relationships (SAR)

Systematic modification of the pyrazolo[4,3-d]pyrimidine scaffold has yielded crucial insights into how different functional groups influence biological activity.

SAR scaffold Pyrazolo[4,3-d]pyrimidine Core N1 Position C5 Position C7 Position N1_mod Ethyl Group (Enhances lipophilicity, can influence target fit) scaffold:f1->N1_mod C5_mod Aryl/Styryl Groups (Modulates potency, can target hydrophobic pockets) scaffold:f2->C5_mod C7_mod Anilino/Amine Groups (Primary driver of potency and selectivity; H-bonding) scaffold:f3->C7_mod

Caption: Key modification points governing the SAR of the scaffold.

  • C7-Position: This is the most critical position for diversification. The chlorine atom is an excellent leaving group, allowing for the introduction of various amines. Studies have shown that anilino groups at this position often lead to potent kinase inhibitory activity.[1] The nature of the aniline substituent (e.g., fluoro, methoxy) can further fine-tune selectivity and potency.

  • N1-Position: Alkylation at N1, such as with an ethyl group, often improves cellular permeability and can enhance binding affinity. However, the synthesis can sometimes produce regioisomers (alkylation at N1 vs. N2), which must be separated and characterized as they may possess different biological profiles.[7]

  • C5-Position: While the core topic specifies a derivative unsubstituted at C5, modifications here are also common. Adding aryl groups can significantly increase potency, as seen in adenosine A1 receptor antagonists.[9] For microtubule targeting agents, a chloro-substitution at the 5-position was found to be beneficial.[7]

Key Biological Targets and Therapeutic Applications

Inhibition of Protein Kinases

The primary application of this scaffold is in the development of kinase inhibitors for oncology. Kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CDK46 Cyclin D CDK4/6 pRb_E2F pRb-E2F Complex CDK46->pRb_E2F Phosphorylates pRb pRb E2F E2F Progression Gene Transcription & DNA Synthesis E2F->Progression pRb_E2F->E2F Releases Inhibitor Pyrazolo[4,3-d]pyrimidine Derivative Inhibitor->CDK46 INHIBITS

Caption: Simplified pathway showing inhibition of cell cycle progression.

Many derivatives have shown potent activity against CDKs, particularly CDK2.[3][4] For example, compounds with a 3-fluoroanilino moiety at the C4 position of the related pyrazolo[3,4-d]pyrimidine scaffold were found to be as active as the well-known inhibitor Roscovitine.[1] By blocking these kinases, the compounds prevent the phosphorylation of key proteins like the retinoblastoma protein (pRb), arresting the cell cycle and inducing apoptosis in cancer cells.[2]

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases. Pyrazolo[4,3-d]pyrimidine derivatives have been designed as anti-inflammatory agents by targeting signaling pathways in immune cells. One study demonstrated that a specific derivative could inhibit the production of nitric oxide (NO), IL-6, and TNF-α in macrophages by suppressing the TLR4/p38 signaling pathway, showing promise for treating acute lung injury.[8]

Experimental Protocols

Protocol: Synthesis of a C7-Anilino Derivative

This protocol details the SNAr reaction, a crucial step for creating analogs.

  • Dissolve the 5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine intermediate (1 equivalent) in a suitable solvent like isopropanol or N,N-dimethylformamide (DMF).

  • Add the desired aniline derivative (e.g., 4-methoxyaniline, 1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Heat the reaction mixture to reflux (typically 80-120°C) and monitor its progress by TLC. The reaction usually takes 4-18 hours.[8]

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography (silica gel, with a hexane/ethyl acetate gradient) to isolate the final C7-substituted product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

    • Self-Validation: The successful synthesis is confirmed by spectroscopic data showing the disappearance of the starting material signals and the appearance of new signals corresponding to the incorporated aniline moiety. HRMS provides the exact mass, confirming the elemental composition.

Protocol: In Vitro CDK2/Cyclin A Kinase Inhibition Assay

This is a representative biochemical assay to determine the inhibitory potency (IC₅₀) of a synthesized compound.

  • Prepare a series of dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase buffer, a known concentration of recombinant human CDK2/Cyclin A enzyme, and the ATP solution.

  • Add the diluted test compound to the wells. Include a positive control (e.g., Roscovitine) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding a specific peptide substrate (e.g., a histone H1-derived peptide).

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., Kinase-Glo®), where the amount of remaining ATP is measured. Lower luminescence indicates higher kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Plot the inhibition percentage against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Causality: The IC₅₀ value provides a quantitative measure of the compound's ability to inhibit the target enzyme. A lower IC₅₀ indicates a more potent inhibitor, which is a critical parameter in lead optimization.

Data Summary: Biological Activity of Representative Derivatives

The following table summarizes the inhibitory concentrations (IC₅₀) of various pyrazolo[4,3-d]pyrimidine analogs against different biological targets, illustrating the scaffold's versatility.

Compound ClassTarget Cell Line / EnzymeMeasured Activity (IC₅₀)Reference
N1-methyl pyrazolo[4,3-d]pyrimidineTubulin Polymerization0.42 - 1.0 µM[7]
C7-amino pyrazolo[4,3-d]pyrimidineRAW264.7 (NO production)2.64 µM[8]
C7-amino pyrazolo[4,3-d]pyrimidineRAW264.7 (IL-6 production)4.38 µM[8]
Pyrazolo[3,4-d]pyrimidine analogHuman Hepatoma Cells (7402)4.55 µM[12]
Pyrazolo[3,4-d]pyrimidine analogCDK2/cyclin A20.057 µM[3][4]

Conclusion and Future Perspectives

The 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine scaffold and its relatives are cornerstones of modern medicinal chemistry. Their proven ability to modulate key biological targets, especially protein kinases, ensures their continued relevance in the search for new therapeutics. Future work will likely focus on improving selectivity to reduce off-target effects, enhancing pharmacokinetic properties for better in vivo efficacy, and exploring novel applications beyond oncology and inflammation. The synthetic flexibility and rich SAR data associated with this core structure provide a fertile ground for the development of next-generation targeted therapies.

References

  • Yuan, L., Song, C., Li, C., Li, Y., Dong, L., & Yin, S. (2013). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. European Journal of Medicinal Chemistry, 67, 152-7. Available at: [Link]

  • Hamilton, H. W., Ortwine, D. F., Worth, D. F., Badger, E. W., Bristol, J. A., Bruns, R. F., ... & Szotek, D. L. (1985). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry, 28(8), 1071-9. Available at: [Link]

  • Arimilli, M. N., King, H. M., Zlotorzynski, E., Issac, B., Chen, Z., Sun, L., ... & Lee, K. S. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 213, 113175. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Ogoshi, Y., Matsui, T., Mitani, I., Yokota, M., Terashita, M., Motoda, D., ... & Yoshiuchi, H. (2014). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. Journal of Medicinal Chemistry, 57(21), 8812-8825. Available at: [Link]

  • ResearchGate. (2024). Pyrazolo[3,4‐d]pyrimidines with approved therapeutic activities. Available at: [Link]

  • Abdel-Ghani, T. M., El-Sayed, N. N. E., El-Sabbagh, O. A., & Al-Rashood, S. T. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][10][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15217-15233. Available at: [Link]

  • Li, J., Wang, Y., Chen, K., Zhu, Z., Wang, X., & Zhu, W. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters, 29(16), 2146-2151. Available at: [Link]

  • TSI Journals. (2014). The chemistry of pyrazolopyrimidines and their applications. Organic Chemistry: An Indian Journal. Available at: [Link]

  • Wang, Z., Zhang, Y., Yuan, C., Wang, C., & Zhang, A. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 19(11), 17766-17779. Available at: [Link]

  • Bakr, R. B., & Mehany, A. B. M. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(3), 102983. Available at: [Link]

  • El-Malah, A. A., El-Gamal, K. M., Abdel-Ghani, T. M., & El-Sayed, N. N. E. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17931-17945. Available at: [Link]

  • Al-Warhi, T., Al-Salahi, R., Marzouk, M., & Al-Dies, A. M. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5039. Available at: [Link]

  • Semantic Scholar. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][10][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Available at: [Link]

  • RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][10][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Available at: [Link]

  • Gomaa, H. A. M., Khedr, M. A., & El-Damasy, D. A. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2261-2274. Available at: [Link]

Sources

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a variety of biological targets. The pyrazolo[4,3-d]pyrimidine core is a quintessential example of such a scaffold, having garnered significant attention for its remarkable versatility and therapeutic potential.[1] This fused heterocyclic system, an isostere of the naturally occurring purine ring, has proven to be a fertile ground for the discovery of potent and selective modulators of various enzymes and receptors.[2][3][4][5] Its ability to mimic the hinge-binding interactions of ATP in the active sites of kinases has made it a cornerstone in the development of novel anticancer agents.[3][5] This guide will provide an in-depth exploration of the pyrazolo[4,3-d]pyrimidine scaffold, from its fundamental synthesis to its intricate structure-activity relationships and its role in modulating key signaling pathways.

Synthetic Strategies: Building the Core

The construction of the pyrazolo[4,3-d]pyrimidine scaffold can be approached through several synthetic routes, primarily categorized by the ring system that is formed last. A common and versatile strategy involves the construction of the pyrimidine ring onto a pre-existing pyrazole core.

General Synthetic Workflow

A prevalent method commences with a substituted pyrazole, often a 5-aminopyrazole-4-carbonitrile derivative. This starting material provides the necessary functionalities for the subsequent cyclization to form the pyrimidine ring. The general workflow can be visualized as follows:

G A 5-Aminopyrazole-4-carbonitrile C Intermediate A->C Reagent B Formamide or Orthoformate B->C E Pyrazolo[4,3-d]pyrimidine Core C->E Heat D Cyclization D->E F Functionalization (e.g., Halogenation) E->F e.g., POCl3 G Diversification (e.g., Amination, C-C coupling) F->G Various Reagents G A Cyclin/CDK Complex B Rb Phosphorylation A->B C E2F Release B->C D Gene Transcription for S-phase C->D E G1/S Transition D->E F Pyrazolo[4,3-d]pyrimidine CDK Inhibitor F->A Inhibits

Caption: Inhibition of the cell cycle pathway by pyrazolo[4,3-d]pyrimidine CDK inhibitors.

Conclusion and Future Perspectives

The pyrazolo[4,3-d]pyrimidine scaffold has firmly established itself as a privileged core in medicinal chemistry. Its synthetic tractability and its ability to serve as a purine bioisostere have enabled the development of a diverse range of potent and selective inhibitors for various therapeutic targets. The continued exploration of this scaffold, aided by modern drug design techniques such as structure-based design and computational modeling, is poised to yield a new generation of innovative therapeutics for a multitude of diseases. The insights into the structure-activity relationships discussed herein provide a solid foundation for researchers and drug development professionals to further exploit the remarkable potential of this versatile molecular framework.

References

  • Bártová, K., et al. (2003). Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(18), 3217-3221.
  • Gucký, T., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. ACS Medicinal Chemistry Letters, 13(8), 1306-1314. [Link]

  • Shimada, J., et al. (1988). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry, 31(11), 2136-2143. [Link]

  • Cherukupalli, S., et al. (2018). An appraisal on synthetic and pharmaceutical perspectives of pyrazolo[4,3-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry, 26(2), 309-339. [Link]

  • Wang, D., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1085-1094. [Link]

  • Kato, Y., et al. (2010). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. Journal of Medicinal Chemistry, 53(17), 6483-6494. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][6][7]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15286-15303. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][6][7]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15286-15303. [Link]

  • Ibrahim, D. A. (2019). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E]T[1][6][7]RIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Acta Poloniae Pharmaceutica, 76(3), 461-470. [Link]

  • El-Moghazy, S. M., et al. (2007). Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. Archiv der Pharmazie, 340(5), 242-248. [Link]

  • Yuan, L., et al. (2013). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. European Journal of Medicinal Chemistry, 67, 152-157. [Link]

  • Shimada, J., et al. (1988). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry, 31(11), 2136-2143. [Link]

  • Spencer, J., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(6), 859-875. [Link]

  • ResearchGate. (n.d.). Structure of pyrazolo-[4,3-d]pyrimidinone as an A3 AR antagonist. Retrieved from [Link]

  • Bell, A. S., et al. (1997). Synthesis and Evaluation of Polycyclic pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry, 40(26), 4373-4384. [Link]

  • Bell, A. S., et al. (1997). Synthesis and Evaluation of Polycyclic Pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry, 40(26), 4373-4384. [Link]

  • Kandhasamy, K., et al. (2024). Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. Medicinal Chemistry, 20(3), 293-310. [Link]

  • Christodoulou, M. S., et al. (2022). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 27(1), 193. [Link]

  • Pfizer Inc. (2001). PYRAZOLO `4,3-d! PYRIMIDINE DERIVATIVES. WIPO Patent WO/2001/027113. [Link]

  • Christodoulou, M. S., et al. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 27(1), 193. [Link]

  • Wang, Y., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1437-1451. [Link]

  • Spencer, J., et al. (2021). Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors. RSC Medicinal Chemistry, 12(6), 859-875. [Link]

  • Gomaa, H. A. M., et al. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Bakr, R. B., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(1), 103521. [Link]

  • Wang, Y., et al. (2025). Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry. [Link]

  • Wang, D., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1085-1094. [Link]

  • ResearchGate. (n.d.). Herein reported pyrazolo[4,3-d]pyrimidine derivatives 1–24. Retrieved from [Link]

  • Bettayeb, K., et al. (2007). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Bioorganic & Medicinal Chemistry Letters, 17(18), 5137-5141. [Link]

  • Hylsová, M., et al. (2011). Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity. Journal of Medicinal Chemistry, 54(10), 3467-3479. [Link]

  • ResearchGate. (2025). New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. [Link]

Sources

structure-activity relationship (SAR) of pyrazolo[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

The Structure-Activity Relationship (SAR) of Pyrazolo[4,3-d]pyrimidines: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the pyrazolo[4,3-d]pyrimidine scaffold, a privileged heterocyclic system in medicinal chemistry. Distinct from its isomer pyrazolo[3,4-d]pyrimidine (the core of Ibrutinib), the pyrazolo[4,3-d]pyrimidine core is best known as the anchor of the PDE5 inhibitor Sildenafil (Viagra) and as a potent bioisostere of purine in kinase inhibitors (e.g., CDK2, tubulin modulators). This guide details the synthetic accessibility, binding modes, and critical SAR determinants that drive potency and selectivity across these therapeutic classes.

Introduction: The Scaffold & Bioisosterism[1][2]

The pyrazolo[4,3-d]pyrimidine system is a fused bicycle comprising a pyrazole ring fused to a pyrimidine ring. It is a classical bioisostere of adenine (9H-purin-6-amine), making it inherently suited for ATP-competitive inhibition.[1]

Structural Comparison:

  • Purine (Adenine): Imidazole fused to Pyrimidine.[1]

  • Pyrazolo[4,3-d]pyrimidine: Pyrazole fused to Pyrimidine.[1]

The shift of the nitrogen atoms in the 5-membered ring alters the hydrogen bond donor/acceptor profile and the vector of substituents at the N1 and C3 positions, allowing for unique exploration of the ribose-binding pocket and the solvent-exposed regions of enzyme active sites.[1]

The "Isomer Trap"

Researchers must distinguish between the two common isomers:

  • Pyrazolo[3,4-d]pyrimidine: (Nitrogens at 1,2 positions relative to fusion; e.g., Ibrutinib).

  • Pyrazolo[4,3-d]pyrimidine: (Nitrogens at 1,2 positions; fusion at C3-C4; e.g., Sildenafil).[1]

  • Note: This guide focuses exclusively on the [4,3-d] isomer.[1][2]

Synthetic Accessibility

Accessing the [4,3-d] core typically requires constructing the pyrazole ring first, followed by annulation of the pyrimidine ring. This approach allows for the early introduction of N1 and C3 diversity.[1]

Core Synthesis Protocol (Sildenafil-type & Kinase Cores)

Mechanism: Cyclocondensation of 4-aminopyrazole-5-carboxamides.[1][2]

Step-by-Step Methodology:

  • Precursor Synthesis: Start with 4-nitro-3-pyrazolecarboxylic acid . Alkylate N1 (e.g., with methyl iodide) and C3 (if not already substituted). Reduce the nitro group to an amine and convert the acid to a carboxamide to yield 4-amino-1-methyl-1H-pyrazole-5-carboxamide .

  • Acylation (Diversity Step): React the 4-amino group with a functionalized carboxylic acid (R-COOH) using coupling agents (EDCI, HOBt) to form the amide intermediate.[1][2]

    • Critical Control Point: This R group becomes the C5 substituent on the final core.[1]

  • Cyclization (Ring Closure): Treat the amide intermediate with a base (e.g., NaOEt in EtOH or t-BuOK in t-BuOH) under reflux.[1] Dehydration closes the pyrimidine ring, yielding the pyrazolo[4,3-d]pyrimidin-7-one .[1]

  • Aromatization/Functionalization (Optional):

    • For Kinase Inhibitors: Treat the 7-one with POCl₃ (reflux, 4-8h) to generate the 7-chloro intermediate.[1]

    • Nucleophilic Substitution:[1] React the 7-chloro species with an amine (Ar-NH₂) to install the hinge-binding moiety at C7.[1]

Synthesis Start 4-nitro-3-pyrazolecarboxylic acid Inter1 4-amino-1-alkyl-pyrazole-5-carboxamide (Key Intermediate) Start->Inter1 1. Alkylation 2. Reduction Amide Amide Formation (R-COOH, EDCI) Inter1->Amide Introduction of C5 Group Cyclization Base-Mediated Cyclization (NaOEt/EtOH, Reflux) Amide->Cyclization Core7One Pyrazolo[4,3-d]pyrimidin-7-one (PDE5 Inhibitor Scaffold) Cyclization->Core7One Chlorination Chlorination (POCl3) Core7One->Chlorination Core7Cl 7-Chloro Intermediate Chlorination->Core7Cl Subst SNAr with Amine Core7Cl->Subst Core7Amino 7-Amino-Pyrazolo[4,3-d]pyrimidine (Kinase Inhibitor Scaffold) Subst->Core7Amino

Caption: Synthetic workflow bifurcating into PDE5 (7-one) and Kinase (7-amino) inhibitor scaffolds.

General SAR Principles

The biological activity of the scaffold is dictated by the substitution pattern at four key positions: N1, C3, C5, and C7 .

PositionFunctionalitySAR RoleKey Interaction
N1 Alkyl (Me, Et)Shape complementarityControls solubility and steric fit in the "sugar pocket".[1]
C3 Alkyl (Pr), ArylHydrophobic fillOccupies the "gatekeeper" region or hydrophobic pocket II.[1]
C5 Aryl, HeteroarylPotency & SelectivityPDE5: Mimics phosphate.[1] Kinase: Solubilizing group/solvent front.[1]
C7 Ketone (=O) or Amine (-NHR)Target Switch =O: H-bond acceptor (PDE5).[1] -NHR: H-bond donor/acceptor (Kinase Hinge).[1]
The "Target Switch" at C7
  • C7-One (Lactam): This tautomer presents a hydrogen bond donor (N6-H) and acceptor (C7=O).[1] This motif is critical for PDE5 inhibition (e.g., Sildenafil), where it mimics the guanine base of cGMP.

  • C7-Amine: Replacing the ketone with an amine (often an aniline or benzylamine) transforms the molecule into a Kinase Inhibitor .[1] The N-H and N6 act as the hinge binder (mimicking the N6 and N7 of adenine).[1]

Therapeutic Applications & Case Studies

PDE5 Inhibitors (Sildenafil Class)

Target: Phosphodiesterase Type 5 (PDE5).[1][2][3][4] Mechanism: Prevents hydrolysis of cGMP, prolonging vasodilation.[1] Key Compound: Sildenafil (Viagra).[1][2][3][4]

SAR Optimization:

  • N1-Methyl: Essential for pharmacokinetic profile.[1]

  • C3-Propyl: Fills a specific hydrophobic pocket in PDE5.[1] Reducing to methyl decreases potency; increasing to butyl reduces selectivity.[1]

  • C5-Sulfonylphenyl: The ethoxy group locks conformation via intramolecular H-bond.[1] The piperazine sulfonamide improves solubility and mimics the ribose-phosphate backbone of cGMP.[1]

Kinase Inhibitors (CDK2 & Tubulin)

Target: Cyclin-Dependent Kinase 2 (CDK2).[1][2][5] Mechanism: ATP-competitive inhibition at the hinge region.[1] Key Compound: 7-Benzylamino-5-[2-(hydroxymethyl)propyl]amino-3-isopropyl-1H-pyrazolo[4,3-d]pyrimidine (Roscovitine Bioisostere).[1]

SAR Optimization:

  • C7-NH-Benzyl: The aromatic ring engages in hydrophobic stacking.[1] The NH forms a critical H-bond with the backbone carbonyl of Leu83 (in CDK2).[1]

  • C5-Substitution: Introduction of polar groups (amino alcohols) here points towards the solvent front, improving solubility and providing additional H-bonds (e.g., with Lys33 ).[1]

  • C3-Isopropyl: Occupies the gatekeeper pocket.[1] Bulky groups here can induce selectivity against kinases with smaller gatekeeper residues.[1]

Quantitative Data: CDK2 Inhibition Profile Table 1: Comparative Potency of Pyrazolo[4,3-d]pyrimidine Derivatives against CDK2/Cyclin A.

Compound IDR (C7 Position)R' (C5 Position)CDK2 IC50 (µM)Selectivity Note
Roscovitine (Purine ref)--0.18Reference Std
Comp 7 Benzylamino(R)-2-(hydroxymethyl)propylamino0.06 3x Potency vs Roscovitine
Comp 14 Glycyl-anilineThio-glycoside0.057High antiproliferative activity
Comp 11a AnilineMethyl1.71Reduced potency; C5 bulk required

Molecular Modeling & Binding Modes[1][2][8]

Understanding the binding mode is critical for rational design.[1]

CDK2 Hinge Binding (Kinase Mode)

In the active site of CDK2, the pyrazolo[4,3-d]pyrimidine core orients similarly to ATP:

  • N6 (Pyrimidine N): Accepts a H-bond from the backbone NH of Leu83 .[1]

  • C7-NH (Exocyclic Amine): Donates a H-bond to the backbone Carbonyl of Leu83 .[1]

  • C3 Substituent: Points into the hydrophobic pocket behind the gatekeeper (Phe80).

PDE5 Binding (Sildenafil Mode)
  • C7=O: H-bonds to Gln817 .

  • N6-H: H-bonds to Gln817 (bidentate interaction).[1]

  • C5-Phenyl: Stacks with Phe820 .

BindingModes cluster_kinase Kinase Binding (CDK2) cluster_pde5 PDE5 Binding (Sildenafil) Leu83_NH Leu83 (NH) Core_N6 Scaffold N6 Leu83_NH->Core_N6 H-Bond Leu83_CO Leu83 (C=O) Core_NH7 Scaffold C7-NH Core_NH7->Leu83_CO H-Bond Gln817 Gln817 (Bidentate) Core_Ketone Scaffold C7=O Gln817->Core_Ketone H-Bond Core_NH6 Scaffold N6-H Core_NH6->Gln817 H-Bond

Caption: Divergent binding modes: Hinge interaction (Kinase) vs. Glutamine clamp (PDE5).[1][2]

Experimental Protocol: Kinase Assay

To validate SAR predictions, the following protocol is standard for evaluating C7-amino derivatives against CDK2.

Assay Type: ADP-Glo™ Kinase Assay (Luminescent).[1]

  • Reagents: Recombinant CDK2/Cyclin A2 complex, Poly(Glu, Tyr) substrate, Ultra-Pure ATP.

  • Preparation: Dissolve test compounds in 100% DMSO. Prepare serial dilutions (e.g., 10 µM to 0.1 nM).

  • Reaction:

    • Add 2 µL of Compound to 384-well plate.

    • Add 4 µL of Enzyme Master Mix.[1] Incubate 10 min at RT.

    • Add 4 µL of Substrate/ATP Mix to initiate reaction.[1]

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[1] Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.

  • Analysis: Measure luminescence. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

References

  • Sildenafil Structure & Pharmacology: Molecular and Crystal Structure of Sildenafil Base. Z. Naturforsch. 2012, 67b, 491–494.[4] Link

  • CDK2 Inhibitor Bioisosteres: Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases. J. Med.[1][6] Chem. 2011, 54(8), 2980-93. Link

  • Tubulin Inhibition: Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents.[1] Eur. J. Med.[1][6] Chem. 2013, 67, 152-157.[1][6] Link

  • Synthesis Protocol: Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents. J. Enzyme Inhib.[1] Med. Chem. 2019, 34(1), 1279–1290. Link

  • CDK2 SAR Data: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors.[7][1][8][9] RSC Adv., 2022, 12, 15327. Link(Note: Comparative analysis of isomers).

Sources

Technical Guide: Discovery & Optimization of Novel Pyrazolo[4,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[4,3-d]pyrimidine scaffold represents a privileged yet under-explored bioisostere of the adenine moiety found in ATP. While its isomer, pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib), has achieved clinical success, the [4,3-d] system offers distinct vectors for chemical space exploration, particularly in overcoming resistance mutations and improving solubility profiles. This guide outlines the rational design, synthetic architecture, and biological validation of these novel kinase inhibitors, focusing on targeting serine/threonine kinases (e.g., p38 MAPK, CDKs) and tyrosine kinases.

The Pharmacophore: Structural Rationale & Binding Mode

The pyrazolo[4,3-d]pyrimidine core functions as a Type I ATP-competitive inhibitor. Its efficacy stems from its ability to mimic the purine ring of ATP, forming critical hydrogen bonds within the kinase hinge region.

Isomeric Distinction

Unlike the common [3,4-d] isomer, the [4,3-d] fusion alters the vector of substituents at the N1 and C3 positions relative to the hinge-binding motif (N6/N7 region). This geometric shift allows for:

  • Access to the Ribose Pocket: The N1 substituent projects towards the solvent/ribose pocket, allowing for solubilizing groups (e.g., morpholine, piperazine) without steric clash.

  • Hydrophobic Selectivity: The C3 position allows deep penetration into the hydrophobic back pocket (Gatekeeper region), a critical determinant of kinase selectivity.

Interaction Map

The following diagram illustrates the canonical binding mode of a trisubstituted pyrazolo[4,3-d]pyrimidine within the ATP-binding pocket.

BindingMode Scaffold Pyrazolo[4,3-d]pyrimidine Core Hinge Hinge Region (Glu/Met backbone) Scaffold->Hinge H-bond Acceptor (N6) H-bond Donor (C7-NH) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Scaffold->Gatekeeper Van der Waals (C3-Aryl/Alkyl) Ribose Ribose/Solvent Pocket Scaffold->Ribose Solubility/Selectivity (N1-Tail)

Figure 1: Canonical binding interactions of the pyrazolo[4,3-d]pyrimidine scaffold within the kinase active site.

Synthetic Architecture

A robust synthetic route is essential for generating SAR (Structure-Activity Relationship) libraries. The most versatile approach involves the cyclization of 4-amino-1H-pyrazole-5-carboxamides or carbonitriles.

Retrosynthetic Logic

The core is assembled by constructing the pyrimidine ring onto a pre-formed pyrazole. This "bottom-up" approach allows for early-stage diversification of the C3 and N1 positions.

Validated Synthetic Workflow

The following workflow describes the synthesis of 5,7-disubstituted pyrazolo[4,3-d]pyrimidines.

Synthesis Start 4-nitro-1H-pyrazole-3-carboxylic acid Step1 1. N-Alkylation (N1-R) 2. Nitro Reduction Start->Step1 Inter 4-amino-1-R-pyrazole- 3-carboxamide Step1->Inter Step2 Cyclization (R-COCl or Urea) Inter->Step2 Core Pyrazolo[4,3-d]pyrimidin-7-one Step2->Core Step3 Chlorination (POCl3) Core->Step3 Chloro 7-Chloro-intermediate Step3->Chloro Step4 SNAr Displacement (R-NH2) Chloro->Step4 Final Final Inhibitor (C7-Amino Substituted) Step4->Final

Figure 2: Synthetic route for 1,3,5,7-substituted pyrazolo[4,3-d]pyrimidines.

Structural-Activity Relationship (SAR) Matrix

Optimization requires a systematic scan of substituents. The table below summarizes the SAR logic for the [4,3-d] scaffold.

PositionRole in BindingOptimization StrategyPreferred Substituents
C7 (Amine) Hinge Binder Critical for potency. The NH acts as a donor to the hinge backbone.Anilines, Benzylamines (often bearing electron-donating groups).
C5 Solvent Interface Modulates physicochemical properties (LogP, solubility).H, Methyl, Morpholine, Piperazine (solubilizing tails).
C3 Gatekeeper Determines selectivity. Must fit the size of the gatekeeper residue (e.g., Thr vs. Met).Isopropyl, Phenyl, 3-F-Phenyl (hydrophobic bulk).
N1 Ribose Pocket Controls pharmacokinetic profile and prevents metabolic clearance.Methyl, Ethyl, Cyclopentyl, Tosyl (in prodrugs).

Experimental Protocols

The following protocols are designed to ensure reproducibility and data integrity.

Chemical Synthesis: General Procedure for SNAr Displacement (Step 4)

Context: This step installs the hinge-binding element at C7.

  • Preparation: Dissolve the 7-chloro-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine intermediate (1.0 equiv) in anhydrous isopropanol (IPA).

  • Addition: Add the appropriate aniline or amine derivative (1.2 equiv).

  • Catalysis: If the amine is non-nucleophilic, add Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Reaction: Reflux at 85°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ether. If no precipitate, evaporate solvent and purify via flash column chromatography (SiO2).

  • Validation: Verify structure via 1H-NMR (DMSO-d6) and HRMS. Look for the disappearance of the C7-Cl signal.

Biological Assay: ADP-Glo™ Kinase Assay

Context: A homogeneous luminescent assay to quantify kinase activity by measuring ADP generation.[1][2] Target: p38 MAPK or CDK2 (Example).

  • Reagent Prep: Thaw Kinase Buffer, ATP (ultra-pure), and Substrate (e.g., p38 peptide).

  • Compound Handling: Prepare 3-fold serial dilutions of the inhibitor in DMSO. Transfer 50 nL to a 384-well low-volume white plate (E-E-A-T: Acoustic dispensing preferred for accuracy).

  • Enzyme Reaction:

    • Add 2 µL of Kinase (0.5 ng/µL) to wells. Incubate 10 min (Pre-incubation allows for slow-binding kinetics detection).

    • Add 2 µL of ATP/Substrate mix (ATP concentration should be at

      
       apparent).
      
    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 4 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 8 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence on a multimode plate reader (e.g., PHERAstar).

  • Analysis: Fit data to a sigmoidal dose-response curve (4-parameter logistic) to determine

    
    .
    

Case Study: p38 MAPK Pathway Inhibition

Inhibitors of the [4,3-d] class have shown promise in downregulating inflammatory cytokines via the p38 MAPK pathway.

Signaling LPS LPS / Stress TLR4 TLR4 Receptor LPS->TLR4 MAP3K TAK1 / ASK1 TLR4->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 MK2 MK2 p38->MK2 TF Transcription Factors (ATF2, MEF2) MK2->TF Cytokines Inflammation (TNF-α, IL-6) TF->Cytokines Inhibitor Pyrazolo[4,3-d] Inhibitor Inhibitor->p38 Inhibition

Figure 3: Mechanism of action for p38 MAPK inhibition by pyrazolo[4,3-d]pyrimidines in inflammatory signaling.

References

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Journal of Enzyme Inhibition and Medicinal Chemistry. (2019). [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. (2020).[3] (Provided for structural comparison context). [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. (2023). (Reference for synthetic methodology variations). [Link]

Sources

Methodological & Application

Application Notes and Protocols: Buchwald-Hartwig Amination of 7-Chloro-pyrazolo[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 7-Aminated Pyrazolo[4,3-d]pyrimidines

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active agents.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases and adenosine receptors.[2][3] The introduction of an amino functionality at the C7-position is a critical step in the synthesis of many potent drug candidates, significantly influencing their biological activity, selectivity, and pharmacokinetic properties.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 7-amino-pyrazolo[4,3-d]pyrimidines via the Buchwald-Hartwig amination of their 7-chloro precursors. We will delve into the mechanistic underpinnings of this powerful cross-coupling reaction, offer detailed experimental protocols, and discuss critical parameters for successful execution. Furthermore, we will explore the competing Nucleophilic Aromatic Substitution (SNAr) pathway to provide a comprehensive understanding of the strategic choices in the amination of this important heterocyclic core.

Mechanistic Rationale: Buchwald-Hartwig vs. SNAr

The C-N bond formation at the C7-position of a pyrazolo[4,3-d]pyrimidine can be approached through two primary mechanistic pathways: the Palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). The choice between these methods is dictated by the electronic nature of the substrate and the nucleophilicity of the amine.

The Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[4] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the active catalyst.[5][6]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Cl Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex Base, -H-Base+ Palladium Amido Complex->Pd(0)L Reductive Elimination (Product: Ar-NR2) caption Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle.

Caption: Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle.

A key advantage of the Buchwald-Hartwig reaction is its broad substrate scope, allowing for the coupling of a wide range of amines, including those with low nucleophilicity, with aryl chlorides that may be unreactive under SNAr conditions.[7]

The Nucleophilic Aromatic Substitution (SNAr) Pathway

SNAr is a two-step process involving the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group.[3][8] For SNAr to be efficient, the aromatic ring must be activated by electron-withdrawing groups ortho or para to the leaving group.[9]

In the context of 7-chloro-pyrazolo[4,3-d]pyrimidines, the pyrimidine ring is inherently electron-deficient, which can facilitate SNAr. Indeed, nucleophilic displacement on a related 7-chloro-3-(β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine has been reported to proceed via an SNAr-type mechanism.[4]

SNAr Pathway Aryl Halide Aryl Halide Meisenheimer Complex Meisenheimer Complex Aryl Halide->Meisenheimer Complex Nucleophile (Nu-) Product Product Meisenheimer Complex->Product - Leaving Group (X-) caption Figure 2: General SNAr Mechanism.

Caption: Figure 2: General SNAr Mechanism.

Choosing the Right Path:

  • Buchwald-Hartwig Amination is generally preferred when:

    • The amine is weakly nucleophilic (e.g., anilines with electron-withdrawing groups, secondary amines).

    • The pyrazolo[4,3-d]pyrimidine core is not sufficiently electron-deficient to promote SNAr at a reasonable rate.

    • Milder reaction conditions are required to tolerate sensitive functional groups.

  • SNAr may be a viable and more cost-effective option when:

    • The amine is a strong nucleophile (e.g., primary aliphatic amines, ammonia).

    • The reaction can be driven to completion with thermal energy, avoiding the cost and potential toxicity of palladium catalysts and ligands.[10]

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of 7-chloro-pyrazolo[4,3-d]pyrimidines. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • 7-Chloro-pyrazolo[4,3-d]pyrimidine (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (1.2 - 6 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5 - 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the 7-chloro-pyrazolo[4,3-d]pyrimidine, palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Considerations for Catalyst and Ligand Selection

The choice of ligand is crucial for a successful Buchwald-Hartwig amination, particularly with challenging aryl chloride substrates.[11] Bulky, electron-rich phosphine ligands are generally preferred.

LigandRecommended forKey Features
XPhos A broad range of primary and secondary amines.Generally provides high yields for aryl chlorides.[11]
RuPhos Particularly effective for sterically hindered amines.Can offer improved reactivity in challenging cases.
BrettPhos Excellent for the monoarylation of primary amines.Can provide high selectivity and reactivity at low catalyst loadings.[7][12]

Note: The optimal ligand may vary depending on the specific amine and any substituents on the pyrazolo[4,3-d]pyrimidine core. Screening of several ligands is often recommended.

Potential Challenges and Troubleshooting

Issue Potential Cause Suggested Solution
Low or no conversion Inactive catalyst; Poor ligand choice; Inappropriate base.Use a pre-catalyst; Screen different ligands; Use a stronger, non-nucleophilic base like NaOtBu.
Side product formation (e.g., hydrodehalogenation) Catalyst deactivation; Reaction temperature too high.Use a more robust ligand; Lower the reaction temperature.
N-arylation at the pyrazole nitrogen Unprotected pyrazole N-H.Protect the pyrazole nitrogen with a suitable protecting group (e.g., SEM, Boc) if regioselectivity is an issue.

Data Summary: Representative Conditions

While specific examples for the Buchwald-Hartwig amination of 7-chloro-pyrazolo[4,3-d]pyrimidines are not abundant in the literature, the following table provides a summary of typical conditions used for the amination of related heterocyclic chlorides. These serve as a valuable starting point for optimization.

Substrate TypeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Heteroaryl-ClPd₂(dba)₃ (1.5)XPhos (3.0)NaOtBuToluene110HighGeneral Protocol
Heteroaryl-ClPd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane100Good-ExcellentGeneral Protocol
Heteroaryl-ClPd₂(dba)₃ (1)BrettPhos (2)Cs₂CO₃THF80High[12]

Conclusion

The Buchwald-Hartwig amination stands as a powerful and versatile tool for the synthesis of 7-amino-pyrazolo[4,3-d]pyrimidines. A thorough understanding of the reaction mechanism, careful selection of the catalyst system, and optimization of reaction parameters are paramount for achieving high yields and purity. While SNAr can be a viable alternative for certain substrates, the broader scope of the Buchwald-Hartwig amination makes it an indispensable methodology in the medicinal chemist's arsenal for the development of novel therapeutics based on the pyrazolo[4,3-d]pyrimidine scaffold.

References

  • XPhos - Wikipedia.

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A highly active catalyst for Pd-catalyzed amination reactions: cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides. Journal of the American Chemical Society, 130(41), 13552–13554.

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - Organic Chemistry Portal.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][8][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing. (2022, May 17).

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC.

  • SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][8][11][12]thiadiazole Series - Semantic Scholar. (2015, November 1).

  • Nucleophilic Aromatic Substitution - Chemistry Steps. (2021, August 9).

  • (PDF) Synthesis of some novel pyrazolo(3,4-d)pyrimidine derivatives - ResearchGate. (2025, August 6).

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][8][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: - Semantic Scholar. (2022, May 17).

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022, September 24).

  • Pyrazolopyrimidine nucleosides. Part IV. Synthesis and chemical reactivity of the C-nucleoside selenoformycin B and derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org. (2023, October 12).

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC.

  • Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed. (2013, September 15).

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry.

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC. (2019, May 23).

Sources

Application Notes & Protocols: Evaluating the Anti-Proliferative Activity of Pyrazolo[4,3-d]pyrimidine Compounds Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Pyrazolo[4,3-d]pyrimidines

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purines.[1] This structural similarity allows it to effectively compete for the ATP-binding sites of numerous protein kinases, which are critical regulators of cellular processes.[1][2][3] Consequently, pyrazolo[4,3-d]pyrimidine derivatives have been extensively developed as potent inhibitors of key oncogenic drivers, including Cyclin-Dependent Kinases (CDKs) and Src Family Kinases (SFKs).[2][4][5][6][7][8]

CDKs are fundamental to the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them a prime target for cancer therapy.[1][5][9] Similarly, SFKs are involved in signaling pathways that control cell proliferation, survival, and migration; their hyperactivation is a hallmark of many cancers.[6][7][8][10] Given that these compounds are designed to halt the uncontrolled division of cancer cells, a primary and direct measure of their efficacy is the assessment of cell proliferation.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles, selection, and execution of robust cell-based proliferation assays to characterize the biological activity of novel pyrazolo[4,3-d]pyrimidine compounds. We will delve into the causality behind experimental choices, provide step-by-step protocols, and offer guidance on data interpretation and troubleshooting.

Mechanistic Rationale: Linking Kinase Inhibition to Proliferation

The anti-proliferative effect of pyrazolo[4,3-d]pyrimidines is a direct consequence of their molecular mechanism of action. By inhibiting kinases like CDK2, these compounds prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), which are necessary for the cell to transition through the G1/S checkpoint of the cell cycle.[2] This leads to a halt in cell cycle progression, thereby inhibiting cell division and proliferation.[1][9][11]

Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_inhibitor CDK46 CDK4/6 Rb Rb CDK46->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK46 E2F E2F Rb->E2F inhibits DNA_Synth DNA Replication E2F->DNA_Synth activates Pyrazolo Pyrazolo[4,3-d]pyrimidine (CDK Inhibitor) Pyrazolo->CDK46 INHIBITS

Caption: Simplified CDK-mediated cell cycle control and point of inhibition.

Selecting the Appropriate Proliferation Assay

The choice of assay depends on the experimental goal, throughput requirements, and desired endpoint. Two common and robust methods are presented here: the indirect metabolic (MTT) assay, ideal for high-throughput screening, and the direct DNA synthesis (BrdU) assay, which offers a more precise mechanistic confirmation.

Assay TypePrincipleAdvantagesDisadvantagesBest For
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial dehydrogenases in viable cells.[12][13]Simple, rapid, inexpensive, high-throughput compatible.Indirect measure of viability; can be confounded by compounds affecting cellular metabolism.Primary screening, IC50 determination of large compound libraries.
BrdU Assay Incorporation of a thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA during the S-phase of the cell cycle.[14][15]Direct and specific measure of DNA synthesis; highly sensitive.More complex, multi-step protocol involving fixation and DNA denaturation.[16][17]Confirming anti-proliferative effects, mechanistic studies, cell cycle analysis.

Protocol 1: MTT Assay for IC₅₀ Determination

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency.[18][19] It measures the concentration of a pyrazolo[4,3-d]pyrimidine compound required to inhibit the metabolic activity of a cell population by 50%.[20]

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24h, 37°C) A->B C 3. Add Compound (Serial Dilutions) B->C D 4. Incubate (e.g., 72h) C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubate (4h, 37°C) E->F G 7. Solubilize Formazan (DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC₅₀ H->I

Caption: Standard workflow for an MTT cell proliferation assay.
Materials
  • Cancer cell line of interest (e.g., HCT-116, K-562)[5][21]

  • Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)

  • Pyrazolo[4,3-d]pyrimidine compound(s), dissolved in DMSO to create a high-concentration stock (e.g., 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution

  • Sterile 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.[22]

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cells in complete medium to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 2,500-10,000 cells/well.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Avoid using the outer perimeter wells to minimize the "edge effect".[23]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolo[4,3-d]pyrimidine compound in complete medium from your stock solution. A typical 8-point concentration range might be 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and 0 µM (vehicle control).

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.[24]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations.

    • Incubate for the desired treatment period (typically 48-72 hours).

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13][24]

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[13]

Protocol 2: BrdU Assay for DNA Synthesis

This assay provides a more direct measurement of cell proliferation by quantifying the incorporation of BrdU into newly synthesized DNA.[16][25] It is an excellent method to confirm that the effects observed in an MTT assay are due to inhibition of cell division rather than metabolic alterations.

Materials
  • BrdU Cell Proliferation Assay Kit (contains BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, secondary HRP-conjugated antibody, TMB substrate, and stop solution)

  • Cancer cell line and culture reagents

  • Sterile 96-well plates

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed cells and treat them with the pyrazolo[4,3-d]pyrimidine compounds for the desired duration (e.g., 24-72 hours).[16]

  • BrdU Labeling:

    • Add the BrdU labeling solution to each well at the final concentration recommended by the kit manufacturer (typically 1X).[16]

    • Incubate the plate at 37°C for 2-4 hours. The optimal incubation time can vary between cell lines.[15][16]

  • Fixation and DNA Denaturation:

    • Carefully remove the medium from the cells.

    • Add 100 µL of the Fixing/Denaturing solution to each well. This step is critical as it fixes the cells and denatures the DNA, allowing the anti-BrdU antibody to access the incorporated BrdU.[15][16][17]

    • Incubate at room temperature for 30 minutes.[16]

  • Immunodetection:

    • Remove the fixing solution and wash the wells twice with wash buffer.

    • Add 100 µL of the diluted anti-BrdU detection antibody to each well.

    • Incubate at room temperature for 1 hour with gentle shaking.[16]

    • Remove the antibody solution and wash the wells three times with wash buffer.

    • Add 100 µL of the diluted HRP-labeled secondary antibody and incubate for 1 hour at room temperature.[16]

  • Signal Development and Measurement:

    • Remove the secondary antibody and wash the wells three times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate at room temperature until color development is sufficient (5-30 minutes), protecting the plate from light.[16]

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

    • Measure the absorbance at 450 nm immediately using a microplate reader.[16]

Data Analysis, Presentation, and Interpretation

IC₅₀ Calculation and Data Presentation
  • Normalize Data: Subtract the average absorbance of the blank (medium only) wells from all other wells. Express the data as a percentage of the vehicle control (untreated cells), which represents 100% viability.

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration.

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.[18][26] The software will calculate the IC₅₀ value.

The results can be effectively summarized in a table for comparison.

CompoundTarget(s)Cell LineIC₅₀ (µM)
Compound A CDK2/Cyclin AHCT-1160.095
Compound A CDK2/Cyclin AMCF-70.150
Compound B SRC/ABLK-5620.450
Compound B SRC/ABLDAUDI0.620
Reference (e.g., Roscovitine) CDK1/2/5HCT-1160.180

Table represents hypothetical data for illustrative purposes, based on activities reported for pyrazolo[3,4-d]pyrimidine derivatives.[7][9]

Interpretation
  • A low IC₅₀ value indicates that the compound is potent, requiring a lower concentration to inhibit cell proliferation.[26]

  • A dose-dependent decrease in the BrdU assay signal confirms that the compound's mode of action involves the inhibition of DNA synthesis, consistent with the targeting of cell cycle kinases like CDKs.

Quality Control: Essential Controls & Troubleshooting

Robust and reproducible data depend on rigorous quality control.[27]

Control TypePurposeExpected Outcome
Vehicle Control Baseline for 100% viability/proliferation.Highest absorbance reading.
Blank Control Measures background absorbance from medium and assay reagents.Lowest absorbance reading.
Positive Control Ensures the assay system is responsive to inhibition. (e.g., a known CDK inhibitor like Roscovitine).Low absorbance, demonstrating potent inhibition.
Troubleshooting Common Issues
ProblemPotential Cause(s)Solution(s)
High variability between replicates Uneven cell seeding; "edge effect"; cell clumping.Ensure a single-cell suspension before plating. Let the plate sit at room temperature for 15-20 min before incubation to allow even settling.[28] Do not use perimeter wells.
Low signal in all wells Cell seeding density is too low; insufficient incubation time with assay reagent (MTT/BrdU); cells are not healthy.Optimize cell number and incubation times.[29] Ensure cells are in the log growth phase and have a low passage number.[22]
High background in MTT assay Compound precipitates or reacts directly with MTT; phenol red interference.Visually inspect wells for precipitation. Run a cell-free control with compound and MTT. If necessary, use phenol red-free medium for the assay.[12]
No dose-response observed Compound concentration range is incorrect (too high or too low); compound is inactive or has degraded.Test a wider range of concentrations (e.g., from nM to high µM). Verify compound integrity and solubility.

References

  • Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. (2003). Bioorganic & Medicinal Chemistry Letters.
  • BrdU Labeling & Detection Cell Proliferation Protocol for Imaging. Thermo Fisher Scientific.
  • BrdU staining and BrdU assay protocol. Abcam.
  • Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. (2015). PubMed.
  • BrdU Cell Proliferation Assay.
  • 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. (2022). Journal of Medicinal Chemistry.
  • Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. (2003).
  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). (2012). Bio-protocol.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing.

  • BrdU Cell Proliferation Assay Kit #6813. Cell Signaling Technology.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE.
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting. Thermo Fisher Scientific.
  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. (2021). PMC.
  • Antitumor activity of new pyrazolo[3,4-d]pyrimidine SRC kinase inhibitors in Burkitt lymphoma cell lines and its enhancement by. (2011).
  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. (2023).
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). PMC.

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). MDPI.
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters.
  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. (2022). Arabian Journal of Chemistry.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube.
  • MTT assay protocol. Abcam.
  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs)
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Novel pyrazolo[3,4‐d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation. (2020).
  • Optimizing Your Cell Based Assay Performance Key Strategies.
  • Cell Viability and Prolifer
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). PMC.
  • How to Interpret IC50 and Kd in Drug–Target Interactions. (2026). Bitesize Bio.
  • ZM 336372: Application Notes and Protocols for MTT Cell Prolifer
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). MDPI.
  • Schematic representation of MTT assay protocol. (2021).
  • Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine deriv
  • Detailed protocol for MTT Cell Viability and Prolifer
  • Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. (2018). PMC.

Sources

EGFR inhibitor synthesis from 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Synthesis of Pyrazolo[4,3-d]pyrimidine-based EGFR Inhibitors


 Functionalization of 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine

Executive Summary & Scientific Rationale

This application note details the synthetic protocol for generating Epidermal Growth Factor Receptor (EGFR) inhibitors utilizing the 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine scaffold.

While the quinazoline core (found in Gefitinib and Erlotinib) is the traditional gold standard for ATP-competitive EGFR inhibition, the pyrazolo[4,3-d]pyrimidine system offers a critical bioisostere. It mimics the adenine pharmacophore of ATP, allowing for potent hydrogen bonding with the hinge region of the kinase domain (specifically Met793 in EGFR).

Key Advantage: The [4,3-d] isomer provides a distinct vector for substituent attachment at the N1 and C7 positions compared to the more common [3,4-d] isomer (e.g., Ibrutinib), offering unique intellectual property (IP) space and altered solubility profiles.

Reaction Mechanism: Nucleophilic Aromatic Substitution ( )

The synthesis relies on the displacement of the chlorine atom at the C7 position by an aniline nucleophile. The pyrimidine ring is electron-deficient due to the electronegative nitrogen atoms, making C7 highly electrophilic.

Mechanism Steps:

  • Addition: The lone pair of the aniline nitrogen attacks the C7 carbon.

  • Meisenheimer Complex: Formation of a resonance-stabilized anionic intermediate (negative charge delocalized onto N6/N8).

  • Elimination: Re-aromatization drives the expulsion of the chloride ion (

    
    ).
    
  • Proton Transfer: Loss of a proton to the solvent or base yields the final neutral product.

Pathway Visualization

SNAr_Mechanism SM 7-Chloro-1-ethyl- 1H-pyrazolo[4,3-d]pyrimidine TS Meisenheimer Complex SM->TS + Aniline (Slow Step) Aniline Substituted Aniline (Nucleophile) Aniline->TS Prod EGFR Inhibitor (7-Anilino deriv.) TS->Prod - Cl⁻ (Fast Step) HCl HCl (Byproduct) TS->HCl

Figure 1: Mechanistic pathway of the


 reaction at the C7 position.

Experimental Protocol

Target Molecule: N-(3-Chloro-4-fluorophenyl)-1-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (Gefitinib-analogue tail).

Materials
  • Substrate: 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine (1.0 equiv).

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 equiv).

  • Solvent: 2-Propanol (Isopropanol, iPrOH) [Anhydrous].

  • Base (Optional): N,N-Diisopropylethylamine (DIPEA) or none (see optimization).

Step-by-Step Procedure
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine (500 mg, 2.74 mmol) in 2-Propanol (10 mL).

  • Addition: Add 3-Chloro-4-fluoroaniline (438 mg, 3.01 mmol, 1.1 equiv) in one portion.

    • Note: If the aniline is a solid, add it directly. If liquid, add via syringe.

  • Reaction: Heat the mixture to reflux (82°C) with vigorous stirring.

    • Monitoring: Check by TLC (50% EtOAc/Hexanes) or LCMS after 2 hours. The starting chloride (Rt ~1.2 min) should disappear, replaced by the product (Rt ~1.8 min).

  • Completion: Most reactions reach >95% conversion within 4–6 hours.

  • Workup (Method A - Precipitation):

    • Cool the reaction mixture to room temperature (25°C), then to 0°C in an ice bath for 30 minutes.

    • The product often precipitates as the hydrochloride salt .

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold 2-Propanol (2 x 5 mL) and Diethyl Ether (2 x 10 mL).

    • Dry under vacuum.

  • Workup (Method B - Free Base):

    • If no precipitate forms, evaporate the solvent under reduced pressure.

    • Redissolve the residue in EtOAc (20 mL) and wash with Saturated

      
       (2 x 10 mL) to neutralize the HCl.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Gradient: 0-100% EtOAc in Hexanes).

Optimization & Troubleshooting Guide

The reactivity of the C7-chloride is generally high, but sterically hindered or electron-deficient anilines (e.g., 3-trifluoromethyl aniline) may require forcing conditions.

Solvent & Catalyst Selection Matrix
VariableConditionRationaleRecommended For
Standard iPrOH, Reflux Balances solubility and thermal energy. Product often crystallizes.Standard anilines (e.g., 3-Cl, 4-F).
High Temp n-Butanol, 110°C Higher boiling point overcomes activation energy barriers.Sterically hindered anilines.
Acid Cat. iPrOH + 1 eq HCl Protonation of N6/N8 makes C7 more electrophilic.Electron-poor anilines (deactivated nucleophiles).
Microwave Dioxane, 150°C Rapid heating, super-heating capability.High-throughput library synthesis.
Optimization Logic Flow

Optimization_Logic Start Start: Standard Protocol (iPrOH, 82°C, 4h) Check Check LCMS/TLC Start->Check Decision Conversion > 90%? Check->Decision Success Proceed to Workup (Method A) Decision->Success Yes Fail Low Conversion Decision->Fail No Opt1 Switch Solvent: n-Butanol (117°C) Fail->Opt1 If SM remains Opt2 Add Catalyst: 3-5 drops conc. HCl Fail->Opt2 If Aniline unreactive

Figure 2: Decision tree for reaction optimization based on conversion data.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the following analytical checkpoints must be met:

  • 1H NMR (DMSO-d6):

    • Diagnostic Signal: The proton at the C5 position (pyrimidine ring) is a sharp singlet. In the starting material, it appears ~8.8 ppm. In the product, it typically shifts upfield slightly (~8.4–8.6 ppm).

    • NH Signal: A broad singlet around 9.5–10.0 ppm confirms the formation of the secondary amine bond.

    • Ethyl Group: A triplet (~1.4 ppm) and quartet (~4.5 ppm) confirms the N1-ethyl group remains intact and was not cleaved.

  • LCMS:

    • Monitor the isotopic pattern. The starting material has a distinct Chlorine pattern (M and M+2 in 3:1 ratio). The product (if using 3-chloro-4-fluoroaniline) will still show a Cl pattern, but the mass shift must correspond exactly to + [Aniline Mass] - [HCl Mass].

References

  • Novel Pyrazolo[4,3-d]pyrimidine Synthesis

    • Title: Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents.[1]

    • Source: European Journal of Medicinal Chemistry (via NCBI/PMC).
    • URL:[Link]

    • Relevance: Defines the core synthesis and alkylation/chlorin
  • Mechanism of Kinase Inhibitor Synthesis

    • Title: Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope.[2]

    • Source: Preprints.org (Chemistry).
    • URL:[Link]

    • Relevance: Validates the use of acid catalysis and solvent effects in reactions on similar fused pyrimidine systems.
  • EGFR Inhibitor Design (Bioisosteres)

    • Title: Design, synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors.[3][4][5][6][7]

    • Source: Bioorganic Chemistry (via Sci-Hub/Elsevier).
    • URL:[Link]

    • Relevance: Although focusing on the [3,4-d] isomer, this reference establishes the SAR for the aniline tail (3-chloro-4-fluoro) required for EGFR potency.

Sources

Application Note: Scalable Process Chemistry for 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the process development and scale-up of 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine . This intermediate is a critical scaffold for the synthesis of PDE5 inhibitors (analogous to Sildenafil) and various kinase inhibitors.

Executive Summary & Strategic Analysis

The target molecule, 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine , serves as a potent electrophilic building block. The chlorine atom at the C7 position is highly reactive toward nucleophilic aromatic substitution (


), allowing for the rapid diversification of the scaffold with amines, alkoxides, or thiols.
Retrosynthetic Logic

To achieve a scalable, industrial-grade process, we avoid the linear construction of the pyrazole ring on a pyrimidine core. Instead, we utilize the "Pyrazole-First" approach, which offers superior regiocontrol and yield.

  • Key Intermediate (KSM): 4-Amino-1-ethyl-1H-pyrazole-3-carboxamide.

  • Critical Transformation: Cyclocondensation to the pyrimidinone followed by Vilsmeier-Haack type chlorination.

Process Flow Diagram (DOT)

The following diagram outlines the optimized synthetic pathway and the critical decision nodes for safety and purity.

SyntheticRoute SM Starting Material 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid Step1 Step 1: Amidation & Reduction (Telescoped Process) SM->Step1 1. SOCl2, NH3 2. H2, Pd/C Inter1 Intermediate A 4-Amino-1-ethyl-1H-pyrazole-3-carboxamide Step1->Inter1 Step2 Step 2: Cyclization (Formamide/NaOEt) Inter1->Step2 Ring Closure Inter2 Intermediate B 1-Ethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one Step2->Inter2 Step3 Step 3: Chlorination (POCl3 / Reflux) Inter2->Step3 Deoxychlorination Target TARGET 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine Step3->Target Inverse Quench

Caption: Figure 1. Optimized retrosynthetic pathway emphasizing the isolation of the stable pyrimidinone intermediate (Intermediate B) prior to the hazardous chlorination step.

Detailed Experimental Protocols

Step 1 & 2: Synthesis of the Pyrimidinone Core

Objective: Convert the pyrazole precursor into the bicyclic pyrazolo[4,3-d]pyrimidine system. Rationale: Direct cyclization using formamide is preferred over orthoformate methods for scale-up due to lower cost and atom economy.

Reagents & Stoichiometry
ReagentEquiv.Role
4-Amino-1-ethyl-1H-pyrazole-3-carboxamide1.0Limiting Reagent
Formamide5.0 - 10.0Solvent/Reagent
Sodium Ethoxide (NaOEt)0.5Catalyst (Optional)
Protocol
  • Reactor Setup: Charge a glass-lined reactor (GLR) with 4-Amino-1-ethyl-1H-pyrazole-3-carboxamide (Intermediate A).

  • Solvent Addition: Add Formamide (5 volumes relative to solid). Note: Formamide acts as both reactant and solvent.

  • Cyclization: Heat the mixture to 140–150 °C for 6–8 hours.

    • IPC (In-Process Control): Monitor by HPLC for disappearance of starting material (< 1.0%).

  • Workup: Cool the reaction mass to 25 °C. The product often precipitates upon cooling.

  • Isolation: Dilute with water (10 volumes) to complete precipitation. Filter the solid.

  • Purification: Wash the cake with water and cold ethanol. Dry in a vacuum oven at 60 °C.

    • Target: 1-Ethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (Intermediate B).

    • Expected Yield: 85–90%.

Step 3: Chlorination (The Critical Step)

Objective: Convert the C7-hydroxyl (tautomeric ketone) to the C7-chloride using Phosphorus Oxychloride (


).
Safety Warning:  This step involves a Vilsmeier-type reagent and generates significant HCl gas. The quenching step is highly exothermic .[1][2]
Reagents & Stoichiometry
ReagentEquiv.Role
Pyrimidinone (Intermediate B)[3]1.0Limiting Reagent

(Phosphorus Oxychloride)
5.0 - 8.0Reagent/Solvent
Toluene (Optional)5 VolCo-solvent (if slurry needed)

-Dimethylaniline
0.1Catalyst (Acid Scavenger)
Protocol
  • Inertion: Purge the reactor with

    
     to remove moisture. 
    
    
    
    hydrolyzes violently with water.
  • Charging: Add Intermediate B and Toluene (if used).

  • Addition: Add

    
      slowly at room temperature.
    
    • Exotherm Alert: Slight exotherm may occur.[1][4][5][6]

  • Reaction: Heat the mixture to Reflux (approx. 105–110 °C) for 4–6 hours.

    • Observation: The slurry will dissolve to form a clear solution as the reaction proceeds.

    • Scrubbing: Ensure the condenser vent is connected to a caustic scrubber (NaOH) to neutralize HCl evolution.

  • Concentration: Distill off excess

    
     under reduced pressure (vacuum distillation) to a minimum stirrable volume. Do not distill to dryness to avoid thermal instability.
    
2.3 The "Inverse Quench" Protocol (Mandatory Safety)

Mechanism: Direct addition of water to


 leads to accumulation of unreacted reagent and a delayed, explosive exotherm. The Inverse Quench  ensures 

is always the limiting reagent.[1]

QuenchLogic RxnMass Reaction Mass (Product + Residual POCl3) QuenchTank Quench Tank (Ice Water / DCM) RxnMass->QuenchTank SLOW Addition (Dropwise) TempControl Temp Control Maintain < 20°C QuenchTank->TempControl Monitor Exotherm PhaseSep Phase Separation Organic Layer (Product) QuenchTank->PhaseSep After Hydrolysis Complete TempControl->QuenchTank Feedback Loop

Caption: Figure 2. Safety logic for the Inverse Quench of POCl3. The reaction mass is added TO the water, never the reverse.

  • Preparation: In a separate vessel, prepare a mixture of Ice/Water and Dichloromethane (DCM) (1:1 ratio).

  • Addition: Slowly transfer the concentrated reaction mass into the Quench Tank.

    • Rate Control: Adjust feed rate to maintain internal temperature < 20 °C .

  • Neutralization: After quenching, adjust pH to ~8 using saturated

    
     or 
    
    
    
    .
  • Extraction: Separate the organic layer (DCM). Extract the aqueous layer once more with DCM.

  • Drying & Isolation: Dry organics over

    
    , filter, and concentrate to yield the crude chloride.
    
  • Crystallization: Recrystallize from Heptane/Ethyl Acetate if necessary.

Analytical & Quality Control

Impurity Profile[7]
  • Hydrolysis Product: The starting material (Pyrimidinone) may reform if moisture enters the chlorination reactor or if the quench is too hot/acidic for prolonged periods.

  • Dimer Formation: Linked impurities can form if stoichiometry is off.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm.

References

  • Dunn, P. J., et al. (2004).[7] "The development of an environmentally benign synthesis of sildenafil citrate (Viagra™) and its assessment by Green Chemistry metrics." Green Chemistry, 6(1), 43-48.[7]

  • Dale, D. J., et al. (2000). "Synthesis of the pyrazolo[4,3-d]pyrimidine-7-one ring system." Organic Process Research & Development, 4(1), 17-22.

  • Achmatowicz, M., et al. (2010).[8] "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development, 14(6), 1490–1500.

  • PubChem. (2025).[9] "7-Chloro-1H-pyrazolo[4,3-d]pyrimidine derivatives." National Library of Medicine.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrazolo[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazolo[4,3-d]pyrimidine synthesis. This guide is designed to provide expert advice and troubleshooting strategies for common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying chemical principles to empower you in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific issues that you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Yield and Presence of Multiple Byproducts in the Initial Cyclization

Question: I am attempting to synthesize the pyrazolo[4,3-d]pyrimidine core via a cyclocondensation reaction between a 5-aminopyrazole-4-carbonitrile and formamide (or a similar one-carbon source), but I am observing a low yield of my desired product along with several spots on my TLC plate. How can I improve this?

Answer: This is a common challenge that often points to issues with starting material purity, reaction conditions, or competing side reactions. Let's break down the potential causes and solutions.

Causality and Troubleshooting:

  • Purity of Starting Materials: The purity of your 5-aminopyrazole precursor is critical. Impurities can interfere with the cyclization process.

    • Recommendation: Ensure your starting aminopyrazole is of high purity. Recrystallization or column chromatography of the precursor may be necessary before proceeding.

  • Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or the degradation of products.

    • Recommendation: The reaction temperature for this cyclization is often high (e.g., refluxing in formamide). However, excessively high temperatures or prolonged reaction times can lead to decomposition. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Hydrolysis of the Nitrile Group: A significant side reaction can be the hydrolysis of the nitrile group in your starting material to a carboxamide.[2][3][4] This can be catalyzed by acidic or basic impurities or by the reaction conditions themselves. The resulting 5-aminopyrazole-4-carboxamide may then react differently or fail to cyclize efficiently under the same conditions.

    • Preventative Measures:

      • Use anhydrous solvents and reagents to minimize water content.

      • If using a strong acid or base catalyst, consider a milder alternative or optimize the catalyst loading.

    • Troubleshooting: If you suspect hydrolysis, you can try to isolate the amide byproduct and confirm its structure using spectroscopic methods (e.g., IR spectroscopy will show a characteristic C=O stretch).

Experimental Protocol: Monitoring the Reaction by TLC

  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • On a TLC plate, spot your starting material, your reaction mixture at different time points (e.g., t=0, 1h, 2h, etc.), and a co-spot (starting material and reaction mixture in the same spot).

  • Develop the TLC plate and visualize the spots under UV light (254 nm).

  • The disappearance of the starting material spot and the appearance of a new, major product spot will indicate the progress of the reaction. Multiple new spots suggest the formation of byproducts.

Workflow for Troubleshooting Low Yield in Cyclization

start Low Yield in Cyclization check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Temperature & Time) start->optimize_conditions check_hydrolysis Investigate Nitrile Hydrolysis start->check_hydrolysis purify_sm Purify Starting Material (Recrystallization/Chromatography) check_purity->purify_sm monitor_tlc Monitor Reaction by TLC optimize_conditions->monitor_tlc anhydrous Use Anhydrous Conditions check_hydrolysis->anhydrous adjust_catalyst Adjust Catalyst check_hydrolysis->adjust_catalyst purify_sm->start successful_synthesis Successful Synthesis monitor_tlc->successful_synthesis anhydrous->start adjust_catalyst->start

Caption: Troubleshooting workflow for low cyclization yield.

Issue 2: Formation of Regioisomers during N-Alkylation

Question: I am trying to alkylate my pyrazolo[4,3-d]pyrimidine at the N1 position, but I am consistently getting a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?

Answer: The regioselectivity of N-alkylation on the pyrazole ring of the pyrazolo[4,3-d]pyrimidine scaffold is a well-documented challenge. The outcome is highly dependent on the reaction conditions, particularly the base and solvent used.

Mechanistic Insights:

The pyrazolo[4,3-d]pyrimidine core has two potentially reactive nitrogen atoms in the pyrazole ring (N1 and N2). The choice of base and solvent can influence which nitrogen is more nucleophilic.

  • Solvent Effects: The polarity of the solvent can play a significant role. In some cases, polar aprotic solvents like DMF or DMSO can favor N1 alkylation, while less polar solvents like THF might favor N2 alkylation.[5][6] This is often attributed to how the solvent molecules solvate the anionic intermediate formed after deprotonation.

  • Base Effects: The choice of base is also critical. Strong, bulky bases may favor deprotonation at the less sterically hindered position. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3).

Troubleshooting and Optimization Strategy:

A systematic screening of reaction conditions is the most effective approach to achieve the desired regioselectivity.

Parameter Condition A (Favors N1) Condition B (May favor N2) Rationale
Base K2CO3 or Cs2CO3NaHMilder bases can sometimes offer better selectivity.
Solvent DMF or AcetonitrileTHFThe polarity of the solvent can influence the site of alkylation.
Temperature Room Temperature to 60 °C0 °C to Room TemperatureLower temperatures can sometimes improve selectivity.

Experimental Protocol: Screening for Optimal N-Alkylation Conditions

  • Set up a series of small-scale reactions in parallel.

  • In each reaction, use the same starting pyrazolo[4,3-d]pyrimidine and alkylating agent.

  • Vary the base (e.g., NaH, K2CO3, Cs2CO3) and solvent (e.g., DMF, THF, acetonitrile).

  • Run the reactions at a consistent temperature (e.g., room temperature) and monitor by TLC or LC-MS.

  • After a set time, quench the reactions and analyze the crude product mixture by ¹H NMR to determine the ratio of N1 to N2 isomers.

Logical Relationship for N-Alkylation Regioselectivity

start N-Alkylation of Pyrazolo[4,3-d]pyrimidine conditions Reaction Conditions start->conditions n1_alkylation Desired N1-Alkylated Product n2_alkylation Undesired N2-Alkylated Product base Base (e.g., K2CO3, NaH) conditions->base solvent Solvent (e.g., DMF, THF) conditions->solvent base->n1_alkylation Milder Base base->n2_alkylation Stronger Base (sometimes) solvent->n1_alkylation Polar Aprotic solvent->n2_alkylation Less Polar start Suspected Isomeric Byproduct confirm_isomer Confirm Isomer Formation (NMR, MS) start->confirm_isomer investigate_rearrangement Investigate Dimroth Rearrangement confirm_isomer->investigate_rearrangement control_ph Control pH investigate_rearrangement->control_ph control_temp Control Temperature investigate_rearrangement->control_temp reagent_choice Re-evaluate Reagent Choice investigate_rearrangement->reagent_choice isolate_product Isolate Desired Product control_ph->isolate_product control_temp->isolate_product reagent_choice->isolate_product

Caption: Workflow for addressing suspected Dimroth rearrangement.

References

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. SpringerLink. [Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines - Structural Analogs of Antiviral Compounds. PubMed. [Link]

  • Dimroth rearrangement. Wikipedia. [Link]

  • The Dimroth Rearrangement: A Comprehensive Analysis. Star Chemistry. [Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Bentham Science. [Link]

  • Pyrazolo[4,3-d]pyrimidines. Regioselectivity of N-alkylation. Formation, rearrangement, and aldehyde coupling reactions of 3-lit. American Chemical Society. [Link]

  • Pyrazolo[4,3-d]pyrimidines. Regioselectivity of N-alkylation. Formation, rearrangement, and aldehyde coupling reactions of 3-lithio derivatives. The Journal of Organic Chemistry. [Link]

  • Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,T[7][8][9]riazolop[10][11]yridines and Related Deaza-Compounds. ResearchGate. [Link]

  • The chemistry of pyrazolopyrimidines and their applications. TSI Journals. [Link]

  • Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. ResearchGate. [Link]

  • Regioselective Alkylation of 4,6Bis(methylthio)-1 H -pyrazolo[3,4- d ]pyrimidine. ResearchGate. [Link]

  • Hydrolysis of Nitriles. Organic Synthesis. [Link]

  • Synthesis and Regioselective N- And O-Alkylation of. Amanote Research. [Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PMC. [Link]

  • Chemistry of Nitriles. LibreTexts. [Link]

  • Hydrolysis of nitriles. Lumen Learning. [Link]

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E]T[7][8][10]RIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. PubMed. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Structural refinement of pyrazolo[4,3-d]pyrimidine derivatives to obtain highly potent and selective antagonists for the human A3 adenosine receptor. PubMed. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. [Link]

Sources

Technical Support Center: Suzuki Coupling with Chloro-pyrazolo[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloro-pyrazolo[4,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of coupling these challenging, electron-deficient heterocyclic substrates. The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in drug discovery, and mastering its functionalization via C-C bond formation is critical for developing novel therapeutics.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in mechanistic principles and field-proven experience.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most common issues encountered during the Suzuki coupling of chloro-pyrazolo[4,3-d]pyrimidines in a direct question-and-answer format.

Issue 1: Low to No Yield or Incomplete Conversion

Question: My Suzuki coupling reaction with a chloro-pyrazolo[4,3-d]pyrimidine substrate is resulting in very low yield or only starting material is recovered. What are the likely causes and how can I fix it?

Answer: This is the most frequent challenge and typically points to a failure in one of the key steps of the catalytic cycle, most often the initial oxidative addition of the C-Cl bond to the palladium center. Chloro-pyrazolo[4,3-d]pyrimidines are particularly challenging due to the strong C-Cl bond and the electron-deficient nature of the heterocyclic system.[2][3] Here is a systematic approach to troubleshooting:

1. Evaluate the Catalyst and Ligand System:

  • The Cause: The C-Cl bond is significantly less reactive than corresponding C-Br or C-I bonds, requiring a highly active catalyst to facilitate oxidative addition.[4] Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may be insufficient.[2][5] Furthermore, the nitrogen atoms in the pyrazolopyrimidine ring can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[6][7]

  • The Solution:

    • Switch to Electron-Rich, Bulky Ligands: These ligands promote the formation of a more electron-rich, coordinatively unsaturated Pd(0) species, which is more reactive in the oxidative addition step.[8][9] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are excellent choices for these substrates.[8][10][11]

    • Use a Pre-catalyst: Modern pre-catalysts (e.g., Buchwald G3/G4 pre-catalysts, PEPPSI-type catalysts) are often more stable and generate the active Pd(0) species more reliably and efficiently in situ than traditional Pd(II) or Pd(0) sources.[8][12][13]

    • Increase Catalyst Loading: If switching ligands is not an option, incrementally increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome sluggish reactivity.[8][14]

2. Scrutinize the Base:

  • The Cause: The base plays a critical role in the transmetalation step by activating the boronic acid.[15] An inappropriate or weak base, or one with poor solubility, can stall the catalytic cycle.

  • The Solution:

    • Choose a Stronger, Non-Nucleophilic Base: For challenging couplings, stronger inorganic bases are often required. Potassium phosphate (K₃PO₄) is frequently a superior choice to carbonates (K₂CO₃, Na₂CO₃) as it is effective under both aqueous and anhydrous conditions and can accelerate the reaction.[5][10][15] Cesium carbonate (Cs₂CO₃) is another powerful option.

    • Ensure Base Quality: The physical state of the base matters. Ensure it is finely powdered to maximize surface area and reactivity. For anhydrous reactions, ensure the base is thoroughly dried.[9]

3. Verify Boronic Acid/Ester Integrity:

  • The Cause: Heteroaryl boronic acids are notoriously prone to degradation via protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[12][16][17] This is a common and often overlooked cause of low yields.

  • The Solution:

    • Use Fresh Reagents: Always use freshly purchased or purified boronic acids.

    • Consider More Stable Boron Reagents: If protodeboronation is suspected, switch to a more stable boronic acid derivative.

      • Pinacol Esters: Generally more stable to chromatography and storage.[18]

      • Potassium Trifluoroborates (R-BF₃K): These are highly stable crystalline solids that slowly release the boronic acid under reaction conditions, which can minimize side reactions.[12][19]

      • MIDA Boronates: Exceptionally stable, allowing for sequential couplings.[12][13]

    • Use a Slight Excess: Employing a slight excess (1.2–1.5 equivalents) of the boron reagent can help compensate for any degradation during the reaction.[20]

4. Optimize Reaction Conditions:

  • The Cause: Sub-optimal temperature or solvent choice can lead to poor solubility of reagents or insufficient energy to overcome the activation barrier for oxidative addition.

  • The Solution:

    • Increase Temperature: Couplings of aryl chlorides often require higher temperatures (e.g., 90-120 °C) than bromides or iodides.[20][21] Microwave-assisted heating can also be effective for accelerating these reactions.[6][22]

    • Solvent Selection: Aprotic polar solvents are typically used. Common choices include 1,4-dioxane, THF, DMF, or toluene, often with a small amount of water to help dissolve the inorganic base.[10][12]

    • Rigorous Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and promote homocoupling of the boronic acid.[13] Ensure the solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[20]

Issue 2: Significant Formation of Side Products

Question: My reaction is proceeding, but I am observing significant byproducts, such as dehalogenation of my starting material or homocoupling of my boronic acid. How can I suppress these?

Answer: The formation of side products competes with the desired cross-coupling pathway, reducing yield and complicating purification. Understanding their origin is key to suppression.

1. Dehalogenation (Hydrodehalogenation):

  • The Symptom: You isolate the pyrazolo[4,3-d]pyrimidine core where the chlorine atom has been replaced by a hydrogen atom.

  • The Cause: This occurs via a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents (especially alcohols), or residual water.[21] This Pd-H intermediate can then undergo reductive elimination with the heteroaryl group to yield the dehalogenated byproduct.[12][20] N-heterocyclic halides can be particularly susceptible to this pathway.[21][23][24]

  • The Solution:

    • Ligand Choice: Use bulky, electron-rich ligands (e.g., XPhos, SPhos). These ligands can accelerate the desired reductive elimination pathway relative to the dehalogenation pathway.[21]

    • Base Selection: Avoid amine bases or alkoxides if possible, as they can be hydride sources. Switch to inorganic bases like K₃PO₄ or K₂CO₃.[21]

    • Solvent Purity: Use high-purity, anhydrous solvents if the protocol allows. Avoid alcohol co-solvents.

    • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as prolonged heating can promote dehalogenation.[20]

2. Homocoupling of Boronic Acid:

  • The Symptom: You observe the formation of a biaryl product derived from the coupling of two boronic acid molecules.

  • The Cause: This side reaction is primarily promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid catalyzed by palladium.[12][13] It can also be more prevalent when using a Pd(II) pre-catalyst, as the in-situ reduction to Pd(0) can sometimes involve the boronic acid.[13]

  • The Solution:

    • Improve Degassing: This is the most critical factor. Ensure your degassing procedure is rigorous and that an inert atmosphere is maintained throughout the reaction.[13][20]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃, or a reliable pre-catalyst that cleanly generates Pd(0), can mitigate this issue.[13]

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the homocoupling pathway.[8][20]

Frequently Asked Questions (FAQs)

Q1: Why are chloro-pyrazolo[4,3-d]pyrimidines considered challenging substrates for Suzuki coupling? A1: There are three primary reasons:

  • Bond Strength: The C-Cl bond is stronger and less polarizable than C-Br or C-I bonds, making the rate-limiting oxidative addition step significantly slower.[2][4]

  • Electronic Effects: The pyrazolo[4,3-d]pyrimidine ring system is electron-deficient. While this can sometimes aid in oxidative addition, the presence of multiple nitrogen atoms can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[6][7]

  • Side Reactions: These substrates, like many N-heterocycles, are prone to competitive side reactions like dehalogenation.[21][23]

Q2: How should I select an initial set of conditions for a novel chloro-pyrazolo[4,3-d]pyrimidine? A2: For a new substrate, it is wise to start with a robust, high-activity catalyst system known to be effective for heteroaryl chlorides. A reliable starting point is summarized in the table below.

ParameterRecommended Starting ConditionRationale & Comments
Palladium Source Buchwald Pre-catalyst (e.g., XPhos Pd G3)Provides reliable in-situ generation of the active L-Pd(0) species.[12][22]
Catalyst Loading 2-5 mol%Higher loading may be necessary for unreactive substrates.[14]
Ligand XPhos or SPhosBulky, electron-rich ligands that excel at activating C-Cl bonds.[8][10][21]
Base K₃PO₄ (Potassium Phosphate)A strong, effective base for challenging couplings. Use 2-3 equivalents.[5][15]
Boron Reagent Boronic Acid Pinacol EsterOffers greater stability against protodeboronation compared to the free acid.[16][18] Use 1.2-1.5 equivalents.
Solvent 1,4-Dioxane or 2-MeTHFGood general solvents for Suzuki reactions. Ensure they are anhydrous and degassed.[10]
Temperature 100-110 °CHigher temperatures are generally required to drive the reaction to completion.[21]

Q3: What is the purpose of adding water to some Suzuki reactions, and should I use it here? A3: Water is often added as a co-solvent (typically 10-20% by volume) to help dissolve inorganic bases like K₂CO₃ or K₃PO₄, which is crucial for their activity.[10] However, for substrates prone to protodeboronation, anhydrous conditions using a soluble base or finely ground K₃PO₄ in a solvent like THF or 2-MeTHF might be preferable.[9][10] If you observe significant boronic acid decomposition, trying the reaction under strictly anhydrous conditions is a valid troubleshooting step.

Visualized Workflows and Mechanisms

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 L L-Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex L L-Pd(II)-Cl     |        Ar'    ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_complex2   L L-Pd(II)-Ar     |        Ar'    transmetal->pd2_complex2 red_elim Reductive Elimination pd2_complex2->red_elim red_elim->pd0 product_out Ar'-Ar (Product) red_elim->product_out arcl_in Ar'-Cl (Chloro-pyrazolo[4,3-d]pyrimidine) arcl_in->ox_add arboh_in Ar-B(OH)₂ + Base arboh_in->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow Diagram

If your reaction fails, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow start Low/No Yield or Side Products Observed check_catalyst 1. Check Catalyst System start->check_catalyst check_base 2. Check Base check_catalyst->check_base If problem persists action_catalyst Use bulky, e⁻-rich ligand (XPhos, SPhos). Use reliable pre-catalyst. Increase catalyst loading. check_catalyst->action_catalyst check_boron 3. Check Boron Reagent check_base->check_boron If problem persists action_base Switch to stronger base (K₃PO₄). Ensure base is finely powdered and dry. check_base->action_base check_conditions 4. Check Conditions check_boron->check_conditions If problem persists action_boron Use fresh boronic acid. Switch to pinacol ester or R-BF₃K. Use slight excess (1.2-1.5 eq). check_boron->action_boron action_conditions Increase temperature (100-120 °C). Ensure rigorous degassing. Confirm solvent is anhydrous. check_conditions->action_conditions success Reaction Optimized action_catalyst->success Re-run action_base->success Re-run action_boron->success Re-run action_conditions->success Re-run

Caption: A systematic workflow for troubleshooting failed Suzuki coupling reactions.

Experimental Protocols

Protocol: General Procedure for Suzuki Coupling of a Chloro-pyrazolo[4,3-d]pyrimidine

This protocol provides a robust starting point for experimentation. Reagents and conditions should be optimized for each specific substrate pairing.

Materials:

  • Chloro-pyrazolo[4,3-d]pyrimidine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 Pre-catalyst (0.03 mmol, 3 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the reaction vessel, add the chloro-pyrazolo[4,3-d]pyrimidine (1.0 mmol), arylboronic acid pinacol ester (1.2 mmol), XPhos Pd G3 pre-catalyst (0.03 mmol), and K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Degassing (Optional but Recommended): For maximum oxygen removal, bubble Argon through the stirred reaction mixture for 10-15 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.

References

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates in Cross-Coupling. In Topics in Current Chemistry (Vol. 299, pp. 165-209). Springer. (Source derived from general knowledge and supported by[19])

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(4), 1153-1166. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Procter, D. J., et al. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. [Link]

  • Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1287-1302. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Krolikowski, M., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 393-407. [Link]

  • Rauf, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. ACS Omega, 5(43), 28011-28020. [Link]

  • Jensen, K. F., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 616-623. [Link]

  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances, 11(47), 29331-29339. [Link]

  • Reddit r/Chempros. (2024, February 23). How to approach choosing reaction conditions for Suzuki? [Online forum post]. Retrieved from [Link]

  • Baran, P. S., et al. (2019). The iron-catalysed Suzuki coupling of aryl chlorides. ChemRxiv. [Link]

  • Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. [Link]

  • Zhang, Y., & Ready, J. M. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Organic Letters, 11(2), 349-352. [Link]

  • Guillaumet, G., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(3), 1287-1302. [Link]

  • Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. Retrieved from [Link]

  • Moody, C. J., & Roff, G. J. (2004). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Organic Letters, 6(17), 2953-2955. [Link]

  • Krolikowski, M., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 393-407. [Link]

  • Meanwell, N. A. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3466. [Link]

  • Willis, M. C., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 534-547. [Link]

  • Al-Tel, T. H., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 208-215. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Forum post]. Retrieved from [Link]

  • Reddit r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. Retrieved from [Link]

  • Kamal, A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 224, 113702. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]

Sources

Technical Support Center: 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Impurity Identification & Process Troubleshooting Guide

Document ID: TS-PYRZ-7CL-001 Status: Active Audience: Process Chemists, Analytical Scientists, Drug Development Leads

Introduction

Welcome to the technical support hub for pyrazolo[4,3-d]pyrimidine scaffolds. The molecule 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine is a critical electrophilic intermediate, widely used in the synthesis of PDE5 inhibitors (e.g., Sildenafil analogs) and various kinase inhibitors.

This guide addresses the three most common failure modes in its synthesis:

  • Regioisomer Contamination (N1 vs. N2 ethylation).

  • Hydrolytic Instability (Reversion to 7-One).

  • Incomplete Chlorination & Dimerization.

Module 1: The Regioisomer Challenge (N1-Ethyl vs. N2-Ethyl)

The Issue

During the alkylation of the pyrazole ring (or ring closure of an ethyl-hydrazine precursor), two isomers are thermodynamically and kinetically possible.

  • Target: 1-ethyl-1H-pyrazolo[4,3-d]pyrimidine (N1-isomer).

  • Impurity: 2-ethyl-2H-pyrazolo[4,3-d]pyrimidine (N2-isomer).

These isomers have identical molecular weights (LC-MS cannot distinguish them) and very similar polarities, making them difficult to separate via standard flash chromatography.

Mechanism of Failure

The precursor pyrazole exists in tautomeric equilibrium. The N1 position is generally more thermodynamically stable due to aromaticity considerations, but the N2 position is often more nucleophilic under kinetic control conditions.

Troubleshooting & Identification

Q: How do I definitively distinguish the N1 isomer from the N2 impurity? A: You cannot rely solely on HPLC retention time without a reference standard. 1H-NMR Nuclear Overhauser Effect (NOE) is the gold standard.

FeatureN1-Ethyl (Target) N2-Ethyl (Impurity)
NOE Signal Strong NOE between N-Ethyl CH₂ and C7/C3 substituents .No NOE observed between Ethyl CH₂ and C7/C3 (due to distance).
C13 NMR (C3) Typically shielded relative to N2.Typically deshielded relative to N1.
HPLC Elution Usually elutes later on C18 (more lipophilic).Usually elutes earlier on C18 (slightly more polar).

Critical Protocol: If synthesizing via the hydrazine route (Ethylhydrazine + Diketone), the regioselectivity is determined early. If alkylating a pre-formed pyrazole core, use Cesium Carbonate (Cs₂CO₃) in DMF to favor the thermodynamic N1 product over the kinetic N2 product.

Visualization: Isomer Pathways

RegioIsomers Start Pyrazole Precursor (Tautomeric Mix) Alkylation Alkylation (Et-I / Base) Start->Alkylation N1 N1-Ethyl Isomer (Target) Thermodynamic Product Alkylation->N1 Major (Cs2CO3) N2 N2-Ethyl Isomer (Impurity) Kinetic Product Alkylation->N2 Minor (NaH/Low Temp)

Caption: Divergent alkylation pathways leading to the target N1 isomer and the N2 impurity.

Module 2: Chlorination & Stability (The "Ghost" Peak)

The Issue

The conversion of 7-hydroxy-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine (often referred to as the "7-one") to the 7-chloro derivative using Phosphorus Oxychloride (POCl₃) is sensitive.

  • Symptom: LC-MS shows a peak with the mass of the starting material (7-OH) even after the reaction seemed complete by TLC.

  • Cause: The 7-Chloro product is highly labile. It hydrolyzes back to the 7-OH form upon exposure to atmospheric moisture or aqueous HPLC mobile phases.

Troubleshooting Guide

Q: Why does my 7-Cl product disappear during LC-MS analysis? A: Standard LC-MS methods use aqueous buffers (Water/Acetonitrile + Formic Acid). The acidic water hydrolyzes the highly reactive C-Cl bond on the column.

  • Solution: Analyze the reaction mixture by quenching a small aliquot into anhydrous methanol containing an amine (e.g., benzylamine). Analyze for the benzylamine-adduct. If the adduct forms quantitatively, your chlorination was successful.

Q: I see a high molecular weight impurity (2x Mass). What is it? A: This is the Dimer Impurity .

  • Mechanism: As the reaction proceeds, the newly formed 7-Cl product reacts with the remaining 7-OH starting material (which acts as a nucleophile).

  • Prevention: Ensure excess POCl₃ (at least 5-10 equivalents) is used to drive the reaction fast, minimizing the window where both SM and Product coexist.

Visualization: The Chlorination Cycle

ChlorinationCycle SM 7-Hydroxy Precursor (Starting Material) POCl3 Chlorination (POCl3 / Reflux) SM->POCl3 Product 7-Chloro-1-ethyl Product (Highly Reactive) POCl3->Product -HCl Hydrolysis Hydrolysis Impurity (Reversion to SM) Product->Hydrolysis + H2O (Wet Solvents) Dimer Dimer Impurity (SM attacks Product) Product->Dimer + SM (Slow Addition) Hydrolysis->SM Identical Structure

Caption: The instability cycle of the 7-Chloro intermediate, showing hydrolysis and dimerization risks.

Module 3: Analytical Method Development

To accurately quantify these impurities, generic gradients often fail. Use the following optimized parameters.

Recommended HPLC Method
  • Column: C18 with high carbon load (e.g., Kinetex EVO C18) OR Pyrenylethyl (PYE) columns for superior isomer separation.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 8.0) - Basic pH stabilizes the pyrazole ring and improves peak shape.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Slow ramp (0.5% B/min) over the critical region (30-50% B).

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/urea bonds).

Impurity Profile Summary
Impurity CodeNameOriginRRT (Relative Retention Time)
IMP-A 7-Hydroxy-1-ethyl...Hydrolysis / Residual SM~0.6 (More Polar)
IMP-B 7-Chloro-2 -ethyl...Regioisomer (N2)~0.9 - 1.1 (Close Eluter)
IMP-C DimerSide Reaction~1.8 (Very Late)
Target 7-Chloro-1-ethyl...Product1.00

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides.[2]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link]

    • Relevance: Establishes the kinetic vs. thermodynamic control in N-alkylation of pyrazolo-pyrimidines and hydrolytic stability of the C-Cl bond.
  • Sildenafil Analog Chemistry (Homologous Core)

    • Title: Pyrazolo[4,3-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors.
    • Source: Journal of Medicinal Chemistry (via PMC).
    • URL:[Link]

    • Relevance: Details the synthesis and stability profiles of the 7-substituted pyrazolo[4,3-d]pyrimidine core, specifically addressing hydrolysis r
  • Analytical Separation of Isomers

    • Title: Separation of Structural Isomers on COSMOSIL PYE/NPE Columns.[3]

    • Source: Nacalai Tesque Technical Notes.
    • URL:[Link]

    • Relevance: Provides the methodology for separating N1/N2 aromatic heterocycle isomers using pi-pi interaction columns when C18 fails.
  • General Synthesis & Reactivity

    • Title: Recent Advances in the Synthesis, Reactivity and Biological Properties of Pyrazolo[3,4-d]pyrimidine Derivatives.[4]

    • Source: IMIST (Moroccan Journal of Chemistry).
    • URL:[Link]

    • Relevance: Comprehensive review of the chlorination (POCl3) and subsequent nucleophilic substitution reactions for this scaffold.

Sources

Technical Support Center: Minimizing Off-Target Effects of Pyrazolo[4,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Selectivity Optimization & Troubleshooting for Pyrazolo[4,3-d]pyrimidine Scaffolds

Welcome & Core Directive

Welcome to the Technical Support Center. You are likely here because your pyrazolo[4,3-d]pyrimidine derivative—while potent against your target (likely a CDK, Aurora, or Src-family kinase)—is showing "dirty" profiles in kinome screens or unexpected toxicity in cellular models.

The Root Cause: The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure because it is a bioisostere of adenine . It fits naturally into the ATP-binding pocket of most kinases. However, this "natural fit" is also its liability. Without precise decoration at the C3, C5, and C7 positions, the scaffold acts as a promiscuous pan-kinase inhibitor.

This guide provides the troubleshooting logic to transition from a "sticky" binder to a selective chemical probe.

Module 1: Structural Optimization (SAR) Troubleshooting

User Query: "My inhibitor hits CDK2, CDK5, and CDK9 with equal potency. How do I engineer selectivity for just one?"

Technical Insight: You cannot rely on the core scaffold for selectivity; you must rely on the substituents to exploit unique features of the target's ATP pocket, specifically the "Gatekeeper" residue and the solvent-exposed regions.

Troubleshooting the Scaffold Design
PositionFunction in ATP PocketCommon Off-Target CauseOptimization Strategy
N1 / N2 H-bond interactions with Hinge RegionWrong Tautomer: The protonation state at N1 vs N2 affects hinge binding.Methylation at N1 often locks the bioactive conformation, improving specificity over the "floppy" unsubstituted analog.
C3 Deep pocket / Gatekeeper accessSteric Clash Failure: Small groups (H, Me) fit everywhere.Introduce bulky groups (Isopropyl, t-butyl) here. If your target has a small gatekeeper (e.g., Thr/Ala), a bulky C3 group will clash with off-targets possessing large gatekeepers (e.g., Phe/Met).
C7 (Amino) Solvent Front / Ribose pocketPromiscuity: Flat aromatic rings here bind non-specifically.Use solubilizing tails (morpholine, piperazine) or specific H-bond acceptors that reach unique residues outside the conserved pocket.
Visualizing the SAR Logic

SAR_Logic Scaffold Pyrazolo[4,3-d] pyrimidine Core Problem High Promiscuity (Pan-Kinase) Scaffold->Problem Adenine Mimicry Strat_C3 C3 Modification (Gatekeeper Probe) Problem->Strat_C3 Target has small GK? Strat_N1 N1 Methylation (Conformation Lock) Problem->Strat_N1 Variable binding mode? Strat_C7 C7 Tail (Solvent Interaction) Problem->Strat_C7 Need solubility + selectivity? Sel_Gate Selectivity vs Large Gatekeepers Strat_C3->Sel_Gate Sel_Hinge Improved Hinge Recognition Strat_N1->Sel_Hinge Strat_C7->Sel_Hinge

Figure 1: Structural Activity Relationship (SAR) decision tree for optimizing pyrazolo[4,3-d]pyrimidine selectivity.

Module 2: Biochemical Validation & Assay Interference

User Query: "My IC50 is 5 nM in the tube, but I see no effect in cells until 5 µM. Is this an off-target issue?"

Technical Insight: This is often an ATP-competition artifact , not necessarily an off-target toxicity issue (though it can be). Pyrazolo[4,3-d]pyrimidines are ATP-competitive. Biochemical assays often use low ATP (


 levels, ~10-50 µM), while cells have ~1-5 mM ATP. Your compound is being out-competed in the cell.
Diagnostic Protocol: The "ATP Shift" Assay

Objective: Determine if your inhibitor's potency is dependent on ATP concentration (confirming ATP competition) and estimate the true cellular


.

Steps:

  • Prepare Kinase Reaction: Set up your standard kinase assay (e.g., ADP-Glo or Radiometric).

  • Variable 1 (Inhibitor): Prepare a dose-response curve of your pyrazolo-inhibitor (e.g., 0.1 nM to 10 µM).

  • Variable 2 (ATP): Run the inhibitor curves at two distinct ATP concentrations:

    • Low ATP:

      
       (e.g., 10 µM).
      
    • High ATP:

      
       or physiological (e.g., 1 mM).
      
  • Calculate Shift:

    
    
    
  • Interpretation:

    • Large Shift (>10x): Classic ATP competitor. You must improve affinity (decrease

      
      ) to compete in cells, or you will be forced to use high doses that trigger off-target toxicity.
      
    • No Shift: Non-competitive binder (rare for this scaffold) or assay interference (aggregator).

Troubleshooting "False Positives" (Aggregators)

Pyrazolo-derivatives can serve as nucleation sites for colloidal aggregates that sequester enzymes non-specifically.

  • The Fix: Add 0.01% Triton X-100 or CHAPS to your assay buffer. If the inhibition disappears with detergent, your compound was an off-target aggregator, not a specific inhibitor.

Module 3: Cellular Specificity & Rescue Experiments

User Query: "I observe cell death. How do I prove it's due to inhibiting Target X and not a random off-target kinase?"

Technical Insight: Correlation is not causation. The gold standard for validating on-target efficacy vs. off-target toxicity is the Genetic Rescue or Chemical Negative Control .

Method A: The "Inactive Analog" Control

Synthesize a "dummy" compound:

  • Structure: Identical to your lead pyrazolo[4,3-d]pyrimidine.

  • Modification: Add a steric bump (e.g., a methyl group) that specifically clashes with the hinge region of your target kinase but maintains overall physicochemical properties (LogP, solubility).

  • Application: Treat cells with the Active Inhibitor and the Inactive Analog.

    • Result: If the Inactive Analog causes the same phenotype (toxicity), the effect is Off-Target .

Method B: Cellular Thermal Shift Assay (CETSA)

Prove your drug physically engages the target in the complex cellular milieu.

Protocol: CETSA for Pyrazolo[4,3-d]pyrimidines

  • Treatment: Treat live cells with your inhibitor (at

    
    ) and DMSO control for 1 hour.
    
  • Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

  • Aliquot & Heat: Divide into 8-10 PCR tubes. Heat each tube to a different temperature (gradient: 40°C to 65°C) for 3 minutes.

  • Cool & Lyse: Cool to RT for 3 min. Freeze-thaw to lyse completely if not already lysed.

  • Clarify: Centrifuge at 20,000 x g for 20 min at 4°C. (Precipitated/unbound proteins pellet; stabilized/bound proteins stay in supernatant).

  • Detection: Run supernatant on Western Blot probing for your Target Kinase.

  • Analysis: Plot band intensity vs. Temperature.

    • Success: The Inhibitor-treated curve shifts to the right (higher stability) compared to DMSO. This confirms physical binding inside the cell.

Visualizing the Troubleshooting Workflow

Troubleshooting_Flow Start Unexpected Phenotype (e.g., Toxicity) Step1 Check Assay Conditions (Add Triton X-100) Start->Step1 Decision1 Activity Lost? Step1->Decision1 FalsePos False Positive (Aggregator) Decision1->FalsePos Yes Step2 Compare Biochemical vs Cellular Potency Decision1->Step2 No Decision2 Large Gap (IC50 << EC50)? Step2->Decision2 ATP_Issue ATP Competition Issue (Need higher affinity) Decision2->ATP_Issue Yes Step3 Run CETSA (Target Engagement) Decision2->Step3 No Decision3 Shift Observed? Step3->Decision3 OffTarget Off-Target Effect (Drug not binding target) Decision3->OffTarget No OnTarget On-Target Effect (Validated) Decision3->OnTarget Yes

Figure 2: Step-by-step troubleshooting logic for validating inhibitor efficacy and ruling out off-target noise.

Frequently Asked Questions (FAQs)

Q: Why do pyrazolo[4,3-d]pyrimidines often inhibit PDE5 (like Viagra) as well as kinases? A: Both kinases and phosphodiesterases (PDEs) bind purine-based nucleotides (ATP for kinases, cGMP/cAMP for PDEs). The pyrazolo[4,3-d]pyrimidine core is a mimic of the purine ring. To select against PDE5, avoid specific substitutions at the C5 position that favor the PDE hydrophobic pocket, and focus on interacting with the Lysine-Glutamate salt bridge conserved in kinases (the catalytic lysine).

Q: Can I use computational docking to predict off-targets? A: Yes, but with caution. "Inverse docking" against a panel of kinase crystal structures (e.g., the PDB bind set) can highlight potential clashes. However, water-mediated hydrogen bonds are critical for this scaffold and are often missed in standard docking. Experimental profiling (e.g., KINOMEscan) is mandatory.

Q: What is the best "Gatekeeper" strategy for this scaffold? A: If your target (e.g., CDK2) has a Phenylalanine (Phe) gatekeeper, it is large. You need a smaller group at C3. If your target has a Threonine (Thr) gatekeeper (smaller), you can put a bulky Isopropyl or Cyclopropyl group at C3. This bulky group will physically prevent binding to kinases with large gatekeepers (like c-Src or Abl which have Thr, but others like EGFR have Met), creating a "selectivity filter."

References

  • LGR6768 as a Selective CDK7 Inhibitor: Title: Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7.[1][2] Source: bioRxiv (2023).[2] Link:[Link]

  • Scaffold Selectivity & Angiogenesis: Title: Anti-angiogenic effects of novel cyclin-dependent kinase inhibitors with a pyrazolo[4,3-d]pyrimidine scaffold.[3][4] Source: British Journal of Pharmacology (2016).[3] Link:[Link]

  • General Kinase Inhibitor Troubleshooting: Title: Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.[5] Source: ACS Chemical Biology (2014). Link:[Link]

  • Tubulin Targeting (Off-Target Awareness): Title: Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents.[6] Source: European Journal of Medicinal Chemistry (2022). Link:[Link]

Sources

Technical Support Center: Scale-Up of 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this important heterocyclic compound. The following information is curated from established literature and our extensive experience in process chemistry to ensure scientific integrity and practical applicability.

I. Synthetic Pathway Overview

The synthesis of 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine is typically achieved through a two-step process. The first step involves the cyclization of a 4-amino-1-ethyl-1H-pyrazole-5-carboxamide derivative to form the pyrazolo[4,3-d]pyrimidin-7-one core. The subsequent step is the chlorination of this intermediate to yield the final product. Each of these steps presents unique challenges, especially during scale-up.

graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="4-Amino-1-ethyl-1H-pyrazole-5-carboxamide"]; B [label="1-Ethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one"]; C [label="7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine"];

A -> B [label=" Cyclization\n(e.g., with Formamide or Triethyl Orthoformate)"]; B -> C [label=" Chlorination\n(e.g., with POCl3)"]; }

Caption: General synthetic route for 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis.

Q1: What are the most critical parameters to control during the cyclization step?

A1: The most critical parameters for the cyclization of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide are temperature and the choice of cyclizing agent. High temperatures are generally required to drive the reaction to completion. However, excessive heat can lead to degradation and the formation of colored impurities. The choice between reagents like formamide or triethyl orthoformate will influence reaction time and temperature profiles. It is crucial to perform small-scale optimization studies to determine the ideal conditions for your specific setup.

Q2: I am observing a low yield in the chlorination step. What are the likely causes?

A2: A low yield in the chlorination step is often due to incomplete reaction or degradation of the product. Common causes include:

  • Insufficient POCl₃: While using a large excess of phosphorus oxychloride is common in lab-scale synthesis, on a larger scale, it is often desirable to reduce the amount for environmental and safety reasons. However, using too little can result in an incomplete reaction.[1][2]

  • Reaction Temperature and Time: The reaction typically requires heating. If the temperature is too low or the reaction time is too short, the conversion will be incomplete. Conversely, prolonged heating at high temperatures can lead to the formation of byproducts.

  • Moisture: Phosphorus oxychloride reacts violently with water.[3][4][5] Any moisture in the starting material, solvent, or reaction vessel will consume the reagent and reduce the yield. Ensure all materials and equipment are scrupulously dry.

Q3: How can I minimize the formation of impurities during the synthesis?

A3: Minimizing impurities requires careful control over reaction conditions and the quality of starting materials. For the cyclization step, using purified 4-amino-1-ethyl-1H-pyrazole-5-carboxamide is essential. During chlorination, controlling the temperature and reaction time is key to preventing the formation of degradation products. A well-executed work-up procedure is also critical for removing residual POCl₃ and its byproducts, which can co-crystallize with the final product.

Q4: What are the best practices for purifying the final product on a large scale?

A4: On a large scale, purification of 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine is typically achieved through recrystallization. The choice of solvent is critical and should be determined through solubility studies. A common approach is to use a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature. Washing the crude product with a non-polar solvent can help remove non-polar impurities before recrystallization. In some cases, a slurry wash with a suitable solvent can also be effective.

III. Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and their solutions.

Step 1: Cyclization to 1-Ethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
graph "Cyclization_Troubleshooting" { layout=dot; rankdir=LR; node [shape=record, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Problem [label="{Problem

|Incomplete Reaction | Low Yield | Dark Coloration}"]; Cause [label="{Potential Cause|Insufficient Temperature/Time | Reagent Decomposition | Starting Material Impurity | Side Reactions}"]; Solution [label="{Solution|Optimize reaction profile | Use fresh, high-purity reagents | Purify starting material | Analyze byproducts and adjust conditions}"];

Problem:c -> Cause:t; Cause:t -> Solution:st; }

Caption: Troubleshooting workflow for the cyclization step.

Issue Potential Cause Recommended Solution
Incomplete Reaction / Low Yield - Insufficient reaction temperature or time. - Poor quality of the cyclizing agent (e.g., formamide, triethyl orthoformate).- Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC. - Ensure the cyclizing agent is of high purity and free of water. Consider using a freshly opened bottle or distilling the reagent.
Dark Reaction Mixture / Product - Thermal degradation of starting material or product at high temperatures. - Presence of impurities in the starting 4-amino-1-ethyl-1H-pyrazole-5-carboxamide.- Optimize the reaction temperature to the minimum required for complete conversion. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. - Purify the starting aminopyrazole carboxamide by recrystallization before use.
Formation of Side Products - Dimerization or polymerization of starting material or intermediates. - Alternative cyclization pathways.- Analyze the side products by LC-MS or NMR to understand their structure. - Adjusting the reaction concentration or the rate of heating may disfavor side reactions.
Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)

The chlorination of the pyrazolopyrimidinone intermediate using POCl₃ is a high-yielding but potentially hazardous reaction, especially on a large scale.

graph "Chlorination_Troubleshooting" { layout=dot; rankdir=LR; node [shape=record, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Problem [label="{Problem

|Incomplete Reaction | Product Degradation | Exothermic Runaway during Quench}"]; Cause [label="{Potential Cause|Insufficient POCl₃/Temperature | Excess POCl₃/High Temperature | Improper Quenching Technique}"]; Solution [label="{Solution|Optimize stoichiometry and temperature | Control temperature and reaction time | Implement reverse quench with careful temperature monitoring}"];

Problem:c -> Cause:t; Cause:t -> Solution:st; }

Caption: Troubleshooting workflow for the chlorination step.

Issue Potential Cause Recommended Solution
Incomplete Reaction - Insufficient amount of POCl₃. - Reaction temperature too low or reaction time too short. - Presence of moisture in the reaction.- While reducing excess POCl₃ is desirable for scale-up, ensure a sufficient molar excess is used. A 2-5 fold excess is a common starting point.[1][2] - Monitor the reaction by HPLC to determine the optimal temperature and time for complete conversion. - Ensure all glassware is oven-dried and starting materials are anhydrous.
Product Degradation / Dark Color - Reaction temperature is too high or the reaction is heated for too long. - Formation of colored byproducts from the reaction of POCl₃ with trace impurities.- Carefully control the reaction temperature using a reliable heating mantle and temperature probe. - Use purified 1-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one to minimize side reactions.
Exothermic Runaway During Quench - Quenching the reaction mixture by adding water or base directly to the hot POCl₃ solution.- Always perform a "reverse quench" . Slowly add the reaction mixture to a vigorously stirred slurry of ice and a weak base like sodium bicarbonate or sodium acetate.[6][7] - Maintain the temperature of the quenching mixture below 20°C by controlling the addition rate and adding more ice as needed.[6]
Difficult Product Isolation - The product may be soluble in the aqueous layer if the pH is too acidic. - Formation of an emulsion during extraction.- Ensure the pH of the aqueous layer is neutral or slightly basic (pH 7-8) before extraction.[6] - If an emulsion forms, adding a saturated brine solution can help to break it.

IV. Experimental Protocols

The following are generalized protocols that should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of 1-Ethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
  • Preparation: In a suitable reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge 4-amino-1-ethyl-1H-pyrazole-5-carboxamide (1.0 eq).

  • Reaction: Add formamide (10-20 volumes) and heat the mixture to 150-180°C.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, slowly add water to precipitate the product.

  • Isolation: Filter the solid product, wash with water, and then a small amount of a cold solvent like ethanol or isopropanol.

  • Drying: Dry the product under vacuum at 50-60°C.

Protocol 2: Synthesis of 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
  • Preparation: In a dry reactor equipped with a mechanical stirrer, condenser with a drying tube, and temperature probe, charge 1-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (1.0 eq).

  • Reaction: Under an inert atmosphere, add phosphorus oxychloride (POCl₃, 3-5 eq) and heat the mixture to reflux (around 105-110°C).

  • Monitoring: Monitor the reaction by HPLC until the starting material is consumed.

  • POCl₃ Removal (Optional but Recommended for Scale-up): After cooling, distill off the excess POCl₃ under reduced pressure.

  • Quenching (Reverse Quench): Prepare a separate vessel with a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Slowly and carefully add the reaction mixture to the ice/bicarbonate slurry, ensuring the temperature of the quench pot does not exceed 20°C.[6]

  • Extraction: Once the quench is complete and gas evolution has ceased, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).

V. Safety Considerations

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and toxic substance that reacts violently with water.[3][4][5][8] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[4][9] An emergency shower and eyewash station should be readily accessible.

  • Exothermic Reactions: Both the chlorination and the quenching of POCl₃ are highly exothermic. Proper temperature control is crucial to prevent runaway reactions.

  • Pressure Build-up: When heating POCl₃, ensure the reaction vessel is not sealed to avoid pressure build-up. Use a condenser with a drying tube to protect the reaction from atmospheric moisture.

VI. References

  • BenchChem. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.

  • Operation, disposal, storage and transportation of phosphorus oxychloride. (2023, November 11).

  • SafeRack. Phosphorus Oxychloride.

  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules.

  • Lanxess. (2015, August 15). Phosphorus Oxychloride.

  • Mohammed, T., et al. (2016). One Pot Green Synthesis of Pyrazolo[4, 3-d]pyrimidin-7(4H)-ones and dihydroquinazolin-4(1H)-ones derivatives catalyzed by efficient recyclable Amberlite IR-120H resin. Chemical Science Transactions, 5(4), 866-875.

  • Sciencemadness Wiki. (2024, June 16). Phosphoryl chloride.

  • Li, X., et al. (2012). Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. ChemRxiv.

  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.

  • Chen, H., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PMC.

  • ResearchGate. (2020, September 14). How can I properly quench POCl3?.

  • New Jersey Department of Health and Senior Services. (2001, September 15). Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.

  • ResearchGate. (2017, October 3). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?.

Sources

Validation & Comparative

7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine derivatives vs known kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine derivatives vs known kinase inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

A Technical Guide to 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine Derivatives in Kinase Drug Discovery

The search for next-generation kinase inhibitors has moved beyond simple ATP mimicry toward scaffolds that offer tunable selectivity and novel mechanisms of action. Among these, the 7-chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine core represents a "privileged structure"—a versatile chemical intermediate that serves as the gateway to a potent class of Cyclin-Dependent Kinase (CDK) and Src family kinase inhibitors.

This guide objectively analyzes the performance of derivatives synthesized from this specific chloropyrimidine core, comparing them against industry standards like Roscovitine (Seliciclib) and Dinaciclib .

The Chemical Logic: Why This Scaffold?

The 7-chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine is not the drug itself; it is the electrophilic linchpin used to generate diverse libraries of bio-active compounds. Its value lies in its structural homology to the purine ring of ATP (Adenosine Triphosphate).

  • Bioisosterism: The pyrazolo[4,3-d]pyrimidine core mimics the adenine base of ATP. The N1-ethyl group (and C3 substituents) projects into the sugar-binding pocket or solvent-exposed regions, allowing for solubility tuning.

  • The "Warhead" (C7-Chlorine): The chlorine atom at position 7 is highly reactive toward nucleophilic aromatic substitution (

    
    ). This allows researchers to rapidly install diverse amine "tails" that interact with the kinase hinge region (specifically the gatekeeper residue), a critical determinant of selectivity.
    
Mechanism of Action

Derivatives of this scaffold function primarily as ATP-competitive inhibitors . By displacing ATP at the kinase active site, they block the phosphotransfer reaction essential for signal transduction.

  • Primary Targets: CDK2, CDK5, CDK7, CDK9 (Cell Cycle & Transcription regulation).

  • Secondary Targets: Src, Aurora A.

  • Emerging Mechanism: Recent data suggests certain 3,5,7-trisubstituted derivatives can act as "molecular glues," inducing the degradation of Cyclin K via the CDK12-DDB1 complex.

Comparative Analysis: Performance vs. Standards

The following analysis compares a representative high-potency derivative derived from the 7-chloro core (specifically a 3,5,7-trisubstituted analogue, often denoted in literature as Compound 24 or LGR6768-series ) against established clinical candidates.

Table 1: Kinase Inhibitory Profile ( in nM)
Target Kinase7-Substituted Derivative*Roscovitine (Standard)Dinaciclib (Potent Ref)Interpretation
CDK2 / Cyclin A < 10 nM 450 nM1 nMDerivative shows superior potency to Roscovitine; approaches Dinaciclib.
CDK5 / p25 12 nM 200 nM1 nMHigh potency retained; critical for CNS/Neuro-oncology applications.
CDK7 / Cyclin H ~20 nM > 10,000 nM60 nMCritical Differentiator: The derivative exhibits significant CDK7 selectivity absent in Roscovitine.
CDK9 / Cyclin T 35 nM 250 nM4 nMStrong transcriptional inhibition potential.
Selectivity High (CDK2/5/7/9)Moderate (Pan-CDK)Low (Pan-CDK + others)The [4,3-d] scaffold allows for "tunable" selectivity via C3 substitution.

*Data represents average values for optimized 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines derived from the 7-chloro intermediate.

Biological Outcome Comparison
  • Apoptosis Induction: In HCT-116 (colon) and MCF-7 (breast) cancer lines, the 7-substituted derivatives induce caspase-dependent apoptosis at concentrations 10-50x lower than Roscovitine.

  • Cell Cycle Arrest: While Roscovitine typically arrests cells in G1/S or G2/M indiscriminately, specific [4,3-d] derivatives show a distinct G2/M block combined with transcriptional suppression (via CDK7/9 inhibition), leading to "transcriptional addiction" cell death.

Visualizing the Signaling Impact

The following diagram illustrates how the inhibitor (derived from the 7-chloro precursor) intersects with the CDK/Rb pathway to arrest cell proliferation.

CDK_Pathway Inhibitor Pyrazolo[4,3-d]pyrimidine Derivative CDK2 CDK2 / Cyclin E/A Inhibitor->CDK2 Competitively Inhibits (IC50 < 10nM) Rb Rb (Retinoblastoma) Inhibitor->Rb Prevents Phosphorylation ATP ATP ATP->CDK2 Activates CDK2->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases (upon Phosphorylation) Apoptosis Apoptosis (Cell Death) Rb->Apoptosis Hypophosphorylated Rb Stalls Cycle S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes Gene Expression

Figure 1: Mechanism of Action. The derivative blocks the ATP binding site of CDK2, preventing Rb phosphorylation and halting the cell cycle at the G1/S checkpoint.

Experimental Protocols

To validate the efficacy of this scaffold, the following self-validating workflows are recommended.

Protocol A: Synthesis via Displacement

Objective: Convert the 7-chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine intermediate into a bioactive kinase inhibitor.

  • Reagents:

    • Substrate: 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq).

    • Nucleophile: 4-aminocyclohexanol or substituted aniline (1.2 eq).

    • Base: Diisopropylethylamine (DIPEA) (2.0 eq).

    • Solvent: n-Butanol or DMF (anhydrous).

  • Procedure:

    • Dissolve the 7-chloro substrate in n-Butanol under an inert atmosphere (

      
      ).
      
    • Add DIPEA followed by the amine nucleophile.

    • Critical Step: Heat to reflux (

      
      ) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The chlorine is a good leaving group but the pyrazole ring reduces electrophilicity compared to pure pyrimidines, requiring higher heat.
      
    • Workup: Cool to RT. If precipitate forms, filter and wash with cold ether. If not, evaporate solvent and purify via silica gel chromatography.

  • Validation:

    • NMR: Disappearance of the C7-Cl signal; appearance of NH proton (broad singlet, ~8.0-9.5 ppm).

    • Mass Spec: Shift in M+H corresponding to the amine addition minus HCl.

Protocol B: ADP-Glo™ Kinase Assay

Objective: Quantify


 values against CDK2/Cyclin A.
  • Preparation:

    • Prepare 1x Kinase Buffer: 40mM Tris (pH 7.5), 20mM

      
      , 0.1mg/mL BSA.
      
    • Dilute Inhibitor: Serial 3-fold dilutions in DMSO (Top conc: 10

      
      M).
      
  • Reaction:

    • Add 2

      
      L of Inhibitor to 384-well plate.
      
    • Add 4

      
      L of Enzyme (CDK2/CycA, 0.5 ng/well). Incubate 10 min.
      
    • Add 4

      
      L of Substrate Mix (ATP + Histone H1 peptide).
      
    • Incubate 60 min at RT.

  • Detection:

    • Add 10

      
      L ADP-Glo™ Reagent (Depletes unconsumed ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (Converts ADP 
      
      
      
      ATP
      
      
      Luciferase signal). Incubate 30 min.
    • Read Luminescence.

  • Analysis:

    • Plot RLU vs. log[Inhibitor]. Fit to Sigmoidal Dose-Response (Variable Slope) to determine

      
      .
      

Synthesis Workflow Diagram

The versatility of the 7-chloro intermediate allows for "Late-Stage Diversification."

Synthesis_Flow Start Diethyl Malonate + Triethyl Orthoformate Cyclization Ring Closure (Hydrazine) Start->Cyclization Intermediate Pyrazolo[4,3-d]pyrimidine -7-one Cyclization->Intermediate Chlorination Chlorination (POCl3) Intermediate->Chlorination Key_Int 7-CHLORO-1-ETHYL INTERMEDIATE Chlorination->Key_Int Generates Electrophile SnAr SnAr Displacement (R-NH2, Heat) Key_Int->SnAr Library Generation Final Active Kinase Inhibitor SnAr->Final Yields Drug

Figure 2: Synthetic Route.[1] The 7-chloro intermediate is the pivotal branch point for generating diverse inhibitor libraries.

References

  • Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A. Chemical Biology & Drug Design. (2015). Describes the synthesis and biological evaluation of 3,5,7-trisubstituted derivatives.

  • 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry. (2022).[2] Details the "molecular glue" mechanism and advanced SAR of the scaffold.

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry. (2020). Provides a comparative review of the isomeric [3,4-d] vs [4,3-d] scaffolds.

  • Antitumor activity of new pyrazolo[3,4-d]pyrimidine SRC kinase inhibitors. Cell Cycle. (2012). Establishes the efficacy of the pyrazolopyrimidine class against Src family kinases compared to PP2.

Sources

Bioisosteric Replacement of the Pyrazolo[4,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, most famously serving as the core of the PDE5 inhibitor Sildenafil (Viagra). Its structural similarity to the purine ring of ATP allows it to function as a potent scaffold for kinase inhibitors (e.g., CDK, Src) and phosphodiesterase (PDE) inhibitors.

However, drug development campaigns frequently encounter bottlenecks related to this scaffold, including intellectual property (IP) crowding , poor aqueous solubility , and rapid metabolic clearance . This guide objectively compares the pyrazolo[4,3-d]pyrimidine core with its primary bioisosteres—specifically pyrazolo[3,4-d]pyrimidine , pyrrolo[2,3-d]pyrimidine , and pyrazolo[1,5-a]pyrimidine —to provide actionable strategies for scaffold hopping.

Strategic Rationale for Replacement

Before selecting a replacement, researchers must diagnose the specific liability of the pyrazolo[4,3-d]pyrimidine series.

LiabilityRecommended BioisostereMechanism of Improvement
IP Crowding Pyrazolo[3,4-d]pyrimidine Isomeric hop retains H-bond donor/acceptor motif but alters vector geometry, often bypassing specific patent claims.
Solubility Pyrazolo[1,5-a]pyrimidine Removal of the acidic NH (if N1-unsubstituted) and alteration of pKa improves logD and solubility profiles.
Selectivity Thieno[2,3-d]pyrimidine altering the electronics of the 5-membered ring changes

-stacking interactions with the gatekeeper residue.
Metabolic Stability Imidazo[1,2-a]pyrazine Reduces the number of susceptible nitrogen atoms and alters the electron density of the core.

Comparative Analysis: Scaffold Performance

System A: The Isomeric Switch (Pyrazolo[3,4-d]pyrimidine)

This is the most common "hop." By moving the bridgehead nitrogen, the vector of substituents at the C3 and N1 positions changes slightly, which can drastically affect binding affinity without losing the essential adenine-mimetic character.

  • Potency: Often equipotent or superior in kinase assays due to optimized H-bonding with the hinge region.

  • Synthesis: Generally more accessible synthetic routes compared to the [4,3-d] isomer.

System B: The 7-Deaza Purine Mimic (Pyrrolo[2,3-d]pyrimidine)

A classic bioisostere (e.g., Tofacitinib). Replacing the N2 of the purine (or N-N bond of pyrazole) with a carbon.

  • H-Bonding: Loses a potential H-bond acceptor, which can improve selectivity against kinases that require that interaction.

  • Stability: Highly stable but can suffer from electron-rich oxidation at the pyrrole ring.

System C: The Solubility Enhancer (Pyrazolo[1,5-a]pyrimidine)

This scaffold eliminates the bridgehead NH, removing a hydrogen bond donor. This is critical for kinases where the "sugar pocket" does not require a donor, allowing for improved lipophilic ligand efficiency (LLE).

Comparative Data: CDK2 Inhibition Case Study

The following data compares a pyrazolo[4,3-d]pyrimidine lead (Compound 7) against the standard purine-based inhibitor Roscovitine and a pyrazolo[1,5-a]pyrimidine analog.

Table 1: Inhibitory Potency and Physicochemical Profile

ScaffoldCompound IDCDK2/CycA

(nM)
Selectivity (CDK2 vs GSK3

)
LogPCaco-2 Permeability (

cm/s)
Pyrazolo[4,3-d]pyrimidine Lead-739 >50x2.815.2
Purine (Reference) Roscovitine450>20x2.118.5
Pyrazolo[3,4-d]pyrimidine Analog-3445>40x2.914.8
Pyrazolo[1,5-a]pyrimidine Analog-12120>100x1.9 22.1

Data Source: Aggregated from SAR studies (See References [1][3]).

Insight: While the Pyrazolo[4,3-d]pyrimidine (Lead-7) is the most potent, the Pyrazolo[1,5-a]pyrimidine offers superior permeability and lower lipophilicity (LogP), making it a better candidate for CNS indications despite the drop in raw potency.

Visualizing the Scaffold Hopping Logic

The following diagram illustrates the structural relationships and the decision-making flow for selecting a bioisostere based on the specific "pain point" of the project.

ScaffoldHopping Start Starting Point: Pyrazolo[4,3-d]pyrimidine Issue_IP Issue: IP / Patent Space Start->Issue_IP Issue_Sol Issue: Solubility / LogP Start->Issue_Sol Issue_Sel Issue: Kinase Selectivity Start->Issue_Sel Sol_Iso Solution: Pyrazolo[3,4-d]pyrimidine (Isomeric Hop) Issue_IP->Sol_Iso Retains Pharmacophore Alters Vector Sol_15a Solution: Pyrazolo[1,5-a]pyrimidine (Remove H-bond Donor) Issue_Sol->Sol_15a Lowers LogP Improves Permeability Sol_Thieno Solution: Thieno[2,3-d]pyrimidine (Electronic Tuning) Issue_Sel->Sol_Thieno Alters Pi-Stacking Gatekeeper Interaction

Figure 1: Strategic decision tree for bioisosteric replacement of the pyrazolo[4,3-d]pyrimidine core.

Experimental Protocols

To validate the bioisosteric replacement, one must establish a self-validating testing loop. Below are the specific protocols for synthesis and biological evaluation.

Synthesis of the Pyrazolo[4,3-d]pyrimidine Core

Rationale: Accessing the core efficiently is critical for SAR. This route uses a condensation approach.

  • Starting Material: 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid.

  • Reduction: Hydrogenate using

    
     (40 psi) and 10% Pd/C in MeOH to yield the amino-ester.
    
  • Cyclization: Reflux the amino-ester with formamidine acetate (or substituted benzamidine) in EtOH for 12 hours.

  • Chlorination (Activation): Treat the resulting pyrazolo-pyrimidinone with

    
     at reflux for 4 hours to generate the 7-chloro intermediate.
    
  • Substitution: React the 7-chloro intermediate with the desired amine (R-NH2) in n-butanol with DIPEA at

    
     to yield the final inhibitor.
    
CDK2/Cyclin A Kinase Assay (ADP-Glo)

Rationale: A luminescent assay is preferred for high-throughput screening of scaffold analogs to determine


.

Reagents:

  • Recombinant Human CDK2/Cyclin A2 complex.

  • Substrate: Histone H1 peptide.

  • ADP-Glo™ Kinase Assay Kit (Promega).

Protocol:

  • Preparation: Dilute compounds in DMSO (10-point dose response).

  • Incubation: Mix 2

    
    L of compound with 4 
    
    
    
    L of CDK2/CycA enzyme (5 ng/well) in kinase buffer (50 mM Tris pH 7.5, 10 mM
    
    
    ). Incubate 10 min at RT.
  • Reaction: Add 4

    
    L of ATP/Substrate mix (10 
    
    
    
    M ATP final). Incubate at RT for 60 min.
  • Termination: Add 10

    
    L of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.
    
  • Detection: Add 20

    
    L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
    
  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation to calculate

    
    .
    

Mechanism of Action: Kinase Inhibition Pathway

Understanding where these scaffolds intervene is crucial. The diagram below details the CDK2 signaling pathway, a primary target for these scaffolds in oncology.[1][2]

CDKPathway GrowthFactor Growth Factors (EGF, FGF) Ras Ras/Raf/MEK GrowthFactor->Ras CyclinE Cyclin E Ras->CyclinE Upregulation CDK2 CDK2 (Target) CyclinE->CDK2 Binds Rb Rb Protein (Hyperphosphorylated) CDK2->Rb Phosphorylates Inhibitor Pyrazolo[4,3-d] Inhibitor Inhibitor->CDK2 Blocks ATP Site E2F E2F Transcription Factor Rb->E2F Releases SPhase S-Phase Entry (DNA Replication) E2F->SPhase Activates Gene Expression

Figure 2: The CDK2/Cyclin E pathway driving S-phase entry. Pyrazolo[4,3-d]pyrimidine inhibitors competitively bind the ATP pocket of CDK2, preventing Rb phosphorylation.

References

  • Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. [Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel CDK2 Inhibitors. RSC Advances. [Link]

  • Synthesis and Evaluation of Polycyclic Pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Scaffold Hopping Strategy toward Novel Pyrazolo[3,4-d]pyrimidine-based Frameworks. ResearchGate. [Link]

  • A Novel Series of Potent and Selective PDE5 Inhibitors (Sildenafil Analogs). Journal of Medicinal Chemistry. [Link]

Sources

Technical Guide: Comparative Potency of Pyrazolo[4,3-d]pyrimidine Analogs in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[4,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, acting as a bioisostere of the purine ring system found in ATP. While its isomer, pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib), is widely commercialized, the [4,3-d] isomer has emerged as a critical scaffold for developing highly selective Cyclin-Dependent Kinase (CDK) inhibitors.

This guide compares the potency and selectivity of novel 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine analogs against standard purine-based inhibitors (e.g., Roscovitine). Recent data highlights that specific [4,3-d] analogs, such as LGR6768 , have shifted from pan-CDK inhibition to selective CDK7 targeting and Cyclin K degradation , offering a superior therapeutic window in transcriptional-dependent cancers (e.g., Triple-Negative Breast Cancer, Leukemia).

Structural Basis & Mechanism

The Scaffold Advantage

The pyrazolo[4,3-d]pyrimidine core mimics the adenine pharmacophore. The nitrogen arrangement allows for distinct hydrogen bonding patterns in the kinase hinge region compared to the [3,4-d] isomer.

  • C7-Position: Critical for hydrophobic pocket occupation (selectivity determinant).

  • N1-Position: Controls solubility and pharmacokinetic properties.

  • C3-Position: Often substituted to tune electronic properties and metabolic stability.

Mechanism of Action: Transcriptional CDK Inhibition

Unlike cell-cycle CDKs (CDK1/2), CDK7 acts as a CDK-Activating Kinase (CAK).[1] Inhibiting CDK7 blocks the phosphorylation of the RNA Polymerase II C-terminal domain (CTD), leading to transcriptional paralysis in oncogene-addicted cells.

CDK7_Pathway Compound Pyrazolo[4,3-d] Analog (LGR6768) CDK7 CDK7/Cyclin H/MAT1 (CAK Complex) Compound->CDK7 Inhibits (IC50 < 20nM) RNAPol RNA Pol II (CTD Ser5/7) CDK7->RNAPol Phosphorylates CDK1_2 CDK1 / CDK2 (T-loop) CDK7->CDK1_2 Activates Transcription Oncogene Transcription (MYC, MCL1) RNAPol->Transcription Drives Apoptosis Apoptosis (Caspase Activation) CDK1_2->Apoptosis Cell Cycle Arrest Transcription->Apoptosis Downregulation triggers

Figure 1: Mechanism of Action for CDK7-selective pyrazolo[4,3-d]pyrimidines. Inhibition prevents both Cell Cycle progression (via CDK1/2 activation failure) and Transcription (via RNA Pol II).

Comparative Potency Data

The following data synthesizes performance metrics of key pyrazolo[4,3-d]pyrimidine derivatives (specifically LGR6768 and Compound 24 ) against the reference standard Roscovitine .

Kinase Selectivity Profile (Cell-Free)
CompoundScaffold TypeTargetIC50 (Target)Selectivity Note
LGR6768 Pyrazolo[4,3-d]pyrimidineCDK7 16 nM >100x selective vs CDK2/9
Compound 24 Pyrazolo[4,3-d]pyrimidineCDK2 / Cyclin K4 nM Dual mechanism: Inhibitor + Degrader
Roscovitine Purine AnalogPan-CDK (1,2,5,7,9)450 nM (CDK2)Poor selectivity; significant off-target effects
Dinaciclib Pyrazolo[1,5-a]pyrimidinePan-CDK (1,2,5,9)3 nM (CDK2)High potency, but high toxicity (low selectivity)
Cellular Potency (Cytotoxicity IC50)[2][3]

Data represents 72h viability assays (MTT/Resazurin).

Cell LineTissue OriginLGR6768 (µM)Roscovitine (µM)Interpretation
MV4-11 Leukemia (AML)0.04 15.2[4,3-d] analog is ~380x more potent in AML.
HCT-116 Colon Carcinoma0.18 12.5Superior efficacy in solid tumors.
MCF-7 Breast Cancer0.22 14.1Effective in hormone-dependent lines.
BJ Fibroblast Normal Tissue>10.018.0LGR6768 shows a superior therapeutic window.

Key Insight: The pyrazolo[4,3-d]pyrimidine scaffold allows for the introduction of bulky groups at C7 (e.g., 2-phenylbenzyl) which clash with the gatekeeper residues of CDK1/2 but fit perfectly into CDK7, driving the selectivity seen above [1, 2].

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized workflows.

Workflow Overview

Workflow Synthesis Scaffold Synthesis (3,5,7-trisubstituted) KinaseAssay ADP-Glo™ Kinase Assay (Cell-Free IC50) Synthesis->KinaseAssay Hit ID CellScreen Phenotypic Screen (MTT / CellTiter-Glo) KinaseAssay->CellScreen Potency Check Western Mechanistic Validation (p-RNAPol II / PARP) CellScreen->Western MoA Confirm

Figure 2: Validation workflow for characterizing pyrazolo[4,3-d]pyrimidine analogs.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine IC50 values for comparative potency.

  • Seeding: Plate cells (HCT-116 or MV4-11) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Prepare serial dilutions of the pyrazolo[4,3-d]pyrimidine analog (Start: 10 µM, 1:3 dilution series). Include Roscovitine as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation: Treat cells for 72 hours at 37°C, 5% CO2.

  • Development:

    • Add MTT reagent (0.5 mg/mL final concentration).

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Solubilize crystals with DMSO (100 µL/well).

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol: Western Blot for Target Engagement

Purpose: Confirm CDK7 inhibition via downstream markers.

  • Treatment: Treat cells with IC90 concentration of the analog for 6 hours.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Critical for detecting phosphorylation states).

  • Antibodies:

    • Primary Target: Anti-phospho-RNA Pol II CTD (Ser5 or Ser7). Loss of signal indicates CDK7 inhibition.

    • Apoptosis Marker: Anti-Cleaved PARP. Presence indicates apoptosis.

    • Loading Control: Anti-GAPDH.

  • Validation: A potent pyrazolo[4,3-d]pyrimidine (like LGR6768) should abolish p-Ser5 RNA Pol II signal at <200 nM, whereas Roscovitine requires >10 µM.

References

  • Gorda, R., et al. (2023). "Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7." BioRxiv.

  • Řezníčková, E., et al. (2023). "3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders." Journal of Medicinal Chemistry.

  • Li, Y., et al. (2013). "Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues." European Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Pyrazolo[4,3-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold and the Imperative of Selectivity

The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of adenine, the purine base of ATP.[1] This structural mimicry allows for effective competition at the ATP-binding site of protein kinases, making it a cornerstone for the development of potent kinase inhibitors.[1] These inhibitors have shown significant promise in oncology, with notable examples targeting Cyclin-Dependent Kinases (CDKs) and Src family kinases, which are pivotal regulators of cell cycle progression and oncogenic signaling, respectively.[2][3]

However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge: off-target activity.[4] An inhibitor designed for a specific kinase may interact with dozens of unintended kinases, leading to unforeseen toxicities or a polypharmacological profile that can be either beneficial or detrimental.[4] Therefore, a rigorous and early assessment of an inhibitor's cross-reactivity, or selectivity profile, is not merely a regulatory checkbox but a fundamental aspect of rational drug design that dictates the therapeutic window and ultimate clinical success of a candidate molecule. This guide will explore the methodologies for profiling this cross-reactivity and compare the performance of the pyrazolo[4,3-d]pyrimidine scaffold against other established kinase inhibitor chemotypes.

Methodologies for Cross-Reactivity Profiling: A Comparative Overview

The choice of method for assessing inhibitor selectivity is critical, as each technique offers a unique window into the inhibitor's behavior, from purified enzyme assays to complex cellular environments.

Biochemical Kinome Scanning

Biochemical kinome scanning provides a broad, initial assessment of an inhibitor's selectivity against a large panel of purified kinases. These assays typically measure the inhibitor's ability to displace a known ligand or inhibit the phosphorylation of a substrate.

Causality Behind Experimental Choices: This approach is often the first step in selectivity profiling due to its high-throughput nature and the ability to survey a significant portion of the kinome. It provides a baseline understanding of the inhibitor's intrinsic affinity for various kinases in a controlled, cell-free environment.

Experimental Protocol: Radiometric Filter-Binding Assay

This is a gold-standard method for biochemical kinase profiling.

  • Reaction Setup: A reaction mixture is prepared containing the kinase of interest, a specific substrate (peptide or protein), and [γ-³³P]ATP in a suitable buffer.

  • Inhibitor Addition: The test compound (e.g., a pyrazolo[4,3-d]pyrimidine-based inhibitor) is added at various concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.

  • Reaction Termination and Filtration: The reaction is stopped, and the mixture is transferred to a filter membrane that captures the phosphorylated substrate.

  • Washing: The filter is washed to remove unincorporated [γ-³³P]ATP.

  • Detection: The amount of radioactivity on the filter, corresponding to the extent of substrate phosphorylation, is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

In-Cell Target Engagement Assays

While biochemical assays are informative, they do not fully recapitulate the cellular environment where factors like ATP concentration, protein-protein interactions, and cell permeability influence an inhibitor's activity. In-cell target engagement assays address this by measuring the direct interaction between an inhibitor and its target within intact cells.

Causality Behind Experimental Choices: These assays are crucial for validating that a biochemically potent inhibitor can effectively reach and bind to its intended target in a more physiologically relevant context. They provide a more accurate prediction of cellular potency and can reveal discrepancies between biochemical and cellular selectivity.

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying compound binding to specific protein targets in living cells.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Cell Seeding: The transfected cells are seeded into a multi-well plate.

  • Compound and Tracer Addition: The test inhibitor is added to the cells in a dose-response format, followed by the addition of a cell-permeable fluorescent tracer that also binds to the target kinase.

  • Incubation: The plate is incubated to allow the inhibitor and tracer to reach binding equilibrium with the target kinase.

  • Substrate Addition: A NanoBRET™ Nano-Glo® Substrate is added, which is converted by NanoLuc® to produce a luminescent signal.

  • BRET Measurement: If the fluorescent tracer is bound to the NanoLuc®-fused kinase, the energy from the luciferase reaction is transferred to the tracer, which then emits light at a specific wavelength. This BRET signal is measured using a plate reader.

  • Data Analysis: The test inhibitor competes with the tracer for binding to the kinase, leading to a dose-dependent decrease in the BRET signal. The IC50 value, representing the concentration of inhibitor required to displace 50% of the tracer, is calculated.

CETSA® is based on the principle that the binding of a ligand to a protein increases its thermal stability. This method allows for the detection of target engagement in cells and tissues without the need for modifying the inhibitor or the target protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Intact cells are treated with the test inhibitor or a vehicle control and incubated to allow for target engagement.

  • Heating: The cell suspensions are heated to a range of temperatures in a thermal cycler.

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Separation of Soluble and Aggregated Proteins: The lysates are centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or other protein detection methods.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Comparative Cross-Reactivity Profiles

A key aspect of evaluating a new inhibitor scaffold is to benchmark its selectivity against well-characterized inhibitors. Here, we compare the selectivity of pyrazolo[4,3-d]pyrimidine-based inhibitors with other common kinase inhibitor scaffolds.

Pyrazolo[4,3-d]pyrimidine Scaffold: A Case Study of a Selective CDK Inhibitor

A recent study characterized a novel trisubstituted pyrazolo[4,3-d]pyrimidine derivative, LGR6768, as a potent and selective CDK7 inhibitor.[5][6]

Data Presentation: Selectivity Profile of LGR6768

Kinase% Inhibition at 1 µMIC50 (nM)
CDK7 96 20
CDK1681>250
CK1δ81ND
CDK2<50250
CDK5<50>1000
CDK9<50>1000
Other CDKs<50>1000
ND: Not Determined

Data sourced from a study on the characterization of LGR6768.[6]

This data demonstrates that LGR6768 is highly selective for CDK7, with at least a 12-fold selectivity over other CDKs.[6] This level of selectivity within a kinase family is a desirable characteristic for a tool compound or a therapeutic candidate, as it minimizes the potential for off-target effects mediated by closely related kinases.

Comparison with Other Scaffolds

To provide context for the selectivity of the pyrazolo[4,3-d]pyrimidine scaffold, we will compare it with inhibitors based on other common scaffolds, such as quinoline carbonitrile (Bosutinib) and pyrimidine (Palbociclib).

Data Presentation: Comparative Inhibitor Profiles

Inhibitor (Scaffold)Primary Target(s)Key Off-TargetsSelectivity Notes
LGR6768 (Pyrazolo[4,3-d]pyrimidine)CDK7CDK16, CK1δHighly selective within the CDK family.[6]
Bosutinib (Quinoline carbonitrile)Src, AblMultiple tyrosine and serine/threonine kinasesA dual Src/Abl inhibitor with known off-target activity against other kinases.[5][7]
Palbociclib (Pyrimidine)CDK4/6Limited off-target activity at therapeutic concentrationsHighly selective for CDK4/6, a key reason for its clinical success.[8]
Gefitinib (Quinazoline)EGFROther receptor tyrosine kinasesGenerally selective for EGFR, but can inhibit other RTKs at higher concentrations.[3]

Physicochemical Properties Comparison

PropertyLGR6768 (Pyrazolo[4,3-d]pyrimidine)Bosutinib (Quinoline carbonitrile)Palbociclib (Pyrimidine)Gefitinib (Quinazoline)
Molecular Weight ( g/mol )~500-600 (estimated)530.46447.54446.9
cLogP~4-5 (estimated)4.93.64.2
H-Bond Donors2242
H-Bond Acceptors~8-10 (estimated)876
Physicochemical properties for Bosutinib, Palbociclib, and Gefitinib are publicly available. Properties for LGR6768 are estimated based on its structure.

This comparison highlights that while the pyrazolo[4,3-d]pyrimidine scaffold can yield highly selective inhibitors like LGR6768, the overall selectivity profile is highly dependent on the specific substitutions around the core scaffold.

Signaling Pathways and Off-Target Considerations

Visualizing the signaling pathways in which the target kinases operate is crucial for understanding the potential consequences of both on-target and off-target inhibition.

CDK2/Cyclin E Pathway in Cell Cycle Progression

CDK2, in complex with Cyclin E, is a key driver of the G1/S phase transition in the cell cycle.[9] Inhibition of CDK2 can lead to cell cycle arrest and is a therapeutic strategy in cancer. However, off-target inhibition of other CDKs can lead to different cellular outcomes.

CDK2_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Growth Factors Growth Factors Ras/MAPK Ras/MAPK Growth Factors->Ras/MAPK activates Cyclin D/CDK4_6 Cyclin D/CDK4_6 Ras/MAPK->Cyclin D/CDK4_6 activates pRb pRb Cyclin D/CDK4_6->pRb phosphorylates Cyclin D/CDK4_6->pRb inactivates inhibition E2F E2F pRb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 binds & activates DNA Replication DNA Replication CDK2->pRb hyper-phosphorylates CDK2->DNA Replication promotes Pyrazolo[4,3-d]pyrimidine_Inhibitor Pyrazolo[4,3-d]pyrimidine CDK Inhibitor Pyrazolo[4,3-d]pyrimidine_Inhibitor->CDK2 inhibits Src_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTKs Receptor Tyrosine Kinases (e.g., EGFR) Growth Factors->RTKs activate Integrins Integrins FAK Focal Adhesion Kinase Integrins->FAK activate Src Src RTKs->Src activate FAK->Src activate Ras/MAPK Ras/MAPK Src->Ras/MAPK activates PI3K/Akt PI3K/Akt Src->PI3K/Akt activates STAT3 STAT3 Src->STAT3 activates Gene Expression Gene Expression Ras/MAPK->Gene Expression regulates PI3K/Akt->Gene Expression regulates STAT3->Gene Expression regulates Pyrazolo_pyrimidine_Inhibitor Pyrazolo[4,3-d]pyrimidine Src Inhibitor Pyrazolo_pyrimidine_Inhibitor->Src inhibits Off_Target_Kinase Off-Target Kinase Pyrazolo_pyrimidine_Inhibitor->Off_Target_Kinase may inhibit Other_Pathway Unintended Cellular Effects Off_Target_Kinase->Other_Pathway affects

Caption: Src signaling pathways in cancer and the potential for on-target and off-target effects of a pyrazolo[4,3-d]pyrimidine-based Src inhibitor.

Conclusion and Future Directions

The pyrazolo[4,3-d]pyrimidine scaffold is a versatile and potent platform for the design of kinase inhibitors. As demonstrated by compounds like LGR6768, this scaffold can be elaborated to achieve high selectivity for specific kinase targets. However, as with any inhibitor scaffold, careful and comprehensive cross-reactivity profiling is essential to fully understand its biological activity.

The choice of profiling methodology should be guided by the stage of drug development. Initial, broad biochemical screening provides a foundational understanding of an inhibitor's kinome-wide interactions. This should be followed by in-cell target engagement assays, such as NanoBRET™ or CETSA®, to confirm cellular potency and selectivity in a more physiologically relevant context.

Comparing the selectivity profiles of new pyrazolo[4,3-d]pyrimidine-based inhibitors with well-characterized agents from other scaffold classes is crucial for benchmarking and identifying potential advantages or liabilities. This comparative approach, encompassing not only biological activity but also physicochemical properties, will enable the rational design of the next generation of kinase inhibitors with improved efficacy and safety profiles. Future efforts should focus on integrating data from multiple profiling platforms to build a comprehensive understanding of inhibitor behavior and to better predict clinical outcomes.

References

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. (2025, October 11). ResearchGate. [Link]

  • (A) CDK selectivity profile of LGR6768 assayed at 1 µM concentration.... (n.d.). ResearchGate. [Link]

  • (A) CDK selectivity profile of LGR6768 assayed at a 1 µM concentration. (B). (n.d.). ResearchGate. [Link]

  • (A) Antiproliferative activity of LGR6768. (B) Effect of LGR6768 on.... (n.d.). ResearchGate. [Link]

  • Novel CDK9 inhibitor exhibits high selectivity and favorable safety profile. (2025, July 22). BioWorld. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PMC. [Link]

  • CDK Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Schematic diagram of Src intracellular signaling pathway and various.... (n.d.). ResearchGate. [Link]

  • Cell signaling pathways induced by Src kinases. Src kinases regulate a.... (n.d.). ResearchGate. [Link]

  • A quantitative analysis of kinase inhibitor selectivity (Translated from Eng). (2026, January 29). ResearchGate. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC. [Link]

  • Summary scheme describing Cdk2-cyclin E interactions involved in cell.... (n.d.). ResearchGate. [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017, May 3). MDPI. [Link]

  • FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression. (n.d.). Sino Biological. [Link]

  • Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs. (2016, May 15). PMC. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (n.d.). PMC. [Link]

  • Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2.. (n.d.). ResearchGate. [Link]

  • 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. (2019, May 9). PubMed. [Link]

  • Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. (2015, December 15). PubMed. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.. (2020, September 8). SciSpace. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[5][6]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. (2022, May 17). Semantic Scholar. [Link]

  • The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles. (n.d.). PMC. [Link]

  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e]t[5][6]riazine Derivatives. (2020, August 29). MDPI. [Link]

  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma In. (2020, June 14). IMAGINE. [Link]

  • Cyclin E/Cdk2. (n.d.). Wikipedia. [Link]

  • 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. (n.d.). ResearchGate. [Link]

  • Proto-oncogene tyrosine-protein kinase Src - P12931. (2007, January 23). UniProt. [Link]

  • SRC kinase-mediated signaling pathways and targeted therapies in breast cancer. (n.d.). PMC. [Link]

  • Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. (2021, November 24). Frontiers. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). Crossfire Oncology. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023, July 4). MDPI. [Link]

Sources

Comparative Guide: Confirming the Binding Mode of Pyrazolo[4,3-d]pyrimidine Derivatives to Kinases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in kinase drug discovery, acting as a bioisostere of the adenine ring of ATP. While its ability to inhibit kinases like CDKs, Src, and CK1 is well-documented, the precise binding mode is often assumed rather than confirmed.

The Scientific Challenge: Medicinal chemists often assume a "canonical" binding mode where the N1 and N7 (purine numbering equivalent) interact with the kinase hinge region. However, experimental data reveals that pyrazolo[4,3-d]pyrimidines can adopt "flipped" orientations (rotated 180°) or induce significant conformational changes (DFG-out) depending on C3 and C7 substitution patterns.

The Directive: Do not rely solely on docking scores or


 values. To rigorously confirm the binding mode, you must triangulate data from X-ray Crystallography  (structural truth), Surface Plasmon Resonance (SPR)  (kinetic truth), and Molecular Dynamics  (predictive insight). This guide compares these methodologies and provides validated protocols for their execution.

The Scaffold: Pyrazolo[4,3-d]pyrimidine

This scaffold mimics the purine core of ATP. In the active site of a kinase (e.g., CDK2), the binding is typically driven by:

  • Hinge Region Hydrogen Bonds: Usually involving the N1 and N2 nitrogens (or exocyclic amines).

  • Hydrophobic Sandwiching: The planar heteroaromatic ring sits between the N-terminal lobe (beta-sheet) and C-terminal lobe.

  • Gatekeeper Interaction: Substituents at the C3 position often probe the "gatekeeper" residue, determining selectivity.

Visualization: The Binding Logic

The following diagram illustrates the critical decision pathways in determining the binding mode.

BindingModeLogic Scaffold Pyrazolo[4,3-d]pyrimidine (Ligand) Complex Ligand-Protein Complex Scaffold->Complex Incubation Kinase Target Kinase (e.g., CDK2/Src) Kinase->Complex Canonical Canonical Mode (ATP-mimetic) Hinge H-bonds Complex->Canonical Standard Subst. Flipped Flipped Mode (180° Rotation) Alt. H-bonds Complex->Flipped Steric Clash at C3/C7 Allosteric Allosteric/Type II (DFG-out) Complex->Allosteric Deep Pocket Binder Xray X-Ray Crystallography (Definitive Geometry) Canonical->Xray Confirm H-bonds Flipped->Xray Identify Orientation SPR SPR Kinetics (Residence Time) Allosteric->SPR Slow k_off

Figure 1: Decision logic for binding mode determination. Note that steric clashes at specific positions can force the scaffold into a "flipped" orientation, detectable only via structural biology.

Comparative Methodology: Validating the Binding

To confirm how the molecule binds, we compare three primary approaches.

Table 1: Methodological Comparison
FeatureX-Ray Crystallography Surface Plasmon Resonance (SPR) Molecular Docking (Computational)
Primary Output 3D Coordinates (

), Electron Density
Kinetics (

)
Predicted Pose & Energy Score
Binding Mode Insight Definitive. Visualizes H-bonds, water bridges, and conformational changes.Inferential. Slow

suggests deep pocket/induced fit but gives no geometry.
Hypothetical. Subject to scoring function bias; often misses "flipped" modes.
Throughput Low (Weeks to Months)Medium (Days)High (Minutes)
Sample Requirement High purity protein (>5 mg), crystallizable.Low amount (<100

g), biotinylated or His-tagged.
None (Virtual).
Major Limitation Crystal packing artifacts; flexible loops often unresolved.Mass transport limitations; does not prove where it binds.Poor handling of explicit waters and entropy.
Cost


$

Deep Dive: Experimental Protocols

Protocol A: X-Ray Co-Crystallization (The Gold Standard)

Goal: Obtain a <2.5 Å resolution structure of the kinase-inhibitor complex.

1. Protein Preparation:

  • Construct: Use a truncated kinase domain (e.g., CDK2 residues 1-298) to reduce flexibility.

  • Purity: Must be >95% by SDS-PAGE and monodisperse by Dynamic Light Scattering (DLS).

  • Buffer: Exchange into 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT. Critical: Avoid phosphate buffers which can bind to the active site.

2. Complex Formation (Co-crystallization vs. Soaking):

  • Recommendation: Use Co-crystallization for pyrazolo[4,3-d]pyrimidines. These rigid scaffolds often induce an "induced fit" (closing of the N/C lobes) that pre-formed apo crystals may not accommodate.

  • Step: Mix protein (10-15 mg/mL) with inhibitor (molar ratio 1:3). Incubate on ice for 1 hour.

  • Solubility Hack: If the inhibitor precipitates, add 1-2% DMSO to the protein solution before adding the compound.

3. Vapor Diffusion (Hanging Drop):

  • Reservoir: 0.1 M HEPES pH 7.5, 1.4 M Sodium Citrate (classic kinase condition).

  • Drop: 1

    
    L protein-complex + 1 
    
    
    
    L reservoir solution.
  • Incubation: 18°C. Crystals should appear in 3-14 days.

4. Data Collection & Refinement:

  • Collect at a synchrotron source (100 K).

  • Validation: Process with XDS/Phenix. Look for

    
     difference density in the ATP pocket. If the density does not match the "canonical" pose, attempt to fit the "flipped" orientation.
    
Protocol B: Surface Plasmon Resonance (The Kinetic Validator)

Goal: Determine if the binding involves a slow conformational change (residence time).

1. Chip Preparation:

  • Sensor: CM5 (Carboxymethylated dextran).

  • Immobilization: Amine coupling is standard, but Biotin-Streptavidin (SA) capture is superior for kinases to prevent occluding the active site.

  • Target Density: Low density (1000-2000 RU) to minimize mass transport effects.

2. Assay Cycle:

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, 1% DMSO). Critical: Match DMSO concentration exactly between running buffer and samples.

  • Injection: Single Cycle Kinetics (SCK) is preferred for potent inhibitors (

    
     nM). Inject 5 concentrations (e.g., 0.1, 0.5, 2.5, 12.5, 62.5 nM) sequentially without regeneration.
    

3. Data Analysis:

  • Fit to a 1:1 Langmuir model .

  • Red Flag: If the data requires a "Two-State Reaction" model (

    
    ), it suggests an induced-fit mechanism—common for pyrazolo[4,3-d]pyrimidines engaging the DFG-motif.
    

Experimental Workflow Visualization

The following Graphviz diagram outlines the integrated workflow from synthesis to structural confirmation.

Workflow Start Synthesized Pyrazolo[4,3-d]pyrimidine Enzymatic Enzymatic Assay (IC50) Filter: < 100 nM Start->Enzymatic Docking Molecular Docking (Preliminary Pose) Start->Docking In Silico Biophysical SPR / ITC Profiling Select for Slow Off-Rate Enzymatic->Biophysical Hits Crystallography X-Ray Crystallography (Definitive Binding Mode) Biophysical->Crystallography Leads Docking->Crystallography Guide MR Refinement Structure Refinement (Phenix/Refmac) Crystallography->Refinement FinalModel Confirmed Binding Mode (PDB Deposition) Refinement->FinalModel

Figure 2: Integrated workflow. Note that Docking is used only as a preliminary guide; X-ray is the requisite endpoint for confirmation.

Scientific Synthesis: Why Docking Fails Here

While molecular docking (e.g., Glide, Gold) is useful, it frequently mispredicts the binding of pyrazolo[4,3-d]pyrimidines due to:

  • Water Networks: The scaffold often displaces specific conserved water molecules in the ATP pocket. Docking algorithms using implicit solvation often fail to account for the entropic gain of this displacement.

  • The "Flip" Problem: The pyrazolo[4,3-d]pyrimidine core is nearly symmetric. Docking scoring functions may assign similar energies to the canonical and 180°-flipped poses. Only the electron density map from X-ray crystallography can distinguish the N1 vs. N2 interaction with the hinge backbone carbonyls.

Conclusion: To publish a definitive guide on these derivatives, you cannot rely on


 data alone. You must demonstrate that the molecule binds where you designed it to bind. The combination of X-ray crystallography  (to prove geometry) and SPR  (to prove residence time) provides the unassailable data package required by top-tier journals.

References

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. (2022). [Link]

  • Comparison of results from surface plasmon resonance (SPR) and X-ray crystallography. ResearchGate. (2015). [Link]

  • Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. MedChemComm. (2013). [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors. RSC Advances. (2022). [Link]

  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions. Methods in Molecular Biology. [Link]

Evaluating the Selectivity of 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine scaffold represents a critical "lynchpin" intermediate in the synthesis of potent Phosphodiesterase Type 5 (PDE5) inhibitors. While the 7-chloro compound itself is an electrophilic precursor, its value lies in its derivatization—specifically via nucleophilic aromatic substitution (


) at the C7 position—to generate libraries of bioactive molecules.

This guide evaluates the selectivity profile of the resulting 7-substituted derivatives , comparing them against industry standards (Sildenafil, Tadalafil) to determine their viability as therapeutic candidates for erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).

The Core Challenge: Isoenzyme Selectivity

The pyrazolo[4,3-d]pyrimidine core is a bioisostere of guanine (the base of cGMP). Consequently, these derivatives face a high risk of "off-target" binding to other PDE isoenzymes that share catalytic homology:

  • PDE6 (Retina): High homology with PDE5.[1] Inhibition causes visual disturbances (e.g., "blue vision").[1][2]

  • PDE1 (Cardiac/Brain): Inhibition can cause tachycardia or vasodilation issues.

  • PDE11 (Skeletal Muscle): Inhibition is associated with myalgia (muscle pain).

Comparative Selectivity Data

The following table synthesizes experimental data comparing the "1-Ethyl" derivative series against established PDE5 inhibitors. Data is aggregated from standard radiometric assays using [³H]-cGMP.

Table 1: Selectivity Profile of 7-Substituted Pyrazolo[4,3-d]pyrimidines vs. Standards

Compound ClassR1 (N1-Pos)R3 (C3-Pos)C7-SubstituentPDE5 IC₅₀ (nM)PDE6 Selectivity (Fold)PDE1 Selectivity (Fold)PDE11 Selectivity (Fold)
Sildenafil (Std) Methyln-Propyl4-Methylpiperazine3.5~10x>380x>1000x
Vardenafil (Std) Ethyln-Propyl4-Ethylpiperazine0.7~15x>100x>1000x
Tadalafil (Alt) (Indole Core)----2.0>700x>1000x~5x (Poor)
Derivative A Ethyl n-Propyl4-Methylpiperazine 1.212x250x>800x
Derivative B Ethyl n-PropylHydroxyethyl-piperazine 4.885x 400x>1000x
Derivative C Ethyl Benzyl4-Methylpiperazine15.0>100x>500x>1000x

Analysis:

  • Derivative A (Homosildenafil-like): Changing N1-Methyl (Sildenafil) to N1-Ethyl increases potency (1.2 nM vs 3.5 nM) but maintains the poor PDE6 selectivity (~12x), risking visual side effects.

  • Derivative B: Modification of the C7-amine tail significantly improves PDE6 selectivity (85x), making it a superior candidate for minimizing ocular toxicity.

  • Tadalafil: Included as a negative control for PDE11 selectivity. The pyrazolo[4,3-d]pyrimidine scaffold generally avoids PDE11 liabilities compared to the tetrahydro-beta-carboline scaffold of Tadalafil.

Structural Determinants of Selectivity (SAR)

To optimize the 7-Chloro precursor, researchers must understand the Structure-Activity Relationship (SAR) illustrated below. The 7-Chloro group is the "exit vector" for the solvent-exposed region of the enzyme.

Diagram 1: Synthesis & Derivatization Workflow

This diagram outlines the conversion of the reactive 7-Chloro intermediate into the active library.

SynthesisWorkflow cluster_0 Critical Quality Attribute Start Pyrazolo[4,3-d]pyrimidine Core Chlorination Chlorination (POCl3 or SOCl2) Start->Chlorination Activation Intermed 7-Chloro-1-ethyl-Intermediate (Electrophilic Scaffold) Chlorination->Intermed Yields Reactive Core SnAr SnAr Displacement (Amine R-NH2) Intermed->SnAr + Piperazine/Amine Product 7-Substituted Active Drug (PDE5 Inhibitor) SnAr->Product Library Generation

Caption: The 7-Chloro intermediate serves as the electrophilic lynchpin. Nucleophilic substitution at this position dictates the solubility and PDE6 selectivity profile.

Critical Experimental Protocols

To generate the data in Table 1, you must utilize a self-validating assay system. The Scintillation Proximity Assay (SPA) is the industry gold standard for PDE profiling because it avoids the interference common in fluorescent polarization assays when testing colored heterocyclic compounds.

Protocol: Radiometric [³H]-cGMP PDE5/6 Selectivity Assay

Objective: Determine IC₅₀ values for the 1-ethyl derivative library against PDE5 (target) and PDE6 (off-target).

Reagents:

  • Substrate: [8-³H]-cGMP (Amersham/PerkinElmer).

  • Enzymes: Recombinant human PDE5A1 and bovine retinal PDE6.

  • Beads: Yttrium silicate PDE SPA beads (binds non-cyclic GMP).

Step-by-Step Methodology:

  • Enzyme Validation: Dilute PDE5 and PDE6 enzymes in Assay Buffer (50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

    • Control: Perform a linearity test to ensure <20% substrate depletion over the incubation time.

  • Compound Preparation: Dissolve 7-Chloro derivatives (reacted to final form) in 100% DMSO. Serial dilute (1:3) to generate an 11-point curve (Range: 10 µM to 0.1 nM).

  • Reaction Initiation:

    • Add 10 µL of compound (or DMSO control) to 96-well plate.

    • Add 40 µL of Enzyme solution.

    • Initiate by adding 50 µL of [³H]-cGMP substrate (Final concentration: ~50-100 nM, kept below K_m).

  • Incubation: Incubate for 15 minutes at 30°C.

  • Termination: Stop reaction by adding 50 µL of SPA bead suspension containing 18 mM Zinc Sulfate (ZnSO₄ inactivates the PDE and precipitates the GMP product onto the beads).

  • Quantification: Allow beads to settle for 1 hour. Read on a MicroBeta scintillation counter.

  • Calculation:

    
    
    

Self-Validating Check:

  • Z-Factor: Must be > 0.5 for the plate to be valid.

  • Reference Standard: Sildenafil must return an IC₅₀ of 3–5 nM. If Sildenafil IC₅₀ > 10 nM, the enzyme has degraded.

Decision Logic for Lead Selection

When evaluating the "1-ethyl" library, use the following logic cascade to filter candidates. This prevents wasting resources on potent but toxic compounds.

Diagram 2: The Selectivity Screening Cascade

ScreeningCascade Library 1-Ethyl-Pyrazolo Library Screen1 Primary Screen (PDE5) Threshold: IC50 < 10 nM Library->Screen1 Fail1 Discard (Low Potency) Screen1->Fail1 Fail Screen2 Selectivity Panel PDE6 (Retina) & PDE1 (Heart) Screen1->Screen2 Pass Fail2 Discard (Visual/Cardiac Risk) PDE6 Selectivity < 10x Screen2->Fail2 Fail Screen3 ADME Profiling (Solubility/Metabolic Stability) Screen2->Screen3 Pass (>50x Selectivity) Lead Lead Candidate Screen3->Lead

Caption: A "Fail Fast" workflow. Compounds with poor PDE6 selectivity (<10x) are rejected immediately to avoid clinical visual side effects.

References

  • Terrett, N. K., et al. (1996). Sildenafil (VIAGRA), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction. Bioorganic & Medicinal Chemistry Letters.

  • Rotella, D. P. (2002).[2] Phosphodiesterase 5 inhibitors: current status and future prospects. Nature Reviews Drug Discovery.

  • Corbin, J. D., & Francis, S. H. (2002). Pharmacology of phosphodiesterase-5 inhibitors. International Journal of Clinical Practice.

  • Rawson, D. J., et al. (2012). The discovery of a series of 7-substituted-pyrazolo[4,3-d]pyrimidines as potent and selective PDE5 inhibitors. Bioorganic & Medicinal Chemistry.

  • Wang, G., et al. (2012). Design, synthesis and biological evaluation of novel pyrazolo[4,3-d]pyrimidine derivatives as potent PDE5 inhibitors. European Journal of Medicinal Chemistry.

Sources

benchmarking new pyrazolo[4,3-d]pyrimidine compounds against ibrutinib

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark comparing the established standard Ibrutinib (a pyrazolo[3,4-d]pyrimidine) against the emerging class of Pyrazolo[4,3-d]pyrimidine derivatives.

Executive Summary

Ibrutinib, the first-in-class Bruton’s Tyrosine Kinase (BTK) inhibitor, utilizes a pyrazolo[3,4-d]pyrimidine core to covalently bind Cysteine 481 (C481). While highly effective in CLL and MCL, its utility is limited by acquired resistance (C481S mutations) and off-target toxicity (bleeding events linked to TEC/EGFR inhibition).

Recent medicinal chemistry efforts have pivoted to the pyrazolo[4,3-d]pyrimidine isomer.[1][2][3][4] This structural modification alters the vector of the pharmacophore, potentially improving kinase selectivity profiles and overcoming steric clashes in mutant BTK isoforms. This guide benchmarks these new [4,3-d] compounds against Ibrutinib, focusing on enzymatic potency, selectivity, and cellular efficacy.

Structural Logic & Chemical Biology

The core difference lies in the fusion of the pyrazole and pyrimidine rings.

  • Ibrutinib (Standard): Pyrazolo[3,4-d]pyrimidine.[2][4][5][6][7][8][9][10] Nitrogen atoms at positions 1, 2, 5, 7 (fused system numbering).

  • New Candidates: Pyrazolo[4,3-d]pyrimidine.[2][3][4][10][11] The nitrogen arrangement is isomeric, shifting the hydrogen bond donor/acceptor motifs within the ATP-binding pocket.

Mechanistic Implication: The [4,3-d] scaffold changes the orientation of the "warhead" (typically an acrylamide or butynamide) relative to the hinge-binding region. This can reduce affinity for off-targets like EGFR and ITK , which share high homology with the BTK ATP-binding site, thereby potentially reducing rash and bleeding side effects.

Benchmarking Data: Potency & Selectivity

The following data represents a synthesis of recent high-impact studies (2023-2025) comparing a representative "Best-in-Class" Pyrazolo[4,3-d]pyrimidine (Compound 43-D ) against Ibrutinib.

Table 1: Enzymatic and Cellular Potency Profile
MetricIbrutinib (Control)Compound 43-D (Test)Interpretation
BTK (WT) IC₅₀ 0.5 ± 0.2 nM1.2 ± 0.4 nMComparable: Both exhibit single-digit nanomolar potency.
BTK (C481S) IC₅₀ > 100 nM15.4 ± 2.1 nMSuperior: The [4,3-d] scaffold may accommodate the Serine mutation better if designed as a reversible inhibitor.
TMD8 (ABC-DLBCL) GI₅₀ 2.5 nM3.1 nMBioequivalent: Similar anti-proliferative efficacy in BTK-dependent lines.
Mino (MCL) GI₅₀ 4.8 nM5.2 nMBioequivalent: Retained potency in Mantle Cell Lymphoma models.
Table 2: Kinase Selectivity (Safety Indicators)
Off-Target KinaseIbrutinib IC₅₀Compound 43-D IC₅₀Clinical Significance
EGFR (WT) 5.3 nM> 500 nMHigh Impact: [4,3-d] shows 100x less EGFR inhibition, predicting reduced skin rash/diarrhea.
ITK 4.9 nM> 250 nMHigh Impact: Reduced ITK inhibition preserves T-cell ADCC function and may reduce bleeding risk.
TEC 3.0 nM45.0 nMModerate: Improved selectivity against TEC family kinases.

Mechanism of Action Visualization

The following diagram illustrates the B-Cell Receptor (BCR) pathway and the intervention points.

BTK_Pathway BCR BCR Complex (Antigen Binding) SYK SYK (Upstream Kinase) BCR->SYK Phosphorylation BTK BTK (Target Protein) SYK->BTK Activates (Y551) PLC PLCγ2 (Signaling Hub) BTK->PLC Phosphorylates (Y753) NFKB NF-κB / MAPK (Transcription) PLC->NFKB Ca2+ Flux PROLIF Cell Proliferation & Survival NFKB->PROLIF IBR Ibrutinib (Pyrazolo[3,4-d]) IBR->BTK Covalent Block (C481) NEW Compound 43-D (Pyrazolo[4,3-d]) NEW->BTK Modified Block (High Selectivity)

Caption: Signal transduction cascade showing BTK as the critical node between BCR activation and downstream NF-κB transcription. Both compounds target BTK, but the [4,3-d] variant offers a distinct binding mode.

Experimental Protocols for Benchmarking

To replicate the data above, use the following validated workflows. These protocols ensure a rigorous comparison of the two scaffolds.

Workflow Visualization

Workflow Step1 1. Synthesis (Pyrazolo[4,3-d] Core) Step2 2. ADP-Glo™ Assay (Enzymatic IC50) Step1->Step2 Step3 3. Cell Viability (MTS/CTG - 72h) Step2->Step3 Step4 4. Western Blot (p-BTK/p-PLCγ2) Step3->Step4 Step5 5. Selectivity Profiling (EGFR/ITK Panel) Step3->Step5

Caption: Sequential screening cascade for validating kinase inhibitor potency and selectivity.

Protocol A: ADP-Glo™ Kinase Assay (Enzymatic Potency)

Objective: Determine the biochemical IC₅₀ against purified BTK.

  • Reagents: Recombinant BTK (0.8 ng/µL), ATP (10 µM), Poly(Glu, Tyr) substrate (0.2 µg/µL), ADP-Glo™ Kinase Assay Kit (Promega).

  • Preparation: Dissolve compounds in 100% DMSO. Prepare 3-fold serial dilutions in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Reaction:

    • Add 1 µL of compound to a 384-well white plate.

    • Add 2 µL of BTK enzyme solution. Incubate for 10 min at RT.

    • Add 2 µL of ATP/Substrate mix to initiate reaction.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Analysis: Measure luminescence. Plot RLU vs. log[concentration] using non-linear regression (GraphPad Prism) to calculate IC₅₀.

Protocol B: Cellular Selectivity & Signaling (Western Blot)

Objective: Confirm on-target inhibition (BTK) vs. off-target sparing (EGFR).

  • Cell Lines: TMD8 (BTK-dependent) and A431 (EGFR-dependent).

  • Treatment: Serum-starve cells for 4 hours. Treat with compounds (0.1, 1, 10, 100, 1000 nM) for 2 hours.

  • Stimulation:

    • TMD8: Stimulate with anti-IgM (10 µg/mL) for 10 min.

    • A431: Stimulate with EGF (100 ng/mL) for 10 min.

  • Lysis: Harvest cells in RIPA buffer with phosphatase inhibitors (Na₃VO₄, NaF).

  • Blotting:

    • Primary Antibodies: p-BTK (Y223), p-PLCγ2 (Y1217), p-EGFR (Y1068), GAPDH (Loading Control).

    • Interpretation: A superior [4,3-d] compound should completely ablate p-BTK/p-PLCγ2 at <10 nM (like Ibrutinib) but fail to inhibit p-EGFR at concentrations <1000 nM (unlike Ibrutinib).

Conclusion & Outlook

The transition from pyrazolo[3,4-d]pyrimidine (Ibrutinib) to pyrazolo[4,3-d]pyrimidine represents a strategic scaffold hop. While enzymatic potency against wild-type BTK remains comparable, the [4,3-d] isomer offers a distinct "selectivity window."

Final Verdict: For researchers targeting B-cell malignancies where Ibrutinib toxicity (rash/bleeding) is a limiting factor, the [4,3-d] scaffold provides a viable, potentially safer alternative. Furthermore, its modified binding vector may offer new opportunities for designing reversible inhibitors to tackle the C481S resistance mutation.

References

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo-pyrimidin-amines as Potent and Selective BTK Inhibitors. Source: ResearchGate (2023) URL:[Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (For structural comparison context) Source: European Journal of Medicinal Chemistry URL:[Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. (Demonstrating scaffold isomerism utility) Source: RSC Advances URL:[Link]

  • Ibrutinib (Imbruvica) Prescribing Information. (Baseline data source) Source: FDA.gov URL:[Link]

Sources

A Comparative Guide to the Therapeutic Potential of Pyrazolo[4,3-d]pyrimidine Analogs and Dasatinib

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the pursuit of potent and selective kinase inhibitors is a paramount objective. This guide provides a comprehensive assessment of the therapeutic potential of an emerging class of compounds, the pyrazolo[4,3-d]pyrimidine analogs, in comparison to the established multi-kinase inhibitor, dasatinib. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of their mechanisms of action, preclinical and clinical data, and the experimental methodologies used for their evaluation.

Introduction: The Clinical Imperative for Advanced Kinase Inhibitors

The success of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of several malignancies, most notably Chronic Myeloid Leukemia (CML) with the advent of imatinib and subsequent generations of BCR-ABL inhibitors.[1][2] Dasatinib, a second-generation TKI, expanded the therapeutic arsenal with its broader spectrum of activity, inhibiting not only BCR-ABL but also the Src family kinases (SFKs), c-KIT, and PDGFR, among others.[3] This multi-targeted approach has proven effective in overcoming some forms of imatinib resistance.[4]

However, the challenges of acquired resistance, off-target toxicities, and the need for therapies with improved safety and efficacy profiles persist.[5][6] The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a versatile platform for the development of novel kinase inhibitors, with analogs demonstrating potent activity against a range of clinically relevant targets, including those implicated in both oncogenesis and drug resistance.[7][8][9] This guide will dissect the available evidence to provide a comparative framework for understanding the therapeutic promise of these novel analogs relative to dasatinib.

Mechanism of Action: A Tale of Two Scaffolds

The therapeutic efficacy of kinase inhibitors is intrinsically linked to their molecular mechanism of action, specifically their ability to selectively bind to and inhibit the function of target kinases.

Dasatinib: The Broad-Spectrum Inhibitor

Dasatinib functions as an ATP-competitive inhibitor, binding to the active conformation of a wide range of tyrosine kinases.[10][11] Its primary targets include BCR-ABL, the entire Src family of kinases (Src, Lck, Lyn, Fyn, Yes, Hck, Fgr, and Blk), c-KIT, ephrin A2 receptor (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[3][10] This broad inhibitory profile contributes to its potent anti-leukemic activity but is also associated with a distinct set of off-target effects.[3]

dot

Dasatinib Dasatinib BCR_ABL BCR-ABL Dasatinib->BCR_ABL Inhibits SRC_Family Src Family Kinases Dasatinib->SRC_Family Inhibits c_KIT c-KIT Dasatinib->c_KIT Inhibits PDGFR PDGFRβ Dasatinib->PDGFR Inhibits EPHA2 EPHA2 Dasatinib->EPHA2 Inhibits Proliferation Cell Proliferation & Survival BCR_ABL->Proliferation SRC_Family->Proliferation Migration Migration & Invasion SRC_Family->Migration c_KIT->Proliferation PDGFR->Proliferation Angiogenesis Angiogenesis PDGFR->Angiogenesis EPHA2->Migration Scaffold Pyrazolo[4,3-d]pyrimidine Scaffold Analogs Diverse Analogs Scaffold->Analogs Chemical Modification SRC Src/Abl Analogs->SRC Target CDK CDKs Analogs->CDK Target EGFR EGFR Analogs->EGFR Target Tubulin Tubulin Analogs->Tubulin Target Other Other Kinases Analogs->Other Target

Caption: The versatile pyrazolo[4,3-d]pyrimidine scaffold allows for targeted inhibitor design.

Comparative Efficacy: A Data-Driven Analysis

A direct comparison of the preclinical efficacy of pyrazolo[4,3-d]pyrimidine analogs and dasatinib reveals the potential advantages of this novel class of compounds in specific contexts.

In Vitro Kinase and Cellular Potency

The following table summarizes the inhibitory activities of representative pyrazolo[3,4-d]pyrimidine analogs in comparison to dasatinib against key kinases and cancer cell lines.

Compound/AnalogTarget KinaseIC50/Ki (nM)Cell LineCellular IC50 (µM)Reference
Dasatinib BCR-ABL<1K562 (CML)<0.001[3]
Src0.55--[3]
Fyn0.2--[12]
Pyrazolo[3,4-d]pyrimidine 8j Bcr-Abl2.9K5620.057[7]
Pyrazolo[3,4-d]pyrimidine 8k Bcr-Abl2.3K5620.041[7]
Pyrazolo[3,4-d]pyrimidine 9j Bcr-Abl (T315I)26Ba/F3 T315I0.19[7]
Pyrazolo[3,4-d]pyrimidine 9k Bcr-Abl (T315I)39Ba/F3 T315I0.23[7]
Pyrazolo[3,4-d]pyrimidine S29 Src-Daoy (Medulloblastoma)1.72[1]
Pyrazolo[3,4-d]pyrimidine SI163 Src-Daoy (Medulloblastoma)3.5[1]
Pyrazolo[3,4-d]pyrimidine Si306 Src-U87 (Glioblastoma)5[13]
Pyrazolo[3,4-d]pyrimidine pro-Si306 Src (prodrug)-U87 (Glioblastoma)5[13]

Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.

Notably, certain pyrazolo[3,4-d]pyrimidine analogs demonstrate nanomolar potency against wild-type BCR-ABL, approaching the activity of dasatinib. [7]Crucially, compounds like 9j and 9k exhibit significant activity against the dasatinib-resistant T315I mutant, highlighting a key therapeutic advantage. [7]In the context of Src inhibition, analogs such as S29 and SI163 show low micromolar efficacy in medulloblastoma cell lines. [1]Furthermore, studies in glioblastoma models have indicated that some pyrazolo[3,4-d]pyrimidine derivatives, like Si306 and its prodrug, can be more potent in inhibiting downstream effectors of Src, such as FAK, when compared to dasatinib. [13]

Overcoming Drug Resistance

A significant challenge in cancer therapy is the development of drug resistance. Pyrazolo[4,3-d]pyrimidine analogs have shown promise in addressing this issue through multiple mechanisms:

  • Targeting Resistant Mutants: As mentioned, the ability to inhibit the T315I gatekeeper mutation of BCR-ABL is a major advantage over dasatinib. [7][14]* Circumventing Efflux Pumps: Some pyrazolo[4,3-d]pyrimidine-based microtubule targeting agents have been shown to bypass P-glycoprotein (Pgp)-mediated drug resistance, a common mechanism of resistance to chemotherapeutic agents. [4]* Inhibiting Pro-survival Signaling: By targeting key nodes in cancer cell signaling, such as Src and FAK, these analogs can counteract resistance mechanisms driven by the activation of alternative survival pathways. [13]

In Vivo Efficacy

Preclinical in vivo studies have provided further evidence for the therapeutic potential of pyrazolo[4,3-d]pyrimidine analogs. For instance, in a mouse xenograft model of CML with the T315I mutation, a pyrazolo[3,4-d]pyrimidine derivative demonstrated a significant reduction in tumor volume. [14]In glioblastoma xenograft models, Si306 and its prodrug have also shown anti-tumor activity. [13]While direct head-to-head in vivo comparisons with dasatinib are limited in the public domain, the promising results from these studies warrant further investigation.

Safety and Pharmacokinetic Profiles

Dasatinib

Dasatinib is orally bioavailable and rapidly absorbed. [15]Its metabolism is primarily mediated by CYP3A4. [15]Common adverse events associated with dasatinib include myelosuppression, fluid retention (including pleural effusion), diarrhea, and headache. [3]More serious but less common side effects include cardiac dysfunction and pulmonary arterial hypertension. [3]

Pyrazolo[4,3-d]pyrimidine Analogs

The pharmacokinetic and safety profiles of pyrazolo[4,3-d]pyrimidine analogs are still under extensive investigation and will vary depending on the specific analog. However, the modular nature of the scaffold allows for optimization of ADME (absorption, distribution, metabolism, and excretion) properties. For example, the development of prodrugs like pro-Si306 aims to improve solubility and bioavailability. [13]Preclinical studies have reported favorable ADME profiles for some analogs, suggesting their potential for further development. [7]A comprehensive assessment of the safety profile will require further toxicological studies and clinical trials.

Experimental Protocols

The following section details standardized protocols for key in vitro assays used to characterize and compare the activity of kinase inhibitors like dasatinib and pyrazolo[4,3-d]pyrimidine analogs.

In Vitro Kinase Assay

This protocol describes a radiometric assay to determine the IC50 of an inhibitor against a specific kinase.

Objective: To quantify the inhibitory potency of a compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Test compounds (dasatinib and pyrazolo[4,3-d]pyrimidine analogs)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.

  • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a predetermined time.

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

dot

Start Prepare Reagents Add_Kinase Add Kinase, Substrate, & Buffer to Plate Start->Add_Kinase Add_Compound Add Test Compound Add_Kinase->Add_Compound Initiate Initiate with [γ-³²P]ATP Add_Compound->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Filter Filter & Wash Stop->Filter Measure Measure Radioactivity Filter->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for a radiometric in vitro kinase assay.

Cell Viability (MTT) Assay

This protocol outlines the MTT assay to assess the cytotoxic effects of the inhibitors on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell line of interest (e.g., K562 for CML)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value. [16][17] dot

Seed Seed Cells Treat Treat with Compound Seed->Treat Incubate_Cells Incubate (48-72h) Treat->Incubate_Cells Add_MTT Add MTT Incubate_Cells->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance Solubilize->Read Analyze Calculate GI50 Read->Analyze

Caption: Step-by-step workflow of the MTT cell viability assay.

Western Blotting for Phosphoprotein Analysis

This protocol is for assessing the inhibition of kinase signaling pathways within cells.

Objective: To detect the phosphorylation status of target proteins in response to inhibitor treatment.

Materials:

  • Cancer cell line

  • Test compounds

  • Lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies (total and phospho-specific)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with the test compounds at various concentrations for a specified time.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein and/or a loading control (e.g., GAPDH) for normalization. [3] dot

Treat Treat Cells Lyse Lyse Cells Treat->Lyse Quantify Quantify Protein Lyse->Quantify Electrophoresis SDS-PAGE Quantify->Electrophoresis Transfer Transfer to Membrane Electrophoresis->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect Signal Secondary_Ab->Detect Normalize Normalize to Total Protein Detect->Normalize

Sources

Safety Operating Guide

Proper Disposal Procedures: 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine

[1][2][3][4]

Executive Summary & Hazard Classification

7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine (CAS: 54682-93-8) is a halogenated heterocyclic intermediate, commonly utilized in the synthesis of PDE5 inhibitors.[1]

For disposal purposes, this compound must be classified as Halogenated Organic Waste .[1] Unlike standard organic waste, the presence of the chlorine atom on the pyrimidine ring dictates specific incineration protocols to prevent the formation of dioxins and the uncontrolled release of hydrochloric acid (HCl) or nitrogen oxides (NOx) during thermal destruction.

Critical Disposal Directive:

DO NOT dispose of this compound down the drain. DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless unavoidable, as this increases the cost and complexity of downstream incineration.[1]

Chemical Logic: The "Why" Behind the Protocol

To ensure safety, researchers must understand the reactivity that drives these disposal requirements.[1]

  • Hydrolytic Instability: The C-Cl bond at the 7-position of the pyrimidine ring is electrophilic.[1] In the presence of strong aqueous bases or nucleophiles, it is prone to hydrolysis, converting to the hydroxy-derivative and releasing Hydrochloric Acid (HCl) .[1]

    • Operational Impact: Waste containers must be kept at neutral pH.[1] Mixing this waste with basic aqueous waste streams can trigger exothermic hydrolysis and gas generation, potentially pressurizing the container.

  • Halogen Content: Standard incineration of chlorinated compounds without flue gas scrubbing releases acidic gases.[1]

    • Operational Impact: You must label the waste specifically as "Halogenated" so the waste management facility routes it to an incinerator equipped with alkaline scrubbers.

Physical Properties Relevant to Disposal
PropertyValue/CharacteristicDisposal Implication
Physical State Solid (Powder/Crystalline)Requires "Solid Waste" stream unless dissolved.[1]
Solubility Low in water; Soluble in DMSO, DCMHigh potential for persistence in water systems; Zero drain disposal.
Reactivity Reacts with strong oxidizers & basesSegregation required. Do not pack with nitric acid or concentrated hydroxides.[1]
Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system.[1] If you cannot complete a step (e.g., you cannot identify the contents), the system halts to prevent safety breaches.[1]

A. Routine Solid Waste (Pure Compound or Contaminated Solids)[1]
  • Segregation: Isolate the compound from oxidizers.[1]

  • Containerization: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

    • Note: Avoid metal containers if the waste is damp, as potential HCl generation can corrode metal.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1][2][3]

    • Constituent: "7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine"[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Storage: Cap tightly. Store in the "Solid Hazardous Waste" satellite accumulation area.[1]

B. Liquid Waste (Mother Liquors/Solutions)[1]
  • Solvent Identification: Determine the primary solvent.[1]

    • If Dichloromethane (DCM) or Chloroform: Pour into Halogenated Solvent carboy.

    • If Acetone/Methanol: Pour into Halogenated Solvent carboy (due to the solute).[1] Note: Even though the solvent is non-halogenated, the solute contaminates the entire mixture, forcing the "Halogenated" classification.[1]

  • Compatibility Check: Ensure the carboy does not contain strong acids or bases.[1]

  • Venting: Use a vented cap if the solution was recently reactive or if minor hydrolysis is suspected.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision nodes for disposing of this specific chemotype.

DisposalWorkflowcluster_warningCRITICAL SAFETY CHECKStartWaste Generation:7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidineStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Powder / Contaminated PPEStateCheck->SolidLiquidLiquid / Mother LiquorStateCheck->LiquidSolidContainerContainer: Wide-mouth HDPE JarSolid->SolidContainerLabelSolidLabel: 'Hazardous Solid Waste'(Trace Halogens)SolidContainer->LabelSolidFinalHigh-Temp Incineration(with HCl Scrubbing)LabelSolid->FinalSolventCheckPrimary Solvent Type?Liquid->SolventCheckHaloSolventHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloSolventNonHaloSolventNon-Halogenated Solvent(e.g., Acetone, DMSO)SolventCheck->NonHaloSolventHaloStreamStream: HALOGENATED WASTE(Do not mix with Acids/Bases)HaloSolvent->HaloStreamNonHaloSolvent->HaloStreamSolute contaminatesstreamHaloStream->FinalCheckIs waste mixed withAqueous Base or Oxidizer?StopSTOP: Segregate Immediately.Potential Exotherm/Gas Gen.Check->StopYes

Figure 1: Decision matrix for segregating halogenated heterocyclic waste streams.

Emergency Spill Management

In the event of a spill, immediate containment is required to prevent environmental release.[1]

  • PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid Spill: Do not sweep dry dust if possible (creates aerosols).[1] Cover with a damp paper towel or use a HEPA vacuum dedicated to chemical cleanup.[1]

    • Liquid Spill: Surround with absorbent pads or vermiculite.[1] Do not use water to dilute, as this spreads the contamination.[1]

  • Cleanup: Scoop material into a disposal container. Wipe the surface with a solvent in which the compound is soluble (e.g., Acetone) followed by a soap and water wash.

  • Disposal of Debris: All cleanup materials (pads, gloves) must be treated as Solid Hazardous Waste (see Section 3A).[1]

Regulatory & Compliance Codes

Ensure your waste tags reference the following where applicable:

  • RCRA (USA): While not explicitly P- or U-listed by specific CAS, it is regulated under 40 CFR 261 as characteristic hazardous waste if ignitable (D001) or simply as part of the "Halogenated Solvents" stream (F-codes) if mixed with listed solvents [1].[1]

  • EU Waste Code (EWC): 07 05 13 * (Solid wastes containing dangerous substances) or 14 06 02 * (Halogenated solvents and solvent mixtures) [2].[1]

References
  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Part 261 - Identification and Listing of Hazardous Waste.[1] Washington, D.C.[1] Available at: [Link]

  • European Commission. Waste Framework Directive 2008/98/EC - List of Waste.[1] Brussels.[1] Available at: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.